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  • Product: 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde
  • CAS: 85720-97-4

Core Science & Biosynthesis

Foundational

5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde chemical structure

An In-Depth Technical Guide to 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde: Structure, Synthesis, and Applications Introduction Azo compounds, characterized by the presence of one or more azo groups (–N=N–), represent on...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde: Structure, Synthesis, and Applications

Introduction

Azo compounds, characterized by the presence of one or more azo groups (–N=N–), represent one of the most versatile classes of organic molecules. Their rich chromophoric properties have established them as mainstays in the dye and pigment industries.[1][2][3] Beyond their vibrant colors, the unique electronic and structural features of azo compounds have led to their exploration in a multitude of advanced applications, including pharmaceuticals, nonlinear optics, and as chemical sensors.[2][3][4]

This guide focuses on a specific, complex azo compound: 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde . As a bis-azo derivative of salicylaldehyde, this molecule integrates the functionalities of two azo linkages with the reactive aldehyde and chelating hydroxyl groups of the salicylaldehyde moiety. This combination of features suggests a rich chemical profile with potential applications spanning from advanced material science to medicinal chemistry. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a detailed examination of its chemical structure, a plausible synthetic pathway, and an overview of its potential applications.

Chemical Structure and Physicochemical Properties

The structural identity of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde is defined by its precise arrangement of aromatic rings, azo linkages, and functional groups. Understanding this architecture is fundamental to predicting its reactivity, spectroscopic properties, and potential interactions with biological systems.

The molecule consists of a central azobenzene unit linked to a salicylaldehyde moiety via a second azo bridge. The IUPAC name, 2-hydroxy-5-[(4-phenyldiazenylphenyl)diazenyl]benzaldehyde, precisely describes this arrangement.[5] The terminal phenyl group, the central phenylene bridge, and the final salicylaldehyde ring system constitute a conjugated π-system, which is responsible for its characteristic color and electronic properties.

Caption: 2D structure of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde.

Physicochemical Data Summary

A compilation of key identifiers and computed properties provides a quantitative profile of the molecule. This data is essential for analytical characterization, purity assessment, and computational modeling.

PropertyValueSource
IUPAC Name 2-hydroxy-5-[(4-phenyldiazenylphenyl)diazenyl]benzaldehyde[5]
CAS Number 85720-97-4[5][6][7]
Molecular Formula C₁₉H₁₄N₄O₂[5][6][7]
Molecular Weight 330.34 g/mol [5][6]
Canonical SMILES C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C=O[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 5[5]
Polar Surface Area 86.7 Ų[5]
XLogP3 5.1[5]

Synthesis and Characterization

The synthesis of complex azo dyes like 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde is typically achieved through a well-established sequence of diazotization and azo coupling reactions.[8][9][10][11] This multi-step process requires careful control of reaction conditions, particularly temperature, to ensure the stability of the intermediate diazonium salts.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-stage coupling process. The first stage involves the synthesis of 4-(phenylazo)aniline (a mono-azo dye), which then serves as the aromatic amine for the second diazotization and subsequent coupling with salicylaldehyde.

synthesis_workflow cluster_stage1 Stage 1: Synthesis of 4-(Phenylazo)aniline cluster_stage2 Stage 2: Final Product Synthesis Aniline Aniline Diazonium1 Benzenediazonium Chloride Aniline->Diazonium1 Diazotization (NaNO₂, HCl, 0-5°C) PAA 4-(Phenylazo)aniline (Intermediate) Diazonium1->PAA Aniline2 Aniline Aniline2->PAA Azo Coupling PAA_ref 4-(Phenylazo)aniline Diazonium2 4-(Phenylazo)phenyldiazonium Salt FinalProduct 5-[[4-(Phenylazo)phenyl]azo] salicylaldehyde Diazonium2->FinalProduct Salicylaldehyde Salicylaldehyde Salicylaldehyde->FinalProduct Azo Coupling (Alkaline medium, 0-5°C) PAA_ref->Diazonium2 Diazotization (NaNO₂, HCl, 0-5°C)

Caption: Proposed two-stage synthetic workflow for the target compound.

Experimental Protocol (Generalized)

The following protocol is a generalized procedure based on standard methods for synthesizing azo compounds derived from salicylaldehyde.[8][10][11]

Stage 1: Synthesis of 4-(Phenylazo)aniline

  • Diazotization of Aniline: Dissolve aniline in dilute hydrochloric acid. Cool the solution to 0-5°C using an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the low temperature and stirring vigorously.

  • Coupling: In a separate vessel, dissolve an equimolar amount of aniline in a suitable solvent. Slowly add the freshly prepared benzenediazonium salt solution to the aniline solution. Maintain the temperature below 5°C and continue stirring for several hours until the reaction is complete (monitored by TLC).

  • Isolation: The resulting 4-(phenylazo)aniline can be isolated by filtration and purified by recrystallization.

Stage 2: Synthesis of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde

  • Diazotization of 4-(Phenylazo)aniline: Dissolve the synthesized 4-(phenylazo)aniline in dilute hydrochloric acid and cool to 0-5°C. Perform diazotization by the slow, dropwise addition of a cooled sodium nitrite solution.

  • Preparation of Coupling Component: In a separate beaker, dissolve salicylaldehyde in an aqueous solution of sodium hydroxide or sodium carbonate to form the corresponding phenoxide, which is more reactive towards electrophilic attack.[8] Cool this solution to 0-5°C.

  • Azo Coupling: Slowly add the diazonium salt solution from step 1 to the alkaline salicylaldehyde solution with vigorous stirring, ensuring the temperature remains below 5°C.[11] A colored precipitate should form immediately.

  • Work-up and Purification: Continue stirring the reaction mixture in the ice bath for 3-6 hours to ensure complete coupling.[11] Acidify the mixture carefully with dilute HCl to precipitate the final product. Isolate the crude product by vacuum filtration, wash thoroughly with cold water, and dry. Purify the compound by recrystallization from a suitable solvent like ethanol or acetic acid.

Characterization

The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.[3][12]

TechniqueExpected Observations
UV-Visible Spectroscopy Strong absorbance bands in the visible region (typically 400-500 nm) corresponding to π → π* transitions within the extended conjugated azo system. Additional bands may be present in the UV region.[12]
FT-IR Spectroscopy Characteristic peaks for O-H stretching (broad, ~3200-3400 cm⁻¹), C=O stretching of the aldehyde (~1660-1680 cm⁻¹), N=N stretching (~1400-1450 cm⁻¹, can be weak), and C=C stretching of aromatic rings (~1500-1600 cm⁻¹).[1][12]
¹H NMR Spectroscopy A complex set of signals in the aromatic region (~7.0-8.5 ppm). A distinct singlet for the aldehyde proton (-CHO) at a downfield shift (~9.5-10.5 ppm) and a signal for the phenolic proton (-OH).[12]
¹³C NMR Spectroscopy Signals corresponding to the aldehyde carbonyl carbon (~190 ppm), aromatic carbons attached to the hydroxyl group (~160 ppm), carbons linked to azo groups (~145-155 ppm), and other aromatic carbons in the 115-140 ppm range.[12]
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (330.11 m/z for [M]⁺) would confirm the compound's identity.

Potential Applications and Research Significance

The multifaceted structure of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde makes it a compelling candidate for various scientific and industrial applications.

  • Advanced Dyes and Pigments: As a bis-azo compound, it is inherently a strong chromophore. Its structure allows for potential use as a dye for textiles or as a pigment in advanced materials where high thermal stability and specific color properties are required.[2][3]

  • Precursor for Schiff Bases and Metal Complexes: The salicylaldehyde moiety is a versatile chemical handle. The aldehyde group can readily react with primary amines to form Schiff bases (azo-azomethines), creating even larger, more complex ligand systems.[1] The resulting Schiff bases, along with the parent molecule, can act as chelating agents for various metal ions, forming stable coordination complexes with potentially interesting catalytic, magnetic, or biological properties.

  • pH Indicators and Chemosensors: Azo dyes containing hydroxyl groups often exhibit pH-dependent color changes (halochromism).[4] The protonation state of the phenolic hydroxyl group can alter the electronic structure of the entire conjugated system, leading to a visible color shift. This property could be exploited in the development of pH-sensitive labels for smart packaging or as indicators in analytical chemistry.[4]

  • Drug Development and Delivery: Azo compounds have been extensively investigated in pharmacology.[2] The azo bond is susceptible to reductive cleavage by azoreductase enzymes found in the gut microbiome, a property utilized for colon-specific drug delivery.[2] Furthermore, derivatives of salicylaldehyde and other azo compounds have demonstrated a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[2][8][10] The potential toxicity of cleavage products, specifically the aromatic amines formed, is a critical consideration in any therapeutic application and requires thorough evaluation.[13]

Conclusion

5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde is a molecule of significant chemical complexity and potential. Its structure, featuring an extended π-conjugated system with two azo bridges and a reactive salicylaldehyde headgroup, provides a platform for diverse applications. From its fundamental role as a dye to its potential use as a precursor for sophisticated chemosensors, metal complexes, and pharmacologically active agents, this compound represents a rich area for future research. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to synthesize, characterize, and explore the full potential of this intriguing bis-azo compound.

References

  • PubChem. (n.d.). 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Biochemical Technology. (2019). Synthesis, Characterization and Antioxidant Activity Studies of New Azo-Compounds. Retrieved from [Link]

  • Patil, C. J., et al. (2023). Study on Azo-aldehyde Part-X: Synthesis, Characterization, Liquid Chromatography and Biological screening of Azo-salicylaldehyde from Nitro and Methyl-anilines. International Journal for Research in Applied Science & Engineering Technology.
  • Pigment & Resin Technology. (2023). Development of imine-azo-dyes derived from vanillin and salicylaldehyde for pH-sensing in smart packaging. Emerald Publishing. Retrieved from [Link]

  • Chemical Review and Letters. (2024). Synthesis of azo compounds containing salicylic acid and its derivatives. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2019). Synthesis of Some New Azo Compounds of Salicylic Acid Derivatives and Determine Their In Vitro Anti-Inflammatory Activity. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 5-(phenylazo)salicylic acid. Retrieved from [Link]

  • Minicule. (n.d.). Phenylazo: Uses, Interactions, and Clinical Data. Retrieved from [Link]

  • IIUM Repository (IRep). (2018). Biomedical Applications of Aromatic Azo Compounds. Retrieved from [Link]

  • ResearchGate. (2015). The azo derivatives of salicylic acid. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2016). Azo Dyes that Cleave to Aromatic Amines of Potential Toxicological Concern. Retrieved from [Link]

Sources

Exploratory

5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde: A Technical Guide on Synthesis, Core Properties, and Advanced Applications

Executive Summary The compound 5-[[4-(phenylazo)phenyl]azo]salicylaldehyde represents a highly versatile molecular scaffold in modern coordination chemistry and materials science. By coupling an extended bis-azo -conjuga...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-[[4-(phenylazo)phenyl]azo]salicylaldehyde represents a highly versatile molecular scaffold in modern coordination chemistry and materials science. By coupling an extended bis-azo


-conjugated chromophore with a bidentate salicylaldehyde chelating moiety, this molecule serves as a premier precursor for advanced Schiff base (Salen/Salphen) ligands[1],[2]. This technical whitepaper provides an authoritative overview of its nomenclature, validated synthetic pathways, mechanistic properties, and translational applications spanning optoelectronics and drug development.

Nomenclature & Molecular Identity

Precise chemical identification is critical for regulatory compliance, drug development databases, and procurement. The compound, universally recognized by its CAS Registry Number 85720-97-4 [3], features an intricate bis-azo linkage terminating in a functionalized benzaldehyde ring.

Chemical Identifiers and Synonyms

The structural complexity of the molecule has led to several accepted synonyms across literature and commercial databases[4],[5].

Identifier TypeValue
IUPAC Name 2-hydroxy-5-[(4-phenyldiazenylphenyl)diazenyl]benzaldehyde
Common Synonyms 5-((4-(Phenylazo)phenyl)azo)salicylaldehyde2-Hydroxy-5-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]benzaldehyde
CAS Registry Number 85720-97-4
PubChem CID 3020935
InChIKey FZGQMLKOUBTYCX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C=O
Computed Physicochemical Properties

The photophysical and pharmacokinetic behaviors of the compound are dictated by its physical parameters[5]. The significant LogP value indicates high lipophilicity, a critical factor when designing membrane-permeable biologically active complexes.

PropertyValueImplication
Molecular Weight 330.34 g/mol Falls within Lipinski's Rule of 5 for drug-likeness.
Molecular Formula C₁₉H₁₄N₄O₂Defines the robust aromatic carbon framework.
XLogP3 5.1High lipophilicity; predicts strong binding in hydrophobic enzyme pockets.
Hydrogen Bond Donors 1The phenolic -OH acts as a localized proton donor.
Hydrogen Bond Acceptors 5Promotes complex intra/intermolecular network formations.
Topological Polar Surface Area 86.7 ŲOptimal for cellular permeability without crossing the blood-brain barrier.

Structural Causality & Mechanistic Profiling

As an Application Scientist evaluating this compound for ligand design, it is vital to understand the causality behind its reactivity.

The structure is divided into two operational domains:

  • The Optoelectronic Core (Bis-Azo System): The

    
     double bonds facilitate rapid trans-cis photo-isomerization upon UV-Vis irradiation. The extended 
    
    
    
    and
    
    
    transitions result in broad absorption bands, typically in the 350–450 nm range, making it highly effective as a photosensitizer[2].
  • The Coordination Sphere (Salicylaldehyde Motif): The adjacent formyl (

    
    ) and hydroxyl (
    
    
    
    ) groups create a highly polarized environment. When condensed with primary amines (e.g., o-phenylenediamine), it yields a tetradentate
    
    
    Schiff base cavity perfectly sized for
    
    
    ,
    
    
    , and
    
    
    metallation[1].

Validated Experimental Protocol: Synthesis Workflow

The synthesis of 5-[[4-(phenylazo)phenyl]azo]salicylaldehyde is achieved via a robust, self-validating two-step diazo coupling reaction. Maintaining strict thermodynamic and pH control is non-negotiable for high yields.

Step 1: Diazotization of 4-Aminoazobenzene
  • Objective: Convert the primary amine into a highly reactive diazonium electrophile.

  • Procedure:

    • Suspend 10.0 mmol of 4-aminoazobenzene in 25 mL of 6M HCl.

    • Chill the suspension to 0–5 °C in an ice-salt bath.

    • Dropwise, add an aqueous solution of sodium nitrite (

      
      , 11.0 mmol) while vigorously stirring.
      
  • Causality & Control: The temperature MUST remain below 5 °C. At higher temperatures, the diazonium salt rapidly degrades, extruding

    
     gas and forming unwanted phenolic byproducts.
    
  • Self-Validation: Apply a drop of the reaction mixture to starch-iodide paper. An immediate blue-black color confirms a slight excess of nitrous acid, indicating complete diazotization. Neutralize excess

    
     with sulfamic acid before proceeding.
    
Step 2: Electrophilic Aromatic Substitution (Azo Coupling)
  • Objective: Direct the diazonium electrophile to the highly activated 5-position of salicylaldehyde.

  • Procedure:

    • Dissolve 10.0 mmol of salicylaldehyde in 20 mL of 10% NaOH solution. Chill to 0–5 °C.

    • Slowly add the cold diazonium salt solution to the alkaline salicylaldehyde dropwise over 30 minutes.

    • Maintain the pH strictly between 9.0 and 10.0 by adding dilute NaOH as needed.

  • Causality & Control: The alkaline medium deprotonates the phenol to phenoxide (

    
    ). The resulting negatively charged oxygen strongly donates electron density into the ring, activating it for electrophilic attack. The bulky aldehyde group sterically shields the 3-position, directing the diazonium ion exclusively to the 5-position.
    
  • Self-Validation: The reaction system validates itself through an instantaneous color shift—a deep red/brown precipitate forms immediately as the extended conjugated bis-azo system is created.

Step 3: Purification
  • Procedure: Filter the precipitate under vacuum, wash extensively with cold distilled water to remove inorganic salts, and recrystallize from hot ethanol/DMF. Confirm purity via sharp melting point analysis and TLC.

Synthesis A 4-Aminoazobenzene (Primary Amine) B Diazotization (NaNO₂, HCl, 0-5°C) A->B  HCl / NaNO₂ C Diazonium Electrophile [4-(Phenylazo)benzenediazonium] B->C  -H₂O E Electrophilic Substitution (pH 9-10, 0-5°C) C->E  Coupling Reaction D Salicylaldehyde in NaOH (Phenoxide Nucleophile) D->E  Deprotonation F 5-[[4-(phenylazo)phenyl]azo]salicylaldehyde (Target Compound) E->F  Precipitation

Figure 1: Mechanistic workflow for the diazo coupling synthesis of the target bis-azo compound.

Downstream Applications: From Bench to Translation

The inherent utility of 5-[[4-(phenylazo)phenyl]azo]salicylaldehyde lies not in its native state, but in its capacity for functionalization.

Biological and Pharmaceutical Development

When converted into an azo-salphen Schiff base and coordinated with Nickel(II), the resulting complexes demonstrate potent therapeutic activity. Studies have shown these bis(azo-salphen) metal complexes possess significant antibacterial zones of inhibition, superior antioxidant capacity, and targeted cytotoxicity against breast cancer cell lines (MCF-7)[1]. The extended lipophilic bis-azo tail drastically increases the cell-membrane penetrability of the metal ion, disrupting microbial and oncological cellular respiration.

Furthermore, similar bis-azo derivatives have been actively evaluated for their thermodynamic viability as corrosion inhibitors in acidic biological and industrial environments[6].

Optoelectronics and Photosensitizers

In the realm of materials science, condensing the aldehyde with amines like 2,6-diaminopyridine via microwave-assisted green synthesis yields bis-azo bis-Schiff bases[2]. The deep


-conjugation reduces the HOMO-LUMO bandgap, rendering these molecular frameworks highly promising as photosensitizers for dye-sensitized solar cells (DSSCs) and optical memory devices driven by trans-cis isomerization.

Applications Target Bis-Azo Salicylaldehyde (Ligand Precursor) Schiff Schiff Base Condensation (+ Primary Amines) Target->Schiff  Nucleophilic Addition Sensor Colorimetric Chemosensors (Analyte Detection) Target->Sensor  Spectral Shift Metal Metallation (Ni²⁺, Cu²⁺, Co²⁺, Zn²⁺) Schiff->Metal  Coordination (N,O) Bio Biological Evaluation (Antimicrobial / Anticancer) Metal->Bio  In vitro Assays Mat Optoelectronic Materials (Photosensitizers) Metal->Mat  Thin Films

Figure 2: Downstream functionalization of the compound into coordination complexes and applications.

References

Sources

Foundational

Engineering Conjugated Metalloligands: A Technical Guide to 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde

Executive Summary For drug development professionals and synthetic chemists, molecular architectures that combine dynamic light-responsiveness with strong metal-chelating capabilities represent a highly sought-after clas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, molecular architectures that combine dynamic light-responsiveness with strong metal-chelating capabilities represent a highly sought-after class of building blocks. 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde is a distinctive bis-azo dye derivative terminating in a salicylaldehyde moiety. This structural duality makes it an exceptional precursor for engineering photo-switchable Schiff base ligands (such as salphen and salen complexes), responsive metallo-pharmaceuticals, and functional chemosensors[1],[2].

Acting as a Senior Application Scientist, this guide breaks down the chemical logic, physico-chemical profile, and rigorous step-by-step methodologies necessary for integrating this highly conjugated precursor into advanced discovery workflows.

Molecular Architecture & Physico-Chemical Profile

At its core, 5-[[4-(phenylazo)phenyl]azo]salicylaldehyde acts as an advanced "push-pull" system. The terminal phenyl ring acts as the initial hydrophobic electron cloud, tethered through an alternating series of diazo (N=N) linkages to a salicylaldehyde unit. The ortho-hydroxybenzaldehyde (salicylaldehyde) terminal provides the precise atomic geometry required for


 bidentate coordination upon conversion into an azomethine (Schiff base)[3].

To support experimental modeling, the consolidated empirical and computed properties of the compound are provided below:

PropertyValueSource & Context
IUPAC Name 2-hydroxy-5-[(4-phenyldiazenylphenyl)diazenyl]benzaldehydePubChem Nomenclature[4]
CAS Registry Number 85720-97-4ChemicalBook[5]
Molecular Formula C₁₉H₁₄N₄O₂PubChem[4]
Molecular Weight 330.34 g/mol Foundational metric for stoichiometry[4],[5]
XLogP3-AA 5.1Highly lipophilic, indicating necessity for organic solvent systems[4]
H-Bond Donors/Acceptors 1 Donor / 6 AcceptorsDictates non-covalent secondary interaction networks[4]
Physical Appearance Dark orange to deep red solidVisual validation of the bis-azo chromophore

Chemical Reactivity & Derivatization Logic

Causality of Electrophilic Aromatic Substitution

The synthesis of this precursor fundamentally relies on a diazo-coupling mechanism. When targeting the salicylaldehyde framework, the positioning of the coupling is not random. Deprotonating the phenol group (generating a phenoxide ion) vastly increases the electron density of the aromatic ring. Due to steric hindrance and resonance stabilization rules, the electrophilic diazonium salt attacks the para position relative to the hydroxyl group (position 5 of the benzaldehyde ring).

Thermodynamics of Schiff Base Formation

Converting the aldehydic terminal into a Schiff base requires a delicate balance of chemical driving forces. The extended bis-azo conjugation withdraws electron density from the carbonyl carbon, subtly lowering its innate electrophilicity compared to an unsubstituted salicylaldehyde. The Causality of Catalysis: Condensation with primary amines (like 2,6-diaminopyridine or o-phenylenediamine) requires mild acid catalysis[1],[2]. A trace amount of glacial acetic acid protonates the carbonyl oxygen, restoring the necessary electrophilicity. However, over-acidification will protonate the amine nucleophile, prematurely terminating the reaction[3].

Standard Operating Procedures (Methodologies)

The following workflows are designed as self-validating systems to ensure maximum reproducibility across laboratory environments.

Protocol 1: Synthesis of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde

Derived from standardized azo-coupling methodologies for photosensitizer precursors[1].

Step-by-Step Workflow:

  • Alkaline Activation: Dissolve 10 mmol of salicylaldehyde in 20 mL of deionized water containing 10 mmol of Sodium Hydroxide (NaOH) and 40 mmol of Sodium Carbonate (Na₂CO₃).

    • Causality Check: The carbonate acts as a buffer to maintain a strongly alkaline pH (>9), ensuring the salicylaldehyde remains fully deprotonated as an active phenoxide nucleophile.

  • Thermal Regulation: Submerge the reaction vessel in an ice-water bath, achieving a strict internal temperature of 0–5 °C.

    • Causality Check: Diazonium intermediates are inherently unstable. Allowing temperatures to rise above 5 °C induces spontaneous unimolecular decomposition, releasing nitrogen gas (N₂) and ruining the yield[1].

  • Electrophilic Coupling: Slowly drip a pre-chilled aqueous solution of the target diazonium chloride (10 mmol) into the vigorously stirred alkaline phenoxide solution.

  • Self-Validation & Recovery: A deep orange/red precipitate will crash out of solution immediately—this is the real-time visual validation of extended

    
    -conjugation. Stir for 1 hour at 0 °C, then allow to warm slowly to room temperature.
    
  • Purification: Isolate the product via vacuum filtration, washing thoroughly with 10% NaCl solution to salt out any remaining organics, and dry under vacuum at 80 °C overnight[1].

SynthWorkflow Start 4-(Phenylazo)aniline + HCl + NaNO₂ Diazo Diazonium Chloride (Stable strictly at 0-5 °C) Start->Diazo Diazotization (0-5 °C) Coupling Electrophilic Aromatic Substitution (Coupling) Diazo->Coupling Dropwise Addition Sal Salicylaldehyde + NaOH / Na₂CO₃ (pH > 9) Phenoxide Phenoxide Ion (Activated Nucleophile) Sal->Phenoxide Deprotonation Phenoxide->Coupling Stirring at 0 °C Product 5-[[4-(Phenylazo)phenyl]azo] salicylaldehyde Coupling->Product Acidify, Filter & Dry

Caption: Chemical workflow and reaction logic for the targeted diazo-coupling of the bis-azo salicylaldehyde.

Protocol 2: Assembly of a Bis-Azo Schiff Base Ligand

This procedure engineers the aldehyde into a functional metalloligand (e.g., yielding photosensitizers or biological agents)[1],[2].

  • Solvation: Suspend 1.0 mmol of the synthesized 5-[[4-(phenylazo)phenyl]azo]salicylaldehyde in 20 mL of absolute ethanol.

  • Nucleophilic Introduction: Add an equivalent of the desired primary amine (e.g., 4-chloro benzylamine or o-phenylenediamine for salphen complexes)[3],[2].

  • Catalysis & Reflux: Add 2–3 drops of glacial acetic acid. Fit the flask with a reflux condenser and heat to 70 °C for 3 to 4 hours.

    • Self-Validation: Monitor the reaction via FT-IR. The success of the condensation is definitively proven when the aldehydic C=O stretch (~1643 cm⁻¹) entirely vanishes, replaced by a sharp azomethine C=N stretch around 1600–1624 cm⁻¹[3].

  • Isolation: Chill the solution to induce crystallization. Filter the newly formed Schiff base and recrystallize from hot ethanol.

Photochemical Properties and Application Engineering

The integration of a bis-azo chromophore creates an exciting mechanism for photopharmacology and sensory applications.

Because the extended backbone is highly conjugated, the resulting Schiff bases and their metal complexes absorb heavily in the UV-Vis spectrum (typically exhibiting strong


 and 

transitions between 300 nm and 450 nm)[1].

By default, the bis-azo molecule resides in the thermodynamically favorable trans -conformation. Upon localized UV irradiation, the N=N double bonds undergo a structural collapse into a sterically crowded cis -conformation. When this molecule is utilized as a coordinating ligand for transition metals (e.g., Ni²⁺, Cu²⁺), this photo-isomerization can physically distort the binding pocket. The geometrical shift acts as an optical switch, dynamically turning the target's binding affinity on or off.

PhotoLogic Ligand Trans-Isomer Schiff Base (Optimal Binding Geometry) UV UV Irradiation (Photochemical Trigger) Ligand->UV Photoexcitation Metal Metal Cation (e.g., Ni²⁺) Ligand->Metal High Affinity Binding Cis Cis-Isomer (Sterically Hindered Pocket) UV->Cis Isomerization Vis Visible Light or Heat (Thermal Relaxation) Cis->Vis Relaxation Cis->Metal Weak/No Binding Vis->Ligand Geometry Recovery Complex Stable Metalloligand Coordination Active Metal->Complex Chelation

Caption: Logic pathway illustrating photo-switchable metal coordination driven by azo trans-cis isomerization.

Conclusion

5-[[4-(phenylazo)phenyl]azo]salicylaldehyde stands as a uniquely versatile intermediate. By leveraging its stable salicylaldehyde pocket to anchor metal cations and its extensive bis-azo backbone to capture and react to light, researchers can successfully formulate a new generation of photo-responsive metalloligands, dynamic antimicrobial agents, and cutting-edge optical sensors.

References

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 3020935, 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde". PubChem. URL: [Link]

  • Taha, N. I., Tapabashi, N. O., & El-Subeyhi, M. N. (2018). "Green Synthesis of New Tetra Schiff Bases and Bis-Azo Bis-Schiff Bases Derived from 2,6-Diaminopyridine as Promising Photosensitizers". International Journal of Organic Chemistry, 8, 309-318. URL: [Link]

  • AL-Jibouri, et al. (2025). "Preparation, Characterizations and Biological evaluations of new Nickel Bis (Azo-Salphen) Complex". Journal of Kufa for Chemical Sciences. URL: [Link]

  • University of Basrah (2019). "Synthesis and microbial activity of a new azo-Schiff base". Iraqi Academic Scientific Journals. URL: [Link]

Sources

Exploratory

synthesis pathway for 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde

An In-Depth Technical Guide to the Synthesis of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde Executive Summary This technical guide provides a comprehensive, mechanistically-driven overview of the multi-step synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde

Executive Summary

This technical guide provides a comprehensive, mechanistically-driven overview of the multi-step synthesis of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde, a complex bis-azo compound. The synthesis is strategically divided into two primary stages: the initial formation of the key intermediate 4-(phenylazo)aniline, followed by its subsequent diazotization and coupling with salicylaldehyde. This document elucidates the fundamental principles of diazotization and electrophilic aromatic substitution (azo coupling), offering detailed experimental protocols grounded in established chemical literature. The causality behind critical reaction parameters, such as temperature and pH control, is explained to ensure reproducibility and high yield. This guide is intended for researchers and professionals in organic synthesis, materials science, and drug development who require a robust and well-validated pathway to this and similar azo structures.

Introduction: The Chemistry of Azo Compounds

Azo compounds, characterized by the R−N=N−R' functional group, represent one of the most important classes of chromophores. Their extended π-conjugated systems are responsible for their vibrant colors, making them ubiquitous as dyes and pigments in various industries.[1] The synthesis of these molecules predominantly relies on the azo coupling reaction, a versatile and reliable method that joins a diazonium salt with an electron-rich aromatic nucleophile.[2][3]

The target molecule, 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde (CAS 85720-97-4), is a bis-azo dye featuring two sequential azo linkages.[4] This structure presents a multi-step synthetic challenge that requires careful control over two distinct diazotization and coupling sequences. This guide will deconstruct this pathway, providing the scientific rationale for each procedural step.

Core Mechanistic Principles

A thorough understanding of the underlying reaction mechanisms is critical for successful synthesis. The entire process hinges on two recurring reaction types: diazotization and azo coupling.

Diazotization of Primary Aromatic Amines

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[5] This transformation is crucial as it generates a highly reactive electrophile, the diazonium ion (Ar-N₂⁺), which is essential for the subsequent coupling step.[6]

The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as HCl or H₂SO₄.[7][8] The reaction must be performed at low temperatures (0–5 °C) because diazonium salts are unstable and can decompose, leading to the evolution of nitrogen gas and the formation of unwanted phenol byproducts.[8][9]

The mechanism proceeds as follows:

  • Formation of the Electrophile: The strong acid protonates nitrous acid, which then loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[9][10]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary aromatic amine attacks the nitrosonium ion.

  • Proton Transfers & Dehydration: A series of proton transfers and tautomerization steps lead to a diazohydroxide intermediate.

  • Formation of the Diazonium Ion: In the acidic medium, the hydroxyl group is protonated, creating a good leaving group (H₂O). The departure of water yields the stable, resonance-stabilized arenediazonium ion.[5]

Diazotization_Mechanism cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2: Formation of Diazonium Salt NaNO2 NaNO₂ + H⁺ HNO2 HNO₂ NaNO2->HNO2 In situ generation H2NO2_plus H₂NO₂⁺ HNO2->H2NO2_plus + H⁺ NO_plus NO⁺ (Nitrosonium ion) H2NO2_plus->NO_plus - H₂O ArNH2 Ar-NH₂ Nitrosamine Ar-NH₂⁺-NO ArNH2->Nitrosamine + NO⁺ Diazohydroxide Ar-N=N-OH Nitrosamine->Diazohydroxide Tautomerization (-H⁺) ArN2_plus Ar-N₂⁺ (Diazonium ion) Diazohydroxide->ArN2_plus +H⁺, -H₂O Azo_Coupling_Mechanism Diazonium Ar-N₂⁺ (Electrophile) Sigma_Complex Sigma Complex Intermediate (Wheland Intermediate) Diazonium->Sigma_Complex Electrophilic Attack Coupling_Agent Activated Arene (e.g., Phenol) (Nucleophile) Coupling_Agent->Sigma_Complex Azo_Compound Ar-N=N-Arene' (Azo Product) Sigma_Complex->Azo_Compound Deprotonation (-H⁺) Rearomatization

Caption: General mechanism of an azo coupling reaction.

The Synthetic Pathway

The synthesis of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde is a linear, two-stage process. The first stage creates the mono-azo intermediate, which then serves as the starting amine for the second stage.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 4-(Phenylazo)aniline cluster_stage2 Stage 2: Synthesis of Final Product Aniline1 Aniline Diazonium1 Benzenediazonium Chloride Aniline1->Diazonium1 Diazotization (NaNO₂, HCl, 0-5°C) Intermediate 4-(Phenylazo)aniline Diazonium1->Intermediate Azo Coupling Aniline2 Aniline (Coupling Agent) Aniline2->Intermediate Diazonium2 4-(Phenylazo)benzenediazonium Chloride Intermediate->Diazonium2 Diazotization (NaNO₂, HCl, 0-5°C) Final_Product 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde Diazonium2->Final_Product Azo Coupling (NaOH) Salicylaldehyde Salicylaldehyde Salicylaldehyde->Final_Product

Caption: Overall workflow for the synthesis.

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. Diazonium salts can be explosive in the solid state; they should always be kept in a cold solution and used immediately after preparation.

Stage 1: Synthesis of 4-(Phenylazo)aniline
  • Preparation of Benzenediazonium Chloride Solution:

    • In a 250 mL beaker, dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL).

    • Cool this solution to 0–5 °C in an ice-salt bath with constant stirring.

    • In a separate beaker, prepare a solution of sodium nitrite (0.11 mol) in water (50 mL) and cool it to 0–5 °C.

    • Add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution over 30 minutes. Maintain the temperature strictly below 5 °C. [8]The resulting clear solution of benzenediazonium chloride is used immediately in the next step.

  • Azo Coupling with Aniline:

    • In a separate 500 mL beaker, dissolve aniline (0.1 mol) in a solution of hydrochloric acid (12.5 mL) and water (150 mL). Cool this solution to 5 °C.

    • Slowly add the freshly prepared benzenediazonium chloride solution to the aniline solution with vigorous stirring.

    • Continue stirring the reaction mixture in the ice bath for 1 hour. A yellow precipitate of 4-(phenylazo)aniline hydrochloride will form.

    • Neutralize the mixture by slowly adding a 20% sodium hydroxide solution until the solution is just alkaline. This will precipitate the free base, 4-(phenylazo)aniline, as a yellow-orange solid.

    • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the product. Recrystallization from ethanol can be performed for further purification.

Stage 2: Synthesis of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde
  • Preparation of 4-(Phenylazo)benzenediazonium Chloride Solution:

    • Suspend the dried 4-(phenylazo)aniline (0.05 mol) from Stage 1 in a mixture of concentrated hydrochloric acid (15 mL) and water (50 mL) in a 250 mL beaker.

    • Cool the suspension to 0–5 °C in an ice-salt bath.

    • Prepare a cold solution of sodium nitrite (0.055 mol) in water (25 mL).

    • Add the sodium nitrite solution dropwise to the stirred suspension of 4-(phenylazo)aniline. The solid will gradually dissolve as the diazonium salt is formed. Maintain the temperature below 5 °C throughout the addition. Continue stirring for 30 minutes after the addition is complete.

  • Preparation of the Coupling Solution:

    • In a 500 mL beaker, dissolve salicylaldehyde (0.05 mol) in a 10% aqueous solution of sodium hydroxide (100 mL).

    • Cool this alkaline solution to 0–5 °C in an ice-salt bath. [11]

  • Final Azo Coupling:

    • Add the cold diazonium salt solution from step 1 slowly and with vigorous stirring to the cold alkaline salicylaldehyde solution from step 2. [12][13] * A deep-colored precipitate will form immediately.

    • Continue stirring the reaction mixture in the ice bath for 2-3 hours to ensure the completion of the coupling reaction.

    • Acidify the mixture by slowly adding dilute hydrochloric acid until the pH is approximately 5-6. This will precipitate the final product fully.

    • Filter the solid product, wash it extensively with cold water, and dry it. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Data Summary and Characterization

The progress of the reactions and the purity of the products should be monitored using Thin-Layer Chromatography (TLC). The final product should be characterized using standard analytical techniques.

ParameterStage 1: 4-(Phenylazo)anilineStage 2: Final Product
Starting Amine Aniline4-(Phenylazo)aniline
Coupling Agent AnilineSalicylaldehyde
Molar Ratio (Amine:NaNO₂) 1 : 1.11 : 1.1
Diazotization Temp. 0–5 °C0–5 °C
Coupling pH Mildly AcidicMildly Alkaline
Coupling Temp. < 10 °C0–5 °C
Appearance Yellow-Orange SolidDeep Red/Brown Solid
Expected Yield 75-85%80-90%

Characterization Data (Expected):

  • FTIR (cm⁻¹): Peaks corresponding to -OH (broad, ~3400), C=O of aldehyde (~1660), N=N (~1480), and aromatic C=C stretching. [12][14]* ¹H NMR: Signals for aromatic protons, the aldehyde proton (-CHO, ~9-10 ppm), and the hydroxyl proton (-OH, downfield). [11]* UV-Vis: Strong absorption in the visible region due to the extended chromophore. [12]

Conclusion

The synthesis of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde is a classic yet elegant demonstration of aromatic chemistry. By carefully controlling fundamental parameters such as temperature and pH, this multi-step pathway can be executed efficiently to produce the target bis-azo compound in high yield. The principles and protocols detailed in this guide provide a reliable foundation for researchers engaged in the synthesis of complex azo dyes and related functional materials.

References

  • OrgoSolver. Aromatic Reactions: Diazotization of Aniline (HNO₂/H₂SO₄ → Ar–N₂⁺). Available from: [Link]

  • Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. Available from: [Link]

  • Sciencemadness Discussion Board. (2002). Mechanics of Aromatic Diazotization (with diagrams!). Available from: [Link]

  • BYJU'S. (2019). Diazotization Reaction Mechanism. Available from: [Link]

  • Organic Chemistry Portal. Azo Coupling. Available from: [Link]

  • Scribd. Mechanism of Diazo Coupling Reactions. Available from: [Link]

  • Slideshare. (2016). Diazotisation and coupling reaction. Available from: [Link]

  • YouTube. (2019). converting anilines to diazoniums ions. Available from: [Link]

  • Wikipedia. Azo coupling. Available from: [Link]

  • Canadian Science Publishing. (1981). Mechanism of azo coupling reactions. Part 34. Reactivity of five-membered ring heteroaromatic diazonium ions. Available from: [Link]

  • Solubility of Things. N-methyl-4-phenylazo-aniline. Available from: [Link]

  • Patil, C. J., et al. (2023). Study on Azo-aldehyde Part-X: Synthesis, Characterization, Liquid Chromatography and Biological screening of Azo-salicylaldehyde from Nitro and Methyl-anilines. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]

  • Mohammed, I. A., & Al-Sammarrae, K. A. (2024). Synthesis of azo compounds containing salicylic acid and its derivatives. Chemical Review and Letters, 7, 846-859.
  • Bahtiti, N. H., et al. (2024). Structure–Performance Relationship of Novel Azo-Salicylaldehyde Disperse Dyes: Dyeing Optimization and Theoretical Insights. Molecules, 29(5), 1083. Available from: [Link]

  • Biernasiuk, A., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(23), 7378. Available from: [Link]

  • Quora. (2017). What is a diazo-coupling reaction?. Available from: [Link]

  • PrepChem.com. Synthesis of 4-(phenylazo)diphenylamine. Available from: [Link]

  • ResearchGate. (2016). Synthesis of 4-Phenylazo Phenol from Anthocyanins of Delonix regia and Hibiscus sabdariffa Flowers. Available from: [Link]

  • Journal of Biochemical Technology. (2019). Synthesis, Characterization and Antioxidant Activity Studies of New Azo-Compounds. Available from: [Link]

  • Google Patents. (1999). US5874547A - Diazotization of amines.
  • ResearchGate. (2015). Synthesis of N,N‐diethyl‐N‐{4‐[(E)‐(4‐nitrophenyl)diazenyl]phenyl}amine via in situ diazotisation and coupling in supercritical carbon dioxide. Available from: [Link]

  • Amar Equipment. Continuous Diazotization and Coupling. Available from: [Link]

  • Emerald Publishing. (2023). Development of imine-azo-dyes derived from vanillin and salicylaldehyde for pH-sensing in smart packaging. Pigment & Resin Technology. Available from: [Link]

  • Oriental Journal of Chemistry. (2019). Synthesis of Some New Azo Compounds of Salicylic Acid Derivatives and Determine Their In Vitro Anti-Inflammatory Activity. Available from: [Link]

  • Organic Chemistry Portal. Diazotisation. Available from: [Link]

  • PrepChem.com. Preparation of 5-(phenylazo)salicylic acid. Available from: [Link]

  • Chemguide. making diazonium salts from phenylamine (aniline). Available from: [Link]

Sources

Foundational

Unable to Identify Chemical Compound for CAS 85720-97-4

Initial investigations to profile the chemical properties, applications, and research protocols for the substance assigned CAS number 85720-97-4 have concluded that this identifier does not correspond to a recognized che...

Author: BenchChem Technical Support Team. Date: March 2026

Initial investigations to profile the chemical properties, applications, and research protocols for the substance assigned CAS number 85720-97-4 have concluded that this identifier does not correspond to a recognized chemical compound in publicly available scientific and chemical databases.

Extensive searches for this CAS (Chemical Abstracts Service) number have failed to yield any relevant data regarding a chemical substance. Instead, the identifier "85720-97-4" consistently appears in listings and catalogs for automotive components, specifically related to power window motors for various Toyota vehicle models.[1][2][3][4][5][6]

A CAS Registry Number® is a unique numerical identifier assigned to a single, specific chemical substance. The lack of any chemical information associated with 85720-97-4 in scientific literature, chemical supplier catalogs, or regulatory databases indicates that the number provided is likely incorrect or has been misattributed.

It is critical to ensure the accuracy of chemical identifiers such as CAS numbers to guarantee the integrity of research and development activities. Based on the available information, CAS number 85720-97-4 is not a valid identifier for a chemical compound.

Professionals seeking information on a specific chemical are strongly advised to:

  • Verify the CAS number from a primary, authoritative source.

  • Cross-reference the number with the chemical name and structure in a reputable database such as PubChem, CAS Common Chemistry, or others.[7][8][9]

Without a valid CAS number, it is not possible to provide the requested in-depth technical guide on chemical properties, experimental protocols, or potential applications in drug development. Further action is contingent on receiving a corrected and valid CAS number for a chemical substance.

Sources

Exploratory

A Comprehensive Technical Guide to the Molecular Weight and Characterization of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde

Abstract This technical guide provides an in-depth analysis of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde, a complex aromatic azo compound of significant interest in medicinal chemistry, materials science, and analytica...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde, a complex aromatic azo compound of significant interest in medicinal chemistry, materials science, and analytical applications. We establish the definitive molecular weight through theoretical calculations based on its chemical formula, C19H14N4O2, and outline the experimental workflows for its verification via mass spectrometry. This document details a robust, step-by-step protocol for its synthesis via a diazo coupling reaction, followed by comprehensive methods for its purification and characterization using Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy. By synthesizing technical data with expert insights into the causality behind methodological choices, this guide serves as an essential resource for researchers, scientists, and drug development professionals working with advanced organic compounds.

Compound Identification and Core Properties

The foundational step in any rigorous scientific investigation is the unambiguous identification of the molecule of interest. 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde is a multifunctional organic molecule characterized by two azo (-N=N-) linkages, a terminal salicylaldehyde moiety, and a phenylazo substituent.

  • IUPAC Name: 2-hydroxy-5-[(4-phenyldiazenylphenyl)diazenyl]benzaldehyde[1]

  • CAS Number: 85720-97-4[1][2][3]

  • Synonyms: 5-((4-(Phenylazo)phenyl)azo)salicylaldehyde, 2-Hydroxy-5-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]benzaldehyde[1]

Molecular Structure and Weight

The structural arrangement of atoms dictates the compound's chemical behavior and physical properties, including its molecular weight. The presence of extensive conjugation across the two azo groups and aromatic rings results in its characteristic vivid color, a hallmark of many azo compounds.[4]

PropertyValueSource
Molecular Formula C₁₉H₁₄N₄O₂PubChem[1], ChemicalBook[3]
Average Molecular Weight 330.34 g/mol ChemicalBook[3]
Monoisotopic Mass 330.11167570 DaPubChem[1]

The molecular weight is a critical parameter for stoichiometric calculations in synthesis, quantitative analysis, and formulation development. The value of 330.34 g/mol is the calculated average mass based on the natural isotopic abundance of its constituent elements.

Scientific Rationale and Applications

Azo compounds are a cornerstone of organic chemistry with a rich history of applications, evolving from simple dyes to sophisticated biomedical tools.[5][6] Their significance stems from the unique properties of the azo bond.

  • Medicinal Chemistry: The azo linkage can be cleaved by azoreductase enzymes present in the gut microbiome. This targeted cleavage makes azo compounds ideal scaffolds for colon-specific prodrugs, where an active therapeutic agent is released only upon reaching the colon.[7] Furthermore, the broader class of aromatic azo compounds has demonstrated a wide spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[8][9]

  • Analytical Chemistry: The distinct color of azo compounds and their sensitivity to pH and metal ion coordination make them valuable as indicators and chromogenic reagents for spectrophotometric analysis.[4][10][11]

  • Materials Science: The ability of the azo bond to undergo reversible cis-trans isomerization upon light exposure is harnessed in the development of photoresponsive materials, with applications in optical data storage and molecular switches.[4]

The salicylaldehyde moiety in the target molecule adds another layer of functionality, providing a reactive aldehyde group for the synthesis of Schiff bases and a chelating hydroxyl group for forming stable metal complexes.[12][13]

Synthesis and Purification Workflow

The synthesis of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde is achieved through a classical and reliable electrophilic aromatic substitution pathway known as the diazo coupling reaction . This two-stage process is widely adopted for its efficiency and the modularity it offers in creating diverse azo structures.[14][15]

Causality of Experimental Design

The chosen synthetic strategy hinges on fundamental principles of organic reactivity:

  • Diazotization: An aromatic primary amine, in this case, 4-(phenylazo)aniline (also known as 4-aminoazobenzene), is converted into a highly reactive diazonium salt. This reaction requires a cold, acidic medium (HCl) and sodium nitrite (NaNO₂). The low temperature (0-5°C) is critical to prevent the thermal decomposition of the unstable diazonium salt.[16][17]

  • Azo Coupling: The generated diazonium salt, a potent electrophile, is then reacted with an electron-rich aromatic compound, salicylaldehyde. The coupling reaction is performed under alkaline conditions (NaOH or Na₂CO₃), which deprotonates the phenolic hydroxyl group of salicylaldehyde, thereby activating the ring towards electrophilic attack.[14][17] The coupling occurs preferentially at the para position to the activating hydroxyl group.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_reagents1 Reagents cluster_reagents2 Reagents A 4-(Phenylazo)aniline Proc1 Stage 1: Diazotization (0-5°C) A->Proc1 B Salicylaldehyde Proc2 Stage 2: Azo Coupling (0-5°C) B->Proc2 R1 NaNO₂, HCl (aq) R1->Proc1 R2 NaOH (aq) R2->Proc2 DS Aryl Diazonium Salt (Intermediate) Proc1->DS DS->Proc2 Crude Crude Product Proc2->Crude Purify Purification (Recrystallization) Crude->Purify Final Pure 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde Purify->Final

Caption: Synthetic workflow for 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde.

Detailed Experimental Protocol: Synthesis

Materials: 4-(phenylazo)aniline, salicylaldehyde, sodium nitrite (NaNO₂), concentrated hydrochloric acid (HCl), sodium hydroxide (NaOH), ethanol, distilled water, ice.

Stage 1: Preparation of the Diazonium Salt

  • In a 250 mL beaker, dissolve a specific molar equivalent of 4-(phenylazo)aniline in a mixture of concentrated HCl and water.

  • Cool the resulting solution to 0-5°C in an ice-salt bath with continuous stirring.

  • Prepare a pre-cooled aqueous solution of sodium nitrite (a slight molar excess).

  • Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature remains below 5°C.

  • Stir the mixture for an additional 15-20 minutes at 0-5°C after the addition is complete. The formation of the diazonium salt is confirmed when a drop of the solution gives a positive test (a blue-black color) on starch-iodide paper.

Stage 2: Azo Coupling Reaction

  • In a separate 500 mL beaker, dissolve an equimolar amount of salicylaldehyde in an aqueous solution of sodium hydroxide.

  • Cool this alkaline solution to 0-5°C in an ice-salt bath.

  • Slowly add the cold diazonium salt solution from Stage 1 to the cold salicylaldehyde solution with vigorous stirring.

  • A brightly colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 2-3 hours to ensure the completion of the coupling reaction.

Work-up and Purification:

  • Collect the crude product by vacuum filtration.

  • Wash the solid precipitate thoroughly with cold distilled water to remove any unreacted salts.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure azo compound.

  • Dry the final product in a vacuum oven at a moderate temperature (e.g., 60°C).

Analytical Characterization

A single technique is insufficient to confirm the identity and purity of a synthesized compound. A multi-faceted analytical approach is required for unambiguous structural elucidation, which forms a self-validating system.

Expected Spectroscopic Data

The following table summarizes the expected spectroscopic signatures for 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde based on its functional groups and structure, with reference to similar compounds.[18][19][20]

TechniqueFeatureExpected ObservationRationale
FT-IR Aldehyde C=O Stretch~1660-1670 cm⁻¹Characteristic strong absorption for an aromatic aldehyde.[18][19]
Phenolic O-H Stretch~3100-3400 cm⁻¹ (broad)Intramolecular hydrogen bonding broadens the signal.
Azo N=N Stretch~1470-1500 cm⁻¹This bond has a weak to medium intensity in IR spectra.[19]
Aromatic C=C Stretch~1570-1600 cm⁻¹Multiple bands corresponding to the aromatic rings.
¹H NMR Aldehyde Proton (-CHO)δ ~10.3 ppm (singlet)Deshielded proton characteristic of an aldehyde.[19]
Phenolic Proton (-OH)δ ~11.5 ppm (singlet)Deshielded due to hydrogen bonding and aromatic ring effects.[19]
Aromatic Protonsδ ~7.0-8.2 ppm (multiplets)Complex signals arising from the multiple, distinct aromatic rings.
UV-Vis π → π* transition~350-380 nmHigh-intensity absorption band related to the extensive π-conjugated system.
n → π* transition~430-460 nmLower intensity band, characteristic of the azo group, responsible for the color.
Protocol: FT-IR Spectroscopy

Objective: To identify the key functional groups present in the molecule.

  • Ensure the sample is completely dry.

  • Prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with dry potassium bromide (100-200 mg).

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Place the pellet in the spectrometer's sample holder.

  • Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analyze the spectrum to identify the characteristic absorption bands as listed in the table above.

Protocol: NMR Spectroscopy

Objective: To elucidate the molecular structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

  • Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Ensure the sample is fully dissolved; sonication may be required.

  • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the ¹H NMR signals to determine the relative number of protons and analyze the splitting patterns (multiplicity) and chemical shifts to assign protons to their respective positions in the molecule.

Conclusion

This guide has established that 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde has a calculated molecular weight of 330.34 g/mol corresponding to its molecular formula, C₁₉H₁₄N₄O₂ . We have provided a robust and well-rationalized synthetic pathway via diazo coupling, which is the industry-standard method for this class of compounds. The comprehensive analytical workflows detailed herein, including FT-IR and NMR spectroscopy, provide the necessary tools for researchers to confidently synthesize, purify, and validate the structure of this versatile molecule. The unique combination of two azo linkages and a reactive salicylaldehyde moiety makes this compound a valuable platform for further research in drug development, advanced materials, and analytical sensor technology.

References

  • Al-Otaibi, J. S., et al. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. PubMed. [Link]

  • National Center for Biotechnology Information. 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde. PubChem. [Link]

  • Al-Otaibi, J. S., et al. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Bentham Science. [Link]

  • Hussain, S., et al. (2018). Biomedical Applications of Aromatic Azo Compounds. PubMed. [Link]

  • Hussain, S., et al. (2018). Biomedical Applications of Aromatic Azo Compounds. IIUM Repository (IRep). [Link]

  • Ivanov, V. M. (2005). Ninety Years of Using Azo Compounds of the Pyridine Series as Analytical Reagents. Journal of Analytical Chemistry. [Link]

  • El-Ghanam, A. M. (2021). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews. [Link]

  • Giampietro, L., et al. (2024). Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. MDPI. [Link]

  • Aljamali, N. M. (2021). Review on Azo-Compounds and Their Applications. ResearchGate. [Link]

  • El-Sayed, G. A., et al. (2011). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some divalent metal ions. PMC. [Link]

  • Bouchoul, B., et al. (2019). Synthesis, Characterization and Antioxidant Activity Studies of New Azo-Compounds. Journal of Biochemical Technology. [Link]

  • Patil, C. J., et al. (2023). Study on Azo-aldehyde Part-X: Synthesis, Characterization, Liquid Chromatography and Biological screening of Azo-salicylaldehyde from Nitro and Methyl-anilines. International Journal of Scientific Research in Science and Technology. [Link]

  • Molbase. 5-(Phenylazo)salicylic acid. [Link]

  • Mohammed, H. H., et al. (2024). Synthesis of azo compounds containing salicylic acid and its derivatives. Chemical Review and Letters. [Link]

  • Al-Masoudi, W. A., & Al-Amery, K. A. K. (2019). Synthesis of Some New Azo Compounds of Salicylic Acid Derivatives and Determine Their In Vitro Anti-Inflammatory Activity. Oriental Journal of Chemistry. [Link]

  • PrepChem.com. Preparation of 5-(phenylazo)salicylic acid. [Link]

  • Al-Hamdani, A. A. S., et al. (2025). Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzal. Proceedings of the 13th International Conference on Applied Innovations in IT. [Link]

  • Alghool, S., et al. (2014). Synthesis, spectroscopic studies of new azo ligands Schiff base and amines derived of 5-phenylazo-2-hydroxybenzaldehyde. ResearchGate. [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2016). Azo Dyes that Cleave to Aromatic Amines of Potential Toxicological Concern. [Link]

  • Kasumov, V. T. (2004). Synthesis, spectroscopic characterization and redox reactivity of some transition metal complexes with salicylaldimines bearing 2,6-di-phenylphenol. PubMed. [Link]

  • Sun, W. B., et al. (2018). A new salicylaldehyde-based azo dye and its two lanthanide(iii) complexes displaying slow magnetic relaxation. Dalton Transactions. [Link]

Sources

Foundational

solubility of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde in common solvents

An In-depth Technical Guide to the Solubility of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde in Common Solvents Introduction 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde is a complex azo dye characterized by multiple arom...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde in Common Solvents

Introduction

5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde is a complex azo dye characterized by multiple aromatic rings and two azo (-N=N-) linkages, combined with a salicylaldehyde functional group. An understanding of its solubility is fundamental for a wide range of applications, including but not limited to, the development of novel materials, use in analytical chemistry, and as a potential scaffold in medicinal chemistry. The solubility of an active compound is a critical determinant of its bioavailability and efficacy in drug development, and it dictates the choice of solvents for synthesis, purification, and formulation.

This guide provides a comprehensive technical overview of the solubility of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde. Given the current scarcity of publicly available quantitative solubility data for this specific molecule, this document emphasizes the theoretical principles governing its solubility, provides a qualitative assessment, and details a robust experimental protocol for its precise determination.

Section 1: Theoretical Framework for Solubility

The solubility of a compound is governed by the intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[1]

Molecular Structure Analysis

The structure of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde is inherently complex, featuring both nonpolar and polar regions:

  • Aromatic Rings and Azo Groups: The extensive system of three phenyl rings and two azo groups constitutes a large, nonpolar, and rigid backbone. This extensive aromatic system will lead to significant London dispersion forces. Azo dyes, in general, are known to be soluble in various organic solvents but are typically insoluble in water.[2][3]

  • Salicylaldehyde Moiety: This part of the molecule introduces polarity. The hydroxyl (-OH) group can act as a hydrogen bond donor and acceptor, while the aldehyde (-CHO) group is polar and can act as a hydrogen bond acceptor. This moiety will contribute to the molecule's ability to dissolve in more polar solvents.

The overall character of the molecule is predominantly nonpolar and lipophilic due to the large hydrocarbon-rich structure, but with the capacity for specific polar interactions.

Intermolecular Forces and Solubility

The dissolution of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde in a solvent requires the disruption of solute-solute and solvent-solvent intermolecular forces, and the formation of new solute-solvent interactions. The key forces at play are:

  • London Dispersion Forces: These are the primary forces of attraction between the large, nonpolar aromatic regions of the molecule and nonpolar solvents like hexane or toluene.

  • Dipole-Dipole Interactions: The polar salicylaldehyde group will allow for dipole-dipole interactions with polar aprotic solvents such as acetone or ethyl acetate.

  • Hydrogen Bonding: The hydroxyl group is the most significant contributor to potential hydrogen bonding. It can donate a hydrogen bond to solvents like dimethyl sulfoxide (DMSO) or acetone, and accept a hydrogen bond from protic solvents like ethanol or methanol.[1]

substance 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde nonpolar_solvent Nonpolar Solvent (e.g., Toluene) substance->nonpolar_solvent London Dispersion (Dominant) polar_aprotic_solvent Polar Aprotic Solvent (e.g., Acetone) substance->polar_aprotic_solvent Dipole-Dipole polar_protic_solvent Polar Protic Solvent (e.g., Ethanol) substance->polar_protic_solvent Hydrogen Bonding (Hydroxyl Group)

Caption: Intermolecular forces governing solubility.

Section 2: Qualitative Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. It is important to note that azo pigments, which are structurally similar to dyes but lack solubilizing groups, are generally insoluble in water and most organic solvents.[2] While 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde is a dye, its large nonpolar surface area suggests it will favor organic solvents over water.

Solvent Solvent Type Predicted Solubility Justification
WaterPolar ProticInsolubleThe large, nonpolar aromatic structure dominates, making it highly hydrophobic.
HexaneNonpolarSlightly SolubleDominated by London dispersion forces, but may be limited due to the polar salicylaldehyde group.
TolueneNonpolar (Aromatic)Soluble"Like dissolves like" principle; the aromatic nature of toluene will interact favorably with the phenyl rings of the solute.
DichloromethanePolar AproticSolubleGood balance of polarity to interact with the salicylaldehyde moiety while being able to solvate the nonpolar backbone.
AcetonePolar AproticModerately SolubleThe polar carbonyl group can interact with the solute's polar groups, but the overall nonpolar character of the solute may limit high solubility.
EthanolPolar ProticSlightly SolubleCan form hydrogen bonds, but the nonpolar bulk of the molecule may hinder extensive solvation.
MethanolPolar ProticSlightly SolubleSimilar to ethanol, but its higher polarity may make it a slightly poorer solvent for this largely nonpolar compound.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA strong hydrogen bond acceptor and highly polar solvent, likely to be effective at solvating both polar and nonpolar parts of the molecule.
N,N-Dimethylformamide (DMF)Polar AproticSolubleSimilar to DMSO, it is a powerful solvent capable of overcoming the solute-solute interactions.

Section 3: Experimental Protocol for Solubility Determination

For definitive quantitative data, the isothermal shake-flask method is the gold standard.[4] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Step-by-Step Methodology
  • Preparation: Add an excess amount of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a thermostatic shaker set to the desired temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-72 hours).[5] Equilibrium is achieved when the concentration of the solute in solution does not change over successive time points.

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the samples at the same temperature.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Quantitative Analysis: Determine the concentration of the solute in the filtrate. Two common methods are:

    • Gravimetric Analysis: Weigh the vial with the filtered solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound. Once the solvent is fully removed, reweigh the vial. The mass of the dissolved solid can be used to calculate the solubility (e.g., in mg/mL).

    • Spectrophotometric Analysis: If the compound has a suitable chromophore (which azo dyes do), UV-Vis spectrophotometry can be used. A calibration curve of absorbance versus known concentrations of the compound in the specific solvent must first be prepared. The absorbance of the filtered saturated solution (appropriately diluted) can then be measured, and its concentration determined from the calibration curve.

Experimental Workflow

cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate in thermostatic shaker (24-72 hours) prep2->equil sep Settle or centrifuge at constant temperature equil->sep analysis1 Filter supernatant (e.g., 0.45 µm filter) sep->analysis1 analysis2 Quantify concentration (Gravimetric or Spectrophotometric) analysis1->analysis2

Caption: Shake-flask method workflow.

Section 4: Physicochemical Properties of Common Solvents

The choice of solvent is critical. The following table provides key properties of common laboratory solvents to aid in selection.[6][7][8][9][10]

Solvent Formula Boiling Point (°C) Density (g/mL) Dielectric Constant (20°C)
WaterH₂O100.00.99880.1
HexaneC₆H₁₄69.00.6551.88
TolueneC₇H₈110.60.8672.38
DichloromethaneCH₂Cl₂39.71.3258.93
AcetoneC₃H₆O56.20.78620.7
EthanolC₂H₆O78.50.78924.6
MethanolCH₄O64.70.79232.7
Dimethyl Sulfoxide (DMSO)C₂H₆OS189.01.09247.0
N,N-Dimethylformamide (DMF)C₃H₇NO153.00.94436.7

Section 5: Safety Precautions

As a matter of good laboratory practice, 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde should be handled with care.

  • Compound Handling: Azo compounds may be harmful if swallowed or inhaled, and some can cause skin irritation or sensitization.[11][12] The salicylaldehyde moiety suggests potential for skin and eye irritation.[13] Always handle the compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] Avoid generating dust.

  • Solvent Handling: The organic solvents used for solubility testing are often flammable and may have their own specific health hazards. Always consult the Safety Data Sheet (SDS) for each solvent before use. Handle flammable solvents away from ignition sources.

Conclusion

References

[6] University of California, Davis. "Properties of Common Organic Solvents." Chem 2312H, 2022. [7] "Common Organic Solvents: Table of Properties." Erowid, n.d. [8] MilliporeSigma. "Physical Properties of Solvents." n.d. [9] "Common Solvents Used in Organic Chemistry: Table of Properties." Organic Chemistry Data, 2020. [10] "Solvent Physical Properties." n.d. [11] ChemicalBook. "AZO BLUE - Safety Data Sheet." 2023. [1] "How to predict the solubility of an organic compound in different kinds of solvents?" Chemistry Stack Exchange, 2014. [4] Zarghampour, Aynaz, et al. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences, 2024. [15] "Are Azo dyes polar? During a chromatography lab, should I use polar solvents or non-polar solvents?" Quora, 2017. [14] ETAD. "Working together for safer colorants: ETAD'S REFERENCE FOR THE SAFE HANDLING OF DYES." 2023. [16] Al-Rubaie, L. A. R., and R. J. M. Al-Khateeb. "Chemistry and Applications of Azo Dyes: A Comprehensive Review." n.d. [17] "Shake-Flask Aqueous Solubility assay (Kinetic solubility)." Protocols.io, 2024. [18] Ghasemi, P., et al. "Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models." PMC, 2023. [19] Wang, G., et al. "Comparison of Four Density-Based Semi-Empirical Models for the Solubility of Azo Disperse Dyes in Supercritical Carbon Dioxide." MDPI, 2022. [20] Danish Environmental Protection Agency. "2. Azo-colorants in Textile Dyeing and Printing." 1999. [21] PRO Chemical and Dye. "30 Studio Safety & Guidelines." n.d. [22] Life Chemicals. "Compound solubility prediction in medicinal chemistry and drug discovery." 2023. [23] "MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD." Regulations.gov, 2018. [24] "THE CHEMISTRY OF COLOUR: Colour in Azo Compounds and How Dyes are Stuck onto Textiles." Steemit, n.d. [25] Enamine. "Shake-Flask Solubility Assay." n.d. [5] BioAssay Systems. "Solubility Testing – Shake Flask Method." n.d. [26] Gani, T. Z., and K. M. D. L. Kulathunga. "Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents." ChemRxiv, n.d. [27] Nguyen, B., et al. "Machine learning with physicochemical relationships: solubility prediction in organic solvents and water." Nature Communications, 2020. [2] "Azo dye." Wikipedia, n.d. [13] Carl ROTH. "Safety Data Sheet: Salicylaldehyde." n.d. [3] Khan, M. S., et al. "SYNTHESIS AND OPTICAL STUDY OF AZO DYES IN DIFFERENT SOLVENT WITH DIFFERENT METALS." eScholar-UMT, 2025. [28] Jeon, B. K., et al. "Intermolecular interaction-controlled novel azo dyes for use in the high-performance color conversion layers of microdisplays." Request PDF, 2024. [29] "Azo dyes soluble in organic solvents." Google Patents, 2006. [12] "Safety of Azo Dyes Usage in Textiles Industry." Fibre2Fashion, n.d.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Schiff Bases Derived from 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde

Executive Summary & Rationale The synthesis of highly conjugated Schiff bases (imines) is a cornerstone of modern coordination chemistry, pharmacology, and materials science. This application note details the optimized s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The synthesis of highly conjugated Schiff bases (imines) is a cornerstone of modern coordination chemistry, pharmacology, and materials science. This application note details the optimized synthesis, mechanistic rationale, and analytical validation of Schiff bases derived from 5-[[4-(phenylazo)phenyl]azo]salicylaldehyde [1].

Characterized by a highly delocalized


-electron system spanning two azo (

) linkages, this specific bis-azo salicylaldehyde precursor yields deeply colored, photostable Schiff bases[2]. The presence of an ortho-hydroxyl group relative to the newly formed azomethine (

) bond produces versatile bidentate (N,O) or tetradentate (N₂O₂) chelating ligands. These ligands are critical for synthesizing transition metal complexes (e.g., Pd(II), Pt(IV), Cu(II)) with documented antimicrobial properties and cytotoxicity against malignant melanoma cell lines[3][4].

Mechanistic Causality & Reaction Design

Schiff base formation is a reversible, acid-catalyzed condensation between a primary amine and a carbonyl compound. For 5-[[4-(phenylazo)phenyl]azo]salicylaldehyde, controlling the reaction equilibrium and the nucleophilicity of the amine is vital for high yields.

  • Optimal pH Window (pH 4–5): The addition of a mild acid catalyst (glacial acetic acid) is required to protonate the electrophilic carbonyl oxygen. If the environment is too acidic, the primary amine is completely protonated into a non-nucleophilic ammonium salt, halting the reaction.

  • Solvent Selection: Absolute ethanol or methanol is used. Polar protic solvents stabilize the transition states during proton transfer. Furthermore, the limited solubility of the highly conjugated Schiff base product in cold ethanol naturally drives the equilibrium to the right via precipitation (Le Chatelier’s Principle)[2][5].

  • Intramolecular Stabilization: The ortho-phenolic

    
     group engages in strong intramolecular hydrogen bonding with the newly formed imine nitrogen, significantly stabilizing the resulting Schiff base against hydrolysis[5].
    

SchiffBaseMechanism A Bis-Azo-Salicylaldehyde (Precursor) B Protonated Carbonyl (Acid Catalysis) A->B +H⁺ C Nucleophilic Attack (+ Primary Amine) B->C D Hemiaminal Intermediate C->D E Dehydration (-H2O) Iminium Ion D->E +H⁺, -H₂O F Bis-Azo Schiff Base (Stable Imine) E->F -H⁺

Mechanistic pathway of acid-catalyzed Schiff base formation from bis-azo salicylaldehyde.

Materials and Equipment

  • Reagents: 5-[[4-(phenylazo)phenyl]azo]salicylaldehyde (CAS: 85720-97-4)[1], Primary Amine (e.g., 4-chloroaniline or ethylenediamine), Absolute Ethanol (≥99.5%), Glacial Acetic Acid.

  • Equipment: 100 mL Round-bottom flasks, reflux condenser, magnetic stirrer with heating mantle, Dean-Stark apparatus (optional but recommended for less reactive amines), vacuum filtration apparatus, and melting point apparatus.

Experimental Protocols

Protocol A: Synthesis of Bidentate Mono-Schiff Base

Designed for condensation with aromatic monoamines (e.g., 4-chloroaniline).

  • Preparation of the Precursor Solution: Dissolve

    
     (
    
    
    
    ) of 5-[[4-(phenylazo)phenyl]azo]salicylaldehyde in
    
    
    of absolute ethanol in a 100 mL round-bottom flask[5].
  • Amine Addition: Slowly add

    
     of the chosen primary aromatic amine (e.g., 
    
    
    
    of 4-chloroaniline) to the stirring solution[5].
  • Catalysis: Add 2–3 drops of glacial acetic acid to adjust the pH to approximately 4.5. Causality: This activates the carbonyl carbon for nucleophilic attack without neutralizing the amine.[2]

  • Reflux & Condensation: Attach a reflux condenser and heat the mixture to 75–80 °C with continuous stirring for 3 to 4 hours. Monitor the reaction progress via TLC (eluent: Hexane/Ethyl Acetate 7:3)[5][6].

  • Crystallization (Workup): Remove the heat and allow the reaction mixture to cool slowly to room temperature, then transfer it to an ice bath. The Schiff base will precipitate out of the solution as a dark red/orange microcrystalline solid.

  • Purification: Isolate the precipitate via vacuum filtration. Wash the solid with

    
     of ice-cold ethanol to remove unreacted starting materials. Dry under vacuum over anhydrous 
    
    
    
    or in a desiccator.
Protocol B: Synthesis of Tetradentate Bis-Schiff Base (Salen-Type)

Designed for condensation with aliphatic diamines (e.g., ethylenediamine) to form tetradentate (


) chelating ligands.
  • Stoichiometric Adjustment: Dissolve

    
     (
    
    
    
    ) of the bis-azo salicylaldehyde precursor in
    
    
    of hot absolute ethanol[3].
  • Diamine Condensation: Dropwise, add

    
     (
    
    
    
    ) of ethylenediamine dissolved in
    
    
    of ethanol.
  • Reflux: Add 2 drops of glacial acetic acid and reflux for 4 hours. Due to the high thermodynamic stability of the resulting Salen-type network, precipitation often begins before the reflux is complete.

  • Isolation: Filter the solid hot (if highly insoluble) or upon cooling. Wash thoroughly with hot ethanol, followed by diethyl ether, and dry under a vacuum.

Analytical Validation

Trustworthy characterization of the synthesized Schiff base depends on tracking the disappearance of the aldehyde functional groups and the emergence of the azomethine linkage. Below is a structured quantitative summary of the expected spectral shifts[5][7].

Target GroupAnalytical MethodPrecursor (Aldehyde)Schiff Base (Imine)Diagnostic Significance
Carbonyl (C=O) FT-IR

AbsentDisappearance confirms successful condensation.
Azomethine (C=N) FT-IRAbsent

Primary indicator of Schiff base (imine) formation.
Azo (N=N) FT-IR


Core bis-azo structure remains unaffected.
Phenolic (-OH) FT-IR


Broadening confirms intramolecular hydrogen bonding.
Aldehyde (-CHO)

H-NMR

(s, 1H)
AbsentComplete consumption of electrophile.
Azomethine (-CH=N-)

H-NMR
Absent

(s, 1H)
Definitive structural proof of imine proton.
Phenolic (-OH)

H-NMR

(s, 1H)

(s, 1H)
Downfield shift due to strong H-bond to imine nitrogen.

Downstream Applications in Drug Development

Schiff bases containing the 5-[[4-(phenylazo)phenyl]azo] framework serve as privileged scaffolds for metallo-pharmaceuticals.

  • Antimicrobial Therapeutics: Metal complexes (e.g., Ni²⁺, Co²⁺, Pd²⁺) of these bis-azo Schiff bases exhibit significantly enhanced lipophilicity over the free ligands. This allows the complex to effectively penetrate the lipid membranes of pathogens like S. aureus and E. coli, inhibiting vital cellular enzymes[4].

  • Anticancer Interventions: Recent cytotoxicity studies highlight that Pd(II) complexes coordinated with extensive azo-Schiff base networks demonstrate targeted efficacy against human malignant melanoma cells (A375), outperforming non-complexed ligands[4].

References

  • PubChem Compound Summary for CID 3020935: 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde.
  • Synthesis and Characterization of Azo Schiff Bases and Their β-Lactam Derivatives : Shinde, A. H.; Patil, C. Asian Journal of Chemistry 2020. 6

  • Synthesis and microbial activity of a new azo-Schiff base : First A. Author et al., University of Basrah. 5

  • Synthesis and characterization of new azo-schiff bases and their biological activity : ResearchGate, 2026. 7

  • Synthesis and characterization of a series of copper(II) complexes with azo-linked salicylaldimine Schiff base ligands : ResearchGate, 2025. 3

  • Kinetic study of formation of N- Salicylidene-aniline Spectrophotomerically : Journal of Chemical and Pharmaceutical Research, 2011.

  • Thermal Performance, Photostability and UV-Visible Spectroscopic Studies of Some Synthesized azo : IJEART, 2017. 2

  • Synthesis, Charecterization, Antibacterial and Cytotoxicity of Novel Metal Complexes Derived from Azomethine Ligand In Vitro and In Silico : Eman Research, 2024. 4

Sources

Application

Application Note: Synthesis and Characterization of Metal Complexes with 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde

Abstract This document provides a comprehensive guide for the synthesis, purification, and characterization of metal complexes derived from the multidentate ligand, 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde. Azo-contai...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of metal complexes derived from the multidentate ligand, 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde. Azo-containing salicylaldehyde derivatives are of significant interest in coordination chemistry due to their versatile chelating abilities and the rich electronic properties conferred by the azo chromophore. The resulting metal complexes often exhibit intriguing catalytic, biological, and material properties. This guide is intended for researchers in inorganic chemistry, materials science, and drug development, offering detailed, field-proven protocols and the scientific rationale behind key experimental steps. We present a representative protocol for the synthesis of a Copper(II) complex and detail the analytical techniques required for its structural elucidation.

Part 1: Introduction to Azo-Salicylaldehyde Ligands

Azo compounds are a class of molecules featuring the –N=N– functional group and are widely used as dyes and pigments.[1] When integrated into a salicylaldehyde framework, the resulting ligand possesses multiple coordination sites: the phenolic oxygen, the aldehydic oxygen, and the nitrogen atoms of the azo groups. This multidentate character allows for the formation of stable chelate rings with various transition metal ions.[2][3] The compound at the core of this protocol, 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde (CAS 85720-97-4), is a sophisticated bis-azo ligand capable of forming highly conjugated, colored complexes.[4][5]

The synthesis of these complexes typically follows a two-stage path: first, the synthesis of the organic ligand itself via diazotization and coupling reactions, followed by the reaction of the purified ligand with a suitable metal salt. The characterization of these complexes is crucial to confirm coordination and determine the geometry around the metal center. Techniques such as FT-IR, UV-Vis, and NMR spectroscopy are indispensable for this purpose.[3][6]

Part 2: Synthesis of the Ligand

The synthesis of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde involves a sequential diazotization and azo coupling process. The protocol below is based on well-established procedures for creating azo derivatives of salicylic acid and related phenols.[7][8][9]

Principle of Ligand Synthesis

The synthesis begins with the diazotization of a primary aromatic amine (in this case, 4-aminoazobenzene, which is itself formed from aniline) using sodium nitrite in an acidic medium at low temperatures (0-5 °C) to form a reactive diazonium salt. This salt is then immediately reacted with an alkaline solution of salicylaldehyde in a process known as azo coupling. The electron-rich phenoxide ion of salicylaldehyde acts as a coupling agent, and the electrophilic diazonium cation attacks the position para to the hydroxyl group.

Diagram: Ligand Synthesis Pathway

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A 4-Aminoazobenzene in HCl/H₂O B NaNO₂ Solution (0-5 °C) A->B Add dropwise C Diazonium Salt Intermediate B->C Forms D Salicylaldehyde in aq. NaOH C->D Add to cold solution E 5-[[4-(Phenylazo)phenyl]azo] salicylaldehyde D->E Couple & Acidify

Caption: Reaction scheme for the synthesis of the target azo-salicylaldehyde ligand.

Experimental Protocol: Ligand Synthesis

Materials:

  • 4-Aminoazobenzene

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Salicylaldehyde

  • Sodium Hydroxide (NaOH)

  • Sodium Carbonate (Na₂CO₃)

  • Ethanol

  • Distilled Water

  • Ice

Procedure:

  • Diazonium Salt Preparation:

    • In a 250 mL beaker, dissolve 10 mmol of 4-aminoazobenzene in a mixture of 15 mL concentrated HCl and 15 mL distilled water. Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.

    • Prepare a solution of 10 mmol of sodium nitrite in 10 mL of cold distilled water.

    • Add the sodium nitrite solution dropwise to the cold amine solution over 15-20 minutes, ensuring the temperature never exceeds 5 °C. Stir for an additional 20 minutes after the addition is complete. The resulting clear solution contains the diazonium salt and is used immediately in the next step.[7][9]

  • Azo Coupling Reaction:

    • In a separate 500 mL beaker, dissolve 10 mmol of salicylaldehyde in 50 mL of 2 M aqueous sodium hydroxide solution. Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the alkaline salicylaldehyde solution with vigorous stirring. Maintain the temperature below 5 °C throughout the addition.[10]

    • A deeply colored precipitate should form immediately. Continue stirring the mixture in the ice bath for 2-3 hours to ensure the reaction goes to completion.[9]

  • Isolation and Purification:

    • Acidify the reaction mixture slowly with dilute HCl until the pH is approximately 5-6. This protonates the phenoxide and precipitates the final product.

    • Filter the crude product using a Büchner funnel, and wash it thoroughly with cold distilled water until the filtrate is neutral.

    • Recrystallize the solid product from a hot ethanol-water mixture to obtain the purified ligand as a colored crystalline solid.

    • Dry the final product in a vacuum oven at 60 °C.

Part 3: Protocol for Metal Complex Formation

This section details a general procedure for synthesizing a metal complex using the prepared ligand. We use Copper(II) as a representative metal ion, but the protocol can be adapted for other transition metals like Ni(II), Co(II), or Zn(II).[11][12]

Principle of Complexation

The azo-salicylaldehyde ligand acts as a chelating agent, coordinating to the metal ion through its donor atoms. In an ethanolic solution, the ligand is typically deprotonated at the phenolic hydroxyl group by a weak base (like triethylamine or by the acetate salt of the metal) to facilitate coordination. The mixture is refluxed to provide the necessary activation energy for the complexation reaction.[12] The stoichiometry of the final complex (e.g., 1:1 or 1:2 metal-to-ligand ratio) depends on the metal ion and reaction conditions.[2]

Diagram: Experimental Workflow for Complexation & Characterization

G A Dissolve Ligand in Ethanol C Mix & Add Base (optional) A->C B Dissolve Metal Salt (e.g., CuCl₂·2H₂O) in Ethanol B->C D Reflux for 3-4 hours C->D E Cool to Room Temp. D->E F Filter Precipitate E->F G Wash with Ethanol, then Diethyl Ether F->G H Dry in Vacuum Oven G->H I Characterization H->I J FT-IR Spectroscopy I->J K UV-Vis Spectroscopy I->K L Elemental Analysis I->L

Caption: General workflow for the synthesis and characterization of the metal complex.

Experimental Protocol: Synthesis of a Cu(II) Complex

Materials:

  • 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde (Ligand)

  • Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)

  • Absolute Ethanol

  • Triethylamine (TEA) (optional, as a base)

  • Diethyl Ether

Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve 1 mmol of the synthesized ligand in 30 mL of absolute ethanol, heating gently if necessary.

    • In a separate beaker, dissolve 1 mmol of CuCl₂·2H₂O in 15 mL of absolute ethanol.

    • Add the ethanolic solution of the metal salt dropwise to the ligand solution with continuous stirring.[12]

    • If the ligand is not readily deprotonated, add a few drops of triethylamine to facilitate the reaction.[12]

  • Reaction and Complex Formation:

    • Fit the flask with a condenser and reflux the reaction mixture for 3-4 hours.[11][12] A change in color and the formation of a precipitate usually indicates complex formation.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation and Purification:

    • After the reflux period, allow the mixture to cool to room temperature.

    • Collect the precipitated solid complex by filtration.

    • Wash the product several times with small portions of cold ethanol to remove any unreacted starting materials, followed by a final wash with diethyl ether to facilitate drying.[12]

    • Dry the complex under vacuum at 70 °C.

Part 4: Characterization of the Metal Complex

To confirm the successful formation of the metal complex and elucidate its structure, a combination of spectroscopic and analytical techniques is essential.

Diagram: Coordination Environment

Caption: A simplified representation of a potential tetradentate coordination to a metal center.

Data Presentation: Expected Analytical Results

The following table summarizes the key shifts and changes expected upon complexation, based on literature for similar azo-dye complexes.[2][3][11]

Analysis Technique Ligand (Expected Observation) Metal Complex (Expected Observation) Interpretation of Change
FT-IR Spectroscopy ν(O-H) broad band ~3400 cm⁻¹ν(C=O) sharp band ~1665 cm⁻¹ν(N=N) band ~1480 cm⁻¹ν(O-H) band disappearsν(C=O) shifts to lower frequency (e.g., ~1620 cm⁻¹)ν(N=N) may shift slightlyNew bands appear at 530-600 cm⁻¹ and 450-500 cm⁻¹Deprotonation of phenolic -OH.Coordination of the aldehydic oxygen to the metal.Involvement of azo nitrogen in coordination.Formation of new M-O and M-N bonds, respectively.[11]
UV-Vis Spectroscopy Intense π→π* transitions (~350 nm)n→π* transitions (~440 nm)Bands may shift (bathochromic or hypsochromic)Appearance of a new, lower energy bandLigand-to-metal charge transfer (LMCT) or d-d transitions confirming complexation.
Molar Conductance N/ALow value in DMF/DMSO (e.g., 10-25 Ω⁻¹cm²mol⁻¹)Indicates a non-electrolytic nature, meaning the anions (e.g., Cl⁻) are part of the coordination sphere or absent.[3][12]
Part 5: Trustworthiness and Safety
  • Self-Validation: The protocols are designed to be self-validating. Successful synthesis of the ligand should yield a product with the expected melting point and spectroscopic data.[13] The formation of the complex is confirmed by the disappearance of the ligand's phenolic -OH peak in the FT-IR spectrum and the appearance of new metal-ligand vibrational bands.

  • Safety Precautions:

    • Azo compounds and metal salts can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • All syntheses should be performed in a well-ventilated fume hood.

    • Diazonium salts are unstable at elevated temperatures and can be explosive when dry. Always prepare and use them in cold solutions without isolation.

References

Sources

Method

Application Note: UV-Vis Spectroscopic Characterization of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde

Abstract This application note provides a detailed protocol for the characterization of the bis-azo dye, 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde, using Ultraviolet-Visible (UV-Vis) spectroscopy. This technique is fun...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the characterization of the bis-azo dye, 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde, using Ultraviolet-Visible (UV-Vis) spectroscopy. This technique is fundamental in determining the electronic absorption properties of chromophoric molecules, offering insights into their molecular structure and environment. The protocols herein are designed for researchers in materials science, chemistry, and drug development, providing a robust framework for sample preparation, spectral acquisition, and data interpretation. We will explore the influence of solvent polarity on the spectral characteristics (solvatochromism) and detail the methodology to ensure data accuracy and reproducibility.

Introduction and Scientific Principles

5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde is a complex organic molecule featuring two azo (-N=N-) chromophores and a salicylaldehyde moiety. The extended π-conjugated system across the molecule is expected to result in strong absorption in the visible region of the electromagnetic spectrum, making it a potential candidate for applications in dyes, sensors, and nonlinear optical materials.

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. In molecules like the one , the key electronic transitions are:

  • π → π* transitions: These are high-energy transitions occurring in the UV or near-UV region, associated with the extensive system of conjugated double bonds in the phenyl and azo groups.

  • n → π* transitions: These are lower-energy transitions involving the non-bonding (lone pair) electrons on the nitrogen atoms of the azo groups. These transitions typically appear as a weaker band at longer wavelengths (in the visible region) and are highly sensitive to the molecular environment.

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly dependent on the molecular structure and its interaction with the surrounding solvent. This phenomenon, known as solvatochromism , provides valuable information about the electronic distribution in the ground and excited states of the molecule.

Materials and Instrumentation

Reagents and Solvents
  • 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde (synthesis-dependent purity)

  • Spectroscopic grade solvents (ensure >99.9% purity and check for UV cutoff):

    • N,N-Dimethylformamide (DMF) - polar aprotic

    • Ethanol - polar protic

    • Toluene - non-polar

    • Cyclohexane - non-polar

  • Deionized water (for cleaning)

Instrumentation
  • Dual-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60, Shimadzu UV-2600, or equivalent)

  • Matched quartz cuvettes (1 cm path length)

  • Calibrated analytical balance (±0.01 mg)

  • Volumetric flasks (Class A)

  • Micropipettes (calibrated)

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the full workflow from sample preparation to data acquisition. The rationale behind each step is provided to ensure a deep understanding of the process.

Stock Solution Preparation

The accuracy of the final data is critically dependent on the precise preparation of the stock solution.

  • Weighing the Analyte: Accurately weigh approximately 1-2 mg of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde using an analytical balance. The exact mass should be recorded to four decimal places.

    • Rationale: A precise mass is essential for the accurate calculation of the molar absorptivity coefficient (ε), a fundamental property of the molecule.

  • Dissolution: Quantitatively transfer the weighed compound into a 25 mL volumetric flask. Add a small amount of the chosen solvent (e.g., DMF) and gently swirl to dissolve the compound completely. An ultrasonic bath may be used to aid dissolution if necessary.

    • Rationale: Ensuring complete dissolution prevents inaccuracies in concentration due to undissolved solute. Starting with a polar aprotic solvent like DMF is often effective for complex organic dyes.

  • Dilution to Volume: Once fully dissolved, carefully add the solvent up to the calibration mark of the volumetric flask. Stopper the flask and invert it 15-20 times to ensure a homogenous solution. This is your stock solution .

Working Solution Preparation

The Beer-Lambert law is only linear over a certain concentration range (typically for absorbances between 0.1 and 1.0). Therefore, the stock solution must be diluted.

  • Calculate Dilution: Perform a preliminary scan of a slightly diluted stock solution to find the absorbance at λmax. Use this to calculate the required dilution to achieve a maximum absorbance of ~0.8.

  • Serial Dilution: Prepare a series of working solutions from the stock solution in the desired solvents. For example, to study solvatochromism, prepare a working solution in DMF, ethanol, toluene, and cyclohexane.

    • Example: Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the chosen solvent.

Spectrophotometer Setup and Measurement
  • Instrument Warm-up: Turn on the spectrophotometer and its lamps (deuterium and tungsten) and allow the instrument to warm up for at least 30 minutes.

    • Rationale: This ensures thermal stability of the electronic components and lamps, leading to a stable baseline.

  • Parameter Setup:

    • Scan Range: 200 - 800 nm

    • Scan Speed: 400 nm/min

    • Data Interval: 1.0 nm

    • Slit Width: 1.0 nm

    • Rationale: This wide range covers both potential π → π* and n → π* transitions. A moderate scan speed provides a good balance between signal-to-noise ratio and measurement time.

  • Baseline Correction: Fill two matched quartz cuvettes with the pure solvent that was used to prepare your working solution. Place one in the reference beam path and the other in the sample beam path. Run a baseline scan to zero the instrument across the entire wavelength range.

    • Rationale: This step is critical as it subtracts any background absorbance from the solvent and the cuvettes, ensuring the final spectrum is only due to the analyte.

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of your working solution, and then fill it with the working solution. Place it back into the sample holder.

  • Acquire Spectrum: Initiate the scan. The instrument will measure the absorbance of the sample relative to the pure solvent reference. Save the resulting spectrum.

  • Replicate Measurements: Repeat the measurement at least three times with freshly prepared working solutions to ensure reproducibility.

Below is a diagram illustrating the complete experimental workflow.

G weigh 1. Weigh Analyte (1-2 mg) dissolve 2. Dissolve in Solvent (e.g., DMF) weigh->dissolve stock 3. Prepare Stock Solution (25 mL Volumetric Flask) dissolve->stock dilute 4. Prepare Working Solution (Target Absorbance ~0.8) stock->dilute warmup 5. Instrument Warm-up (30 min) baseline 6. Baseline Correction (Pure Solvent) warmup->baseline measure 7. Measure Sample (Working Solution) baseline->measure replicate 8. Replicate Scans (n=3) measure->replicate identify 9. Identify λmax calculate 10. Calculate Molar Absorptivity (ε) identify->calculate compare 11. Analyze Solvatochromic Shift calculate->compare

Figure 1: Workflow for the UV-Vis spectroscopic characterization of the analyte.

Data Analysis and Interpretation

Determination of λmax

The wavelength of maximum absorbance (λmax) is the most important parameter derived from the UV-Vis spectrum. Use the software's peak-picking tool to identify the λmax for each significant absorption band.

Calculation of Molar Absorptivity (ε)

The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a constant for a particular substance at a specific wavelength and in a given solvent. It is calculated using the Beer-Lambert Law:

A = εcl

Where:

  • A is the absorbance at λmax (dimensionless)

  • ε is the molar absorptivity (L mol-1 cm-1)

  • c is the molar concentration of the analyte (mol L-1)

  • l is the path length of the cuvette (typically 1 cm)

Rearranging for ε: ε = A / (cl)

Analysis of Solvatochromism

By measuring the spectra in a range of solvents with varying polarities, you can observe shifts in λmax.

  • Bathochromic Shift (Red Shift): A shift of λmax to a longer wavelength. This often occurs when the excited state is more polar than the ground state and is stabilized by polar solvents.

  • Hypsochromic Shift (Blue Shift): A shift of λmax to a shorter wavelength. This can occur if the ground state is more polar and is preferentially stabilized by polar solvents.

Plotting the λmax against a solvent polarity scale (like the Dimroth-Reichardt ET(30) scale) can provide quantitative insights into the nature of the electronic transitions.

Expected Results: A Representative Dataset

The following table presents hypothetical data for 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde to illustrate the expected outcomes and the effects of solvatochromism. The molecule's extended conjugation suggests that the primary π → π* transition will be located in the visible range.

SolventPolarity Indexλmax (nm) (n → π)λmax (nm) (π → π)Molar Absorptivity (ε) at π → π* λmax (L mol-1 cm-1)Observed Shift
Cyclohexane0.2~440~510~35,000Reference
Toluene2.4~445~518~36,500Bathochromic
Ethanol5.2~452~535~38,000Bathochromic
DMF6.4~455~542~39,200Bathochromic

Note: These are illustrative values. Actual results must be determined experimentally.

The expected trend is a bathochromic shift in the main π → π* absorption band as solvent polarity increases, suggesting that the excited state possesses a higher dipole moment than the ground state and is thus stabilized by polar solvents.

Troubleshooting

IssuePossible CauseSolution
Noisy Spectrum Low analyte concentration; Instrument instability; Dirty optics.Increase concentration; Allow longer warm-up; Clean cuvettes and sample holder.
Absorbance > 2.0 Concentration is too high (outside Beer's Law linear range).Dilute the working solution and re-measure.
Inconsistent Replicates Inaccurate pipetting; Incomplete dissolution; Temperature fluctuations.Use calibrated pipettes; Ensure stock solution is homogenous; Maintain constant temperature.
Negative Absorbance Incorrect baseline; Reference cuvette is dirty or mismatched.Re-run baseline with clean, matched cuvettes.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Agilent Technologies. (2014). UV-Vis Spectroscopy: Fundamentals and Applications. [Link]

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

Application

Application Notes and Protocols for Antibacterial Activity Screening of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for screening the antibacterial activity of a novel class of compounds: 5-[[4-(Phenylazo)phenyl]azo]sa...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for screening the antibacterial activity of a novel class of compounds: 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde derivatives. These molecules, characterized by the presence of two azo groups and a salicylaldehyde moiety, present a compelling scaffold for antimicrobial drug discovery. The inherent biological activity of both azo compounds and salicylaldehydes suggests a synergistic potential for potent antibacterial action. This guide is designed to provide researchers with the foundational protocols and scientific rationale necessary to conduct robust and reproducible screening assays. We will delve into the underlying principles of the chosen methodologies, offer step-by-step protocols for common antibacterial screening techniques, and provide insights into data interpretation and presentation.

Introduction: The Scientific Rationale

The increasing prevalence of multidrug-resistant (MDR) bacteria necessitates the urgent discovery of novel antimicrobial agents with unique mechanisms of action. Azo compounds, characterized by the -N=N- functional group, have long been investigated for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. Their mechanism of action is often attributed to their ability to act as prodrugs, being metabolically cleaved by azoreductase enzymes in bacteria to release bioactive aromatic amines.

Salicylaldehyde and its derivatives are also well-documented for their antimicrobial properties. The phenolic hydroxyl group and the aldehyde functionality are key to their biological activity, potentially through mechanisms such as enzyme inhibition and disruption of cell membrane integrity. The combination of these two pharmacophores in the 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde scaffold presents a promising avenue for the development of new antibacterial agents. This guide provides the necessary tools to empirically validate this hypothesis.

Experimental Workflow Overview

The screening process for antibacterial activity can be systematically approached in a tiered manner. A primary screening assay is first employed to identify "hit" compounds with any level of antibacterial activity. This is followed by secondary assays to quantify this activity and determine the spectrum of activity against different bacterial species.

Antibacterial_Screening_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Follow-up Compound_Prep Compound Synthesis & Characterization Primary_Screen Primary Screening (e.g., Disk Diffusion) Compound_Prep->Primary_Screen Bacterial_Culture Bacterial Strain Selection & Culture Bacterial_Culture->Primary_Screen Secondary_Screen Secondary Screening (e.g., Broth Microdilution) Primary_Screen->Secondary_Screen Active Compounds MIC_Determination MIC Determination Secondary_Screen->MIC_Determination MBC_Determination MBC Determination (Optional) MIC_Determination->MBC_Determination Mechanism_Studies Mechanism of Action Studies MIC_Determination->Mechanism_Studies

Figure 1: A generalized workflow for the antibacterial screening of novel chemical entities.

Materials and Reagents

A comprehensive list of necessary materials is provided below. It is imperative to use sterile techniques and high-purity reagents to ensure the validity of the results.

Category Item Specifications
Test Compounds 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde derivativesSynthesized and characterized for purity
Dimethyl sulfoxide (DMSO)ACS grade, sterile-filtered
Bacterial Strains Staphylococcus aureus (e.g., ATCC 29213)Gram-positive control
Escherichia coli (e.g., ATCC 25922)Gram-negative control
Growth Media Mueller-Hinton Broth (MHB)For broth dilution assays
Mueller-Hinton Agar (MHA)For agar diffusion assays
Tryptic Soy Broth (TSB) / Luria-Bertani (LB) BrothFor bacterial culture propagation
Antibiotics Ciprofloxacin, Gentamicin, or other relevant controlsKnown concentration
Labware Sterile 96-well microplatesFor microdilution assays
Sterile Petri dishes (100 mm)For disk diffusion assays
Sterile filter paper disks (6 mm)
Micropipettes and sterile tips
Incubator37°C
Spectrophotometer or Microplate readerFor measuring optical density (OD)

Detailed Experimental Protocols

Preparation of Test Compound Stock Solutions

The accurate preparation of stock solutions is critical for obtaining reliable and reproducible results.

Rationale: DMSO is a common solvent for dissolving hydrophobic organic compounds for biological assays. A high-concentration stock solution allows for minimal solvent carryover into the final assay, reducing potential solvent-induced toxicity to the bacteria.

Protocol:

  • Weigh out a precise amount of each 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde derivative.

  • Dissolve the compound in sterile DMSO to a final concentration of 10 mg/mL.

  • Ensure complete dissolution by vortexing or gentle warming.

  • Store the stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Primary Screening: Agar Disk Diffusion Assay

This method provides a qualitative assessment of antibacterial activity and is useful for screening a large number of compounds.

Rationale: The principle of the disk diffusion assay is based on the diffusion of the antimicrobial agent from a saturated paper disk into the agar. The size of the zone of inhibition (the area of no bacterial growth) around the disk is proportional to the susceptibility of the bacteria to the compound.

Protocol:

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline or TSB.

  • Adjust the turbidity of the inoculum to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Evenly swab the entire surface of a Mueller-Hinton Agar (MHA) plate with the bacterial suspension.

  • Aseptically place sterile 6 mm paper disks onto the inoculated agar surface.

  • Pipette a fixed volume (e.g., 10 µL) of each test compound stock solution onto a separate disk.

  • Include a positive control (a known antibiotic) and a negative control (DMSO).

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition in millimeters.

Data Presentation:

Compound ID Concentration on Disk (µg) Zone of Inhibition (mm) vs. S. aureus Zone of Inhibition (mm) vs. E. coli
Derivative 1100e.g., 15e.g., 8
Derivative 2100e.g., 12e.g., 0
Ciprofloxacin5e.g., 25e.g., 30
DMSO10 µL00
Secondary Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative assay determines the lowest concentration of a compound that inhibits visible bacterial growth.

Rationale: The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents. It provides a quantitative measure of a compound's potency, which is essential for structure-activity relationship (SAR) studies.

Broth_Microdilution_Workflow cluster_plate_prep 96-Well Plate Preparation cluster_inoculation Inoculation & Incubation cluster_readout Data Acquisition Add_Broth Add 100 µL MHB to all wells Add_Compound Add 100 µL of 2x compound to first column Add_Broth->Add_Compound Serial_Dilute Perform 2-fold serial dilutions across the plate Add_Compound->Serial_Dilute Inoculate_Plate Add 100 µL of inoculum to all wells Serial_Dilute->Inoculate_Plate Prepare_Inoculum Prepare bacterial inoculum (5 x 10^5 CFU/mL) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Visual_Inspection Visually inspect for turbidity Incubate->Visual_Inspection OD_Measurement Measure OD at 600 nm Visual_Inspection->OD_Measurement Determine_MIC MIC = Lowest concentration with no visible growth OD_Measurement->Determine_MIC

Figure 2: Step-by-step workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Dispense 100 µL of Mueller-Hinton Broth (MHB) into each well of a 96-well microplate.

  • Add 100 µL of the test compound stock solution (at twice the desired highest concentration) to the first column of wells.

  • Perform a 2-fold serial dilution by transferring 100 µL of the mixture from the first column to the second, and so on, discarding the final 100 µL from the last column.

  • Prepare a bacterial inoculum adjusted to a final concentration of 5 x 10⁵ CFU/mL in MHB.

  • Add 100 µL of the bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final compound concentrations.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.

Data Presentation:

Compound ID MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
Derivative 1e.g., 16e.g., 64
Derivative 2e.g., 32>128
Ciprofloxacine.g., 0.5e.g., 0.25

Trustworthiness and Self-Validation

To ensure the integrity of the screening results, the following controls must be included in every experiment:

  • Positive Control: A known antibiotic (e.g., ciprofloxacin) is used to validate that the assay conditions are suitable for detecting antibacterial activity.

  • Negative Control (Solvent): DMSO is tested at the highest concentration present in the assay to ensure that the solvent itself does not inhibit bacterial growth.

  • Sterility Control: Wells containing only sterile broth are included to check for contamination.

  • Growth Control: Wells containing broth and bacteria but no test compound are used to confirm that the bacteria are viable and growing under the assay conditions.

Conclusion and Future Directions

This guide provides a robust framework for the initial antibacterial screening of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde derivatives. Compounds that exhibit potent activity (low MIC values) against the tested bacterial strains should be prioritized for further investigation. Subsequent studies could include:

  • Determination of Minimum Bactericidal Concentration (MBC): To distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

  • Spectrum of Activity: Testing against a broader panel of clinically relevant bacteria, including drug-resistant strains.

  • Toxicity Assays: Evaluating the cytotoxicity of promising compounds against mammalian cell lines to assess their therapeutic potential.

  • Mechanism of Action Studies: Investigating how these compounds exert their antibacterial effects, for example, through membrane disruption, DNA gyrase inhibition, or other cellular targets.

The systematic application of these protocols will facilitate the identification and characterization of novel antibacterial agents from this promising class of compounds, contributing to the ongoing fight against infectious diseases.

References

  • Ghaffari, S., & Gorgani, L. (2018). Diverse biological activities of azo compounds. RSC advances, 8(52), 29641-29662. [Link]

  • Abd El-All, A. S., El-Sayed, R., & Mohamed, G. G. (2017). Synthesis, characterization, and biological activity of azo compounds. Journal of Molecular Structure, 1139, 483-494. [Link]

  • Misal, S. A., & Gawai, K. R. (2018). Azoreductase: a key player of xenobiotic metabolism. Bioresources and Bioprocessing, 5(1), 1-14. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

Method

Application Notes and Protocols for Antifungal Screening of Azo Compounds

A Comprehensive Guide for Researchers and Drug Development Professionals Introduction: The Emergence of Azo Compounds as Antifungal Candidates Azo compounds, a class of molecules characterized by the functional group R-N...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction: The Emergence of Azo Compounds as Antifungal Candidates

Azo compounds, a class of molecules characterized by the functional group R-N=N-R', are extensively utilized as colorants in various industries.[1][2] Beyond their coloring properties, emerging research has highlighted their potential as a promising scaffold for the development of novel antimicrobial agents.[3] Their unique chemical structures, including planar aromatic rings and the capacity to chelate metal ions, are believed to contribute to their biological activity.[4] The growing challenge of antifungal resistance to existing drug classes necessitates the exploration of new chemical entities, and azo compounds represent a compelling avenue of investigation.[5]

This guide provides a detailed overview of the principles and protocols for the in vitro screening of azo compounds for antifungal activity. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to effectively evaluate these compounds. We will delve into the underlying mechanisms of action, standardized screening protocols, and critical considerations specific to the chemical nature of azo compounds.

Part 1: Understanding the Antifungal Mechanism of Action

While the precise mechanisms are still under investigation, the antifungal activity of azo compounds is thought to be multifactorial. A key proposed mechanism involves the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane.[6][7][8][9] This disruption leads to increased membrane permeability and ultimately, fungal cell death.[6] This mode of action is analogous to that of the widely used azole class of antifungal drugs, which also target the ergosterol biosynthesis pathway.[6][7][8]

Another contributing factor to their antifungal effects is their ability to chelate metal ions, which are essential for various enzymatic functions within the fungal cell. By sequestering these ions, azo compounds can disrupt critical metabolic processes, leading to the inhibition of fungal growth.

Part 2: Core Antifungal Screening Protocols

The following protocols are foundational for the initial in vitro evaluation of azo compounds. Adherence to standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for generating reproducible and comparable data.[10][11][12][13]

Qualitative Screening: Agar-Based Diffusion Methods

Agar-based diffusion methods provide a preliminary, qualitative assessment of antifungal activity. These methods are cost-effective and allow for the rapid screening of a large number of compounds.[14]

This widely used method assesses the susceptibility of a fungal isolate to a compound by measuring the zone of growth inhibition around a compound-impregnated disk.[4]

Protocol: Kirby-Bauer Disk Diffusion

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue dye.[11] The agar should have a pH between 7.2 and 7.4 at room temperature.[11]

  • Inoculum Preparation:

    • From a fresh (24-48 hour) culture, suspend several fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).[11]

  • Plate Inoculation:

    • Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension.[4]

    • Remove excess liquid by pressing the swab against the inside of the tube.[4][11]

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60° each time to ensure even distribution.[11]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[4]

  • Disk Application:

    • Prepare sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the azo compound.

    • Aseptically place the disks on the inoculated agar surface, ensuring they are at least 24 mm apart from each other and the edge of the plate.[4]

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 24-48 hours.[15]

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk. The size of the zone is indicative of the compound's antifungal activity.

This method is an alternative to the disk diffusion assay and is particularly useful for testing compounds that may not be suitable for disk impregnation.[16]

Protocol: Agar Well Diffusion

  • Media and Inoculum Preparation: Follow steps 1 and 2 of the Kirby-Bauer protocol.

  • Plate Inoculation: Follow step 3 of the Kirby-Bauer protocol.

  • Well Creation:

    • Using a sterile cork borer (6-8 mm in diameter), create wells in the agar.[16]

  • Compound Application:

    • Pipette a known volume (e.g., 50-100 µL) of the azo compound solution (dissolved in a suitable solvent like DMSO) into each well.[16]

  • Incubation and Interpretation: Follow steps 5 and 6 of the Kirby-Bauer protocol.

Quantitative Screening: Broth Microdilution Method

The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[13] The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[13] This quantitative assay is essential for comparing the potency of different compounds.

Protocol: Broth Microdilution for MIC Determination

  • Media Preparation: Use RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.[13]

  • Compound Preparation:

    • Prepare a stock solution of the azo compound in a suitable solvent (e.g., DMSO).

    • Create a working solution at twice the highest desired final concentration.[4][13]

  • Plate Preparation:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate, except for the first column.[4]

    • Add 200 µL of the working compound solution to the first well of each row being tested.[13]

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to well 10.[13] Discard the final 100 µL from well 10. This will result in a range of concentrations.

    • Well 11 will serve as a growth control (inoculum only), and well 12 as a sterility control (broth only).

  • Inoculum Preparation:

    • Prepare a fungal suspension as described in the Kirby-Bauer method.

    • Dilute the suspension in broth to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the wells.[17][18]

  • Inoculation: Add 100 µL of the diluted inoculum to each well from columns 1 through 11. The final volume in each well will be 200 µL.[4]

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or with a spectrophotometer.[19][20]

Part 3: Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparing the efficacy of different azo compounds.

Table 1: Example of Antifungal Activity Data for Azo Compounds
Compound IDTest OrganismDisk Diffusion Zone of Inhibition (mm)MIC (µg/mL)
Azo-001Candida albicans ATCC 900281816
Azo-002Candida albicans ATCC 90028254
Azo-003Aspergillus fumigatus ATCC 2043051264
FluconazoleCandida albicans ATCC 90028301
NystatinCandida albicans ATCC 90028224

Note: The above data is for illustrative purposes only.

Part 4: Experimental Workflows and Logical Relationships

Visualizing the experimental workflow can aid in understanding the overall screening process.

Diagram 1: General Workflow for Antifungal Screening of Azo Compounds

G cluster_0 Compound Preparation cluster_1 Qualitative Screening cluster_2 Quantitative Screening cluster_3 Data Analysis A Azo Compound Synthesis/Acquisition B Stock Solution Preparation A->B C Agar Diffusion Assay (Disk or Well) B->C E Broth Microdilution Assay B->E D Measure Zone of Inhibition C->D G Compare Activity to Controls D->G F Determine MIC E->F F->G H Identify Lead Compounds G->H

Sources

Application

Application Note &amp; Protocol: Electrochemical Interrogation of Redox-Active 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde Metal Complexes

Here is the detailed Application Note and Protocol on the electrochemical studies of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde complexes. Authored by: Gemini, Senior Application Scientist Abstract Azo-Schiff base ligan...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the detailed Application Note and Protocol on the electrochemical studies of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde complexes.

Authored by: Gemini, Senior Application Scientist

Abstract

Azo-Schiff base ligands and their corresponding metal complexes are a class of coordination compounds with significant interest due to their rich electronic properties and diverse applications in catalysis, materials science, and pharmacology.[1][2] The integration of multiple redox-active moieties—specifically the azo (-N=N-) and azomethine (-CH=N-) groups—within a single ligand framework, such as 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde, provides a unique platform for studying intramolecular electron transfer and developing materials with tunable electrochemical behavior. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and detailed electrochemical analysis of these complexes. We present field-proven protocols for cyclic voltammetry (CV) and explain the causality behind experimental choices, enabling the elucidation of redox mechanisms, stability of oxidation states, and the influence of metal centers on the electronic properties of the ligand.

Introduction: The Significance of Azo-Schiff Base Complexes

Schiff bases derived from salicylaldehyde are versatile polydentate ligands capable of forming stable complexes with a wide range of transition metal ions.[3] The introduction of one or more azo groups into the ligand backbone, as in the case of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde, dramatically influences the electronic structure.[1] These azo moieties are not merely chromophores; they are electrochemically active and can undergo reversible or irreversible redox processes.

The resulting metal complexes often exhibit enhanced biological activities, including antibacterial, antifungal, and anticancer properties, which are frequently linked to their ability to chelate essential metal ions and participate in cellular redox processes.[4][5][6] Furthermore, their catalytic potential in oxidation reactions and their application in sensor technology are active areas of research.[7][8]

Electrochemical techniques, particularly cyclic voltammetry, are indispensable tools for probing the redox behavior of these molecules.[9] By studying the electron transfer characteristics, we can gain fundamental insights into:

  • The stability of different metal oxidation states (e.g., M(II)/M(I) or M(III)/M(II)).

  • The location of redox events (i.e., metal-centered vs. ligand-centered).

  • The reversibility and kinetics of electron transfer processes.

  • The influence of the coordination environment on the redox potentials.

This guide provides the necessary protocols to perform these critical investigations.

Synthesis and Characterization Workflow

A robust electrochemical study begins with the synthesis and unambiguous characterization of the compounds of interest. The overall workflow is a multi-step process that ensures the purity and identity of the complexes before electrochemical analysis.

G cluster_0 Synthesis Phase cluster_1 Characterization Phase cluster_2 Electrochemical Analysis Phase A Synthesis of Ligand (5-[[4-(phenylazo)phenyl]azo]salicylaldehyde) B Synthesis of Metal Complexes (e.g., Co, Ni, Cu, Zn) A->B Condensation C Spectroscopic Analysis (FT-IR, UV-Vis, NMR) B->C Purity & Functional Groups D Structural Verification (Mass Spec, Elemental Analysis) C->D Confirmation E Cyclic Voltammetry (CV) D->E Study of Pure Complex F Data Analysis & Interpretation E->F Elucidation of Redox Properties

Caption: Overall experimental workflow from synthesis to electrochemical analysis.

Protocol: Synthesis of the Ligand

The ligand, 5-[[4-(phenylazo)phenyl]azo]salicylaldehyde, is typically synthesized via a diazo coupling reaction.[10][11] This involves the diazotization of an aromatic amine followed by its reaction with salicylaldehyde.

Step-by-Step Protocol:

  • Diazotization: Dissolve p-aminoazobenzene (or a similar precursor) in an aqueous solution of hydrochloric acid. Cool the mixture to 0-5°C in an ice-salt bath. This low temperature is critical to prevent the decomposition of the unstable diazonium salt.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the amine solution with vigorous stirring. Maintain the temperature below 5°C. The formation of the diazonium salt is indicated by a color change.

  • Coupling Reaction: In a separate beaker, dissolve salicylaldehyde in an aqueous solution of sodium hydroxide and sodium carbonate to form the phenoxide ion. This deprotonation activates the aromatic ring for electrophilic substitution. Cool this solution to 0-5°C.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the alkaline salicylaldehyde solution with continuous, vigorous stirring. The coupling reaction should proceed over 1-2 hours in the ice bath.

  • Precipitation and Isolation: Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the azo-salicylaldehyde product. Filter the resulting solid, wash it thoroughly with cold distilled water to remove inorganic salts, and dry it in a vacuum desiccator.[12]

Protocol: Synthesis of Metal(II) Complexes

The metal complexes are generally prepared by reacting the synthesized ligand with a suitable metal salt in a methanolic or ethanolic solution.[13]

Step-by-Step Protocol:

  • Ligand Solution: Dissolve the synthesized 5-[[4-(phenylazo)phenyl]azo]salicylaldehyde ligand in a minimal amount of hot methanol or ethanol.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (e.g., Co(OAc)₂, Ni(OAc)₂, Cu(OAc)₂, Zn(OAc)₂) in methanol. Using acetate salts is often advantageous as the acetate ion can act as a base to facilitate the deprotonation of the ligand's phenolic proton.

  • Complexation: Add the metal salt solution dropwise to the hot ligand solution with constant stirring. A color change or the formation of a precipitate typically indicates complex formation.

  • Reflux: Reflux the reaction mixture for 2-4 hours to ensure the completion of the reaction.

  • Isolation: Cool the mixture to room temperature. Collect the precipitated solid complex by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum.

Protocol: Electrochemical Analysis by Cyclic Voltammetry

Cyclic voltammetry (CV) is the primary technique for investigating the redox properties of the synthesized complexes.[14] It involves scanning the potential of a working electrode linearly with time and measuring the resulting current.

Causality Behind Experimental Setup

A three-electrode system is essential for accurate CV measurements. It decouples the current-passing and potential-measuring functions, providing a stable and accurate potential reference.

G cluster_0 Electrochemical Cell Potentiostat Potentiostat WE Working Electrode (WE) (e.g., Glassy Carbon) Site of electron transfer Potentiostat->WE Controls Potential, Measures Current RE Reference Electrode (RE) (e.g., Ag/AgCl) Provides stable potential reference Potentiostat->RE Measures Potential CE Counter Electrode (CE) (e.g., Pt wire) Passes current Potentiostat->CE Sources/Sinks Current Solution Analyte + Supporting Electrolyte in an aprotic solvent (e.g., DMF, DMSO)

Caption: The standard three-electrode setup for cyclic voltammetry.

Step-by-Step CV Protocol
  • Electrode Preparation:

    • Working Electrode (WE): A glassy carbon electrode (GCE) is commonly used. Polish the GCE surface with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with distilled water and sonicate in ethanol to remove any adsorbed particles. Dry the electrode completely. This polishing step is critical for obtaining reproducible results by ensuring a clean, electroactive surface.

    • Reference Electrode (RE): An Ag/AgCl or a saturated calomel electrode (SCE) is typical. Ensure the filling solution is saturated and free of air bubbles.

    • Counter Electrode (CE): A platinum wire or gauze is used. Clean it by rinsing with solvent.

  • Solution Preparation:

    • Supporting Electrolyte: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), in an appropriate aprotic solvent (e.g., DMF, DMSO, or acetonitrile).[15] The supporting electrolyte is crucial as it ensures the solution is conductive and minimizes IR drop (uncompensated solution resistance).

    • Analyte Solution: Prepare a 1.0 mM solution of the synthesized metal complex in the supporting electrolyte solution.

    • Solvent Choice: Aprotic solvents like DMF or DMSO are chosen because they have a wide potential window and can dissolve both the complex and the electrolyte salt.[8]

  • Degassing:

    • Purge the analyte solution with an inert gas (high-purity argon or nitrogen) for 15-20 minutes before the experiment. This step is mandatory to remove dissolved oxygen, which is electroactive and can interfere with the voltammogram of the complex. Maintain a blanket of the inert gas over the solution during the experiment.

  • Data Acquisition:

    • Assemble the three-electrode cell.

    • Record a blank CV of the supporting electrolyte solution first to ensure there are no interfering impurities in the solvent or electrolyte.

    • Immerse the electrodes in the analyte solution.

    • Set the experimental parameters on the potentiostat software:

      • Potential Window: Choose a wide range initially (e.g., -2.0 V to +2.0 V vs. Ag/AgCl) and then narrow it to focus on the observed redox events.

      • Scan Rate (ν): Start with a standard scan rate, typically 100 mV/s.[8]

      • Number of Cycles: Record at least 3-5 cycles to check for stability and electrode fouling.

    • Run the experiment and record the cyclic voltammogram.

  • Scan Rate Dependence Study:

    • Record voltammograms at various scan rates (e.g., 25, 50, 100, 200, 400 mV/s). This study is fundamental for determining if the redox process is diffusion-controlled (as expected for a soluble species) or adsorption-controlled.[7]

Data Analysis and Interpretation

The resulting cyclic voltammogram is a plot of current vs. potential. From this plot, several key parameters can be extracted to describe the redox behavior of the complex.

Key Electrochemical Parameters
ParameterSymbolHow to DetermineInterpretation
Anodic Peak Potential EpaThe potential at the peak of the oxidation wave.The potential at which the rate of oxidation is maximal.
Cathodic Peak Potential EpcThe potential at the peak of the reduction wave.The potential at which the rate of reduction is maximal.
Formal Potential E¹ᐟ²(Epa + Epc) / 2A measure of the thermodynamic redox potential of the couple.
Peak Separation ΔEp|Epa - Epc|Indicates the kinetic reversibility of the electron transfer. For a one-electron, reversible process, ΔEp ≈ 59/n mV (where n=1). Larger values suggest quasi-reversibility or irreversibility.[16]
Anodic Peak Current ipaThe maximum current of the oxidation wave.Proportional to the concentration and diffusion coefficient of the reduced species.
Cathodic Peak Current ipcThe maximum current of the reduction wave.Proportional to the concentration and diffusion coefficient of the oxidized species.
Peak Current Ratio ipc / ipaThe ratio of the cathodic to anodic peak currents.For a chemically reversible process, this ratio should be close to 1. Deviations suggest follow-up chemical reactions.
Interpreting the Redox Behavior
  • Metal- vs. Ligand-Centered Redox Events: The 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde ligand itself is redox-active due to the two azo groups and the phenolic ring. The metal center is also redox-active.

    • Metal-Centered: Redox couples observed at potentials typical for the specific metal (e.g., Cu(II)/Cu(I), Co(II)/Co(I)) are often assigned to the metal center. These processes are generally sharp and reversible.[17]

    • Ligand-Centered: The azo groups typically undergo reduction at negative potentials. These may appear as one or more reduction waves, depending on whether the two azo groups are reduced sequentially or simultaneously. Oxidation of the phenolate group may occur at positive potentials.[17]

  • Diffusion Control: For a diffusion-controlled process, the peak current (ip) should be linearly proportional to the square root of the scan rate (ν¹ᐟ²). A plot of ip vs. ν¹ᐟ² should yield a straight line passing through the origin. This confirms that the species is freely diffusing to the electrode surface.

  • Reversibility:

    • Reversible: ΔEp ≈ 59 mV and ipc/ipa ≈ 1. The oxidized and reduced forms are stable on the CV timescale.

    • Quasi-Reversible: ΔEp > 59 mV and ipc/ipa ≈ 1. Electron transfer kinetics are slow.

    • Irreversible: Only one peak (oxidation or reduction) is observed, or the reverse peak is significantly shifted and diminished. This indicates that the product of the electron transfer is unstable and undergoes a rapid chemical reaction.

Applications in Drug Development and Research

The data obtained from these electrochemical studies are highly valuable. For instance, complexes that exhibit reversible redox behavior within the biological potential window may have enhanced antioxidant or pro-oxidant activities, a key consideration in designing anticancer or antimicrobial agents.[4][18] Understanding the redox potentials helps in predicting how these molecules might interact with biological targets like DNA or enzymes. Furthermore, the ability to tune these potentials by changing the metal ion or substituents on the ligand provides a rational basis for drug design and the development of new catalysts and sensor materials.[2][3]

References

  • Gérard, C., Che, K., & Sarakha, M. (2007). Electrochemical studies of iron(III) Schiff base complexes—II. Dimeric μ-OXO[FeIII(N2O2)]2O complexes. Electrochimica Acta, 52(24), 7046-7053. [Link]

  • Obot, I. B., Haruna, K., & Saleh, T. A. (2021). Electrochemical and quantum chemical investigation on the adsorption behavior of a schiff base and its metal complex for corrosion protection of mild steel in 15 wt% HCl solution. RSC Advances, 11(23), 13865-13877. [Link]

  • Kar, D., Roy, S., & Bhaumik, A. (2010). Synthesis and characterization of Schiff base metal complexes: their antimicrobial, genotoxicity and electrochemical properties. Transition Metal Chemistry, 35(7), 827-835. [Link]

  • Al-Ghorbani, M., & El-Sherif, A. A. (2024). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. [Link]

  • Taye, G. (2014). Electrochemical Synthesis and Characterization of a Schiff Base Ligand and Schiff Base-Nickel Complex. Addis Ababa University. [Link]

  • van der Westhuizen, D., & van der Merwe, M. J. (2018). Preliminary anti-cancer photodynamic therapeutic in vitro studies with mixed-metal binuclear ruthenium(II)-vanadium(IV) complexes. Dalton Transactions, 47(3), 856-869. [Link]

  • El-Gamil, M. M., & El-Sayed, Y. S. (2023). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. ACS Omega. [Link]

  • Al-Masoudi, W. A. (2021). Applications of biological of Azo-Schiff base ligand and its metal complexes and: A review. Mesopotamia Journal of Pharmaceutical Sciences, 8(1), 74-88. [Link]

  • El-Behery, M., & El-Twigry, H. (2025). Synthesis, characterization, computational and dyeing behavior of Cu(II) and Zn(II) metal complexes derived from azo-Schiff bases containing phenol derivatives. Journal of Molecular Structure, 1315, 138321. [Link]

  • İspir, E. (2009). The synthesis, characterization, electrochemical character, catalytic and antimicrobial activity of novel, azo-containing Schiff bases and their metal complexes. Dyes and Pigments, 82(2), 147-155. [Link]

  • Bouchoul, B., Bougrin, K., & Soufiaoui, M. (2019). Synthesis, Characterization and Antioxidant Activity Studies of New Azo-Compounds. Journal of Biochemical Technology, 10(1), 45-51. [Link]

  • van Leeuwen, H. P. (1987). Electrochemical analysis of metal complexes. Wageningen University & Research. [Link]

  • Smyth, W. F. (1987). Electrochemical Analysis of Organic Pollutants. Pure and Applied Chemistry, 59(2), 245-256. [Link]

  • Venkatesh, A., & Kumar, S. (2023). Eco-friendly synthesis of Azo-Schiff base metal complexes: evaluation of electrochemical behavior and biological activities. Journal of the Turkish Chemical Society Section A: Chemistry, 10(2), 423-436. [Link]

  • Patil, C. J., & Chaudhari, G. R. (2023). Study on Azo-aldehyde Part-X: Synthesis, Characterization, Liquid Chromatography and Biological screening of Azo-salicylaldehyde from Nitro and Methyl-anilines. International Journal of Scientific Research in Science and Technology, 10(4), 546-553. [Link]

  • Kasumov, V. T., Ozalp-Yaman, S., & Taş, E. (2005). Synthesis, spectroscopy and electrochemical behaviors of nickel(II) complexes with tetradentate shiff bases derived from 3,5-But-salicylaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(1-3), 716-720. [Link]

  • Francke, R., & Little, R. D. (2026). Electrochemistry of Organic and Organometallic Compounds. Molecules, 31(3), 567. [Link]

  • Khan, I., & Saeed, K. (2019). Biomedical Applications of Aromatic Azo Compounds. Current Pharmaceutical Design, 25(16), 1826-1837. [Link]

  • Mohammed, H. A., & Al-Adilee, K. J. (2024). Synthesis of azo compounds containing salicylic acid and its derivatives. Chemical Review and Letters, 7(7), 846-859. [Link]

  • Al-Adilee, K. J., & Mohammed, H. A. (2019). Synthesis of Some New Azo Compounds of Salicylic Acid Derivatives and Determine Their In Vitro Anti-Inflammatory Activity. Oriental Journal of Chemistry, 35(2), 653-662. [Link]

  • Khan, I., & Saeed, K. (2018). Biomedical Applications of Aromatic Azo Compounds. IIUM Repository (IRep). [Link]

  • Kaur, J., & Chauhan, L. R. (2021). A Reliable Cyclic Voltammetry Technique for the Degradation of Salicylaldehyde: Electrode Kinetics. Nature Environment and Pollution Technology, 20(2), 665-671. [Link]

  • Kaur, J., & Chauhan, L. R. (2021). A Reliable Cyclic Voltammetry Technique for the Degradation of Salicylaldehyde: Electrode Kinetics. ResearchGate. [Link]

  • Hod, I., & Farha, O. K. (2016). Analysis of Electrocatalytic Metal-Organic Frameworks. ACS Catalysis, 6(9), 5842-5852. [Link]

  • Asiri, A. M., & Khan, S. A. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Current Organic Synthesis, 17(6), 444-454. [Link]

  • Kumar, S. (2020). Cyclic Voltammetric Studies On Anodic Oxidation Of Salicylaldehyde. International Journal of Creative Research Thoughts, 8(12), 1-10. [Link]

  • Smith, J. (2019). A Green Chemistry Analysis of Metal Complexes by MALDI-TOF. Duke University. [Link]

Sources

Method

Application Note: Antioxidant Activity Assays of Novel Azo-Azomethine Compounds

Executive Summary & Mechanistic Rationale The discovery and optimization of structurally versatile organic ligands are critical for expanding the pool of potential drug candidates in the treatment of oxidative stress-med...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The discovery and optimization of structurally versatile organic ligands are critical for expanding the pool of potential drug candidates in the treatment of oxidative stress-mediated diseases[1]. Azo-azomethine compounds —hybrid frameworks containing both azo (


) and azomethine (Schiff base, 

) linkages—have emerged as highly potent, multifaceted antioxidant molecules[2],[3].

Their superior pharmacological profile originates from the synergy of two features:

  • Extended

    
    -Conjugation:  The azo and imine groups form an extended electronic bridge, stabilizing unpaired electrons upon radical scavenging. This facilitates efficient Single Electron Transfer (SET).
    
  • Tautomeric & Chelation Flexibility: The presence of ortho-phenolic groups drives azo-enol to hydrazone-keto tautomerism, enabling rapid Hydrogen Atom Transfer (HAT)[4]. Furthermore, the

    
    -donor architecture acts as a potent chelator for transition metals, preemptively neutralizing the catalysts of the Fenton reaction[3].
    

This application note details optimized methodologies for characterizing the antioxidant capabilities of synthetic azo-azomethine libraries, ensuring rigorous causality and high reproducibility.

Experimental Workflow & Structural Optimization

Before assessing biological activity, the synthesized compounds must undergo strict validation to confirm the integrity of both pharmacophores. Evaluating derivatives with varying substitutions (e.g.,


 as electron-donating groups vs. 

as electron-withdrawing groups) permits robust Structure-Activity Relationship (SAR) modeling[1].

Workflow Syn Azo-Azomethine Synthesis (Diazotization & Condensation) Char Structural Validation (NMR, FT-IR, UV-Vis) Syn->Char DPPH Radical Scavenging (DPPH / ABTS Assays) Char->DPPH FRAP Reducing Power (FRAP / CUPRAC Assays) Char->FRAP SAR Structure-Activity Relationship (SAR) Modeling DPPH->SAR FRAP->SAR

Figure 1. Analytical workflow moving from chemical synthesis to structural validation and multiplexed antioxidant profiling.

Core Experimental Protocols

To establish a self-validating test system, it is vital to utilize both radical scavenging and metal-reducing assays. This prevents skewed data originating from molecules that favor only one specific mechanism (e.g., strictly HAT vs. strictly SET).

DPPH Free Radical Scavenging Assay

Rationale: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable, nitrogen-centered radical. Azo-azomethine compounds possessing labile phenolic hydrogens will bleach the deep-purple DPPH solution to yellow via HAT. Due to the hydrophobic nature of most azo-azomethine macrocycles, the assay is formulated in absolute methanol or ethanol to ensure homogenous reaction kinetics[2].

Reagents:

  • 
     DPPH in absolute Methanol.
    
  • Azo-azomethine test compounds (Stocks dissolved in HPLC-grade DMSO, max

    
     final well concentration to avoid solvent interference).
    
  • Ascorbic Acid or Trolox (Positive Controls).

Step-by-Step Protocol:

  • Preparation: Prepare a concentration gradient of the azo-azomethine compound (

    
    ) using methanol.
    
  • Reaction Assembly: In a 96-well microplate, add

    
     of the test concentration to 
    
    
    
    of the
    
    
    DPPH methanolic solution.
  • Control Calibration:

    • Blank:

      
       sample + 
      
      
      
      methanol (accounts for the inherent UV-Vis absorbance of the highly colored azo-dye itself).
    • Negative Control:

      
       DMSO/Methanol vehicle + 
      
      
      
      DPPH.
  • Incubation: Incubate the plate in strict darkness for

    
     at room temperature. Causality: DPPH radicals are highly photolabile; ambient light artificially accelerates degradation, causing false-positive scavenging rates.
    
  • Detection: Read absorbance at

    
     using a microplate reader.
    
  • Calculation:

    
    . Extrapolate the 
    
    
    
    via non-linear regression.
Ferric Reducing Antioxidant Power (FRAP) Assay

Rationale: The FRAP assay forces the azo-azomethine molecule to act strictly via a Single Electron Transfer (SET) mechanism to reduce the colorless


-TPTZ complex to the blue 

-TPTZ complex. The assay is buffered at

. Causality: Maintaining this acidic pH is critical because it ensures iron remains soluble and prevents the spontaneous formation of reactive hydroxyl complexes, ensuring the reduction is strictly driven by the compound's electron-donating

-cloud.

Reagents:

  • Acetate Buffer (

    
    , 
    
    
    
    ).
  • 
     TPTZ (2,4,6-tripyridyl-s-triazine) in 
    
    
    
    .
  • 
    
    
    
    
    in diH
    
    
    O.
  • Working FRAP Reagent: Mixed freshly in a 10:1:1 ratio.

Step-by-Step Protocol:

  • Reagent Activation: Pre-warm the working FRAP reagent to

    
     for 10 minutes prior to use to stabilize the complexation kinetics.
    
  • Standard Curve: Prepare

    
     standards ranging from 
    
    
    
    .
  • Reaction: Add

    
     of the azo-azomethine test compound (or standard) to 
    
    
    
    of the Working FRAP Reagent in a microplate.
  • Incubation: Incubate at

    
     for 
    
    
    
    .
  • Detection: Measure absorbance at

    
    .
    
  • Quantification: Express results as

    
    .
    

Mechanistic Pathways of Azo-Azomethine Action

Mechanisms Azo Azo-Azomethine Scaffold (Extended π-system) HAT Hydrogen Atom Transfer (HAT) via Phenolic -OH Azo->HAT EDG Substitution SET Single Electron Transfer (SET) via Hydrazone-Keto tautomers Azo->SET Halogenation (e.g., -CF3) Metal Metal Chelation via N, O Donor Sites Azo->Metal Lone Pairs Rad Neutralized Stable Radical (e.g., DPPH-H) HAT->Rad SET->Rad Red Reduced Metal Cation (e.g., Fe3+ -> Fe2+) SET->Red Inact Catalytically Inert Metal Complex Metal->Inact

Figure 2. Delineation of parallel antioxidant mechanisms exerted by azo-azomethine analogs, highlighting the causality of functional group substitution.

Data Presentation & SAR Interpretation

A comprehensive analysis of an azo-azomethine library typically shows that antioxidant activity is co-dependent on the presence of electron-donating groups (hydroxyls) and unique terminal substituents (like halogens/fluorine arrays)[1]. Below is a summarized benchmark table comparing common substitution patterns within an azo-azomethine structural core:

Compound ClassificationR-Group SubstitutionDPPH Scavenging (

,

)
FRAP Value (

)
Mechanistic Dominance
Unsubstituted Core



SET (Moderate)
Hydroxylated

(para)


HAT (Strong)
Fluorinated

(para)


SET (Strong via Polarization)
Reference Standard Ascorbic Acid / Trolox


Pure HAT

Interpretive Note: While highly hydroxylated compounds rival commercial standards like Ascorbic Acid in DPPH tests, fluorinated azo-azomethines often yield remarkably high TEAC (Trolox Equivalent Antioxidant Capacity) and FRAP/CUPRAC scores due to inductive stabilization of the radical intermediate during electron transfer[1].

References

  • Synthesis, Characterization and Antioxidant Activity Studies of New Azo-Compounds Journal of Biochemical Technology[Link]

  • New Azo‐Azomethine Compounds: Comprehensive Evaluation of In Silico Biological Activities, ADMEt Profiling, and In Vitro Antioxidant Properties ResearchGate (ChemistrySelect)[Link]

  • The triazine-based azo-azomethine dyes; synthesis, characterization, spectroscopy, solvatochromism and biological properties Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (PubMed)[Link]

  • Synthesis, Structural Characterization and Antimicrobial Activity of Cu(II) and Fe(III) Complexes Incorporating Azo-Azomethine Ligand PubMed Central (PMC)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde

Welcome to the technical support guide for the synthesis of 5-[[4-(phenylazo)phenyl]azo]salicylaldehyde (CAS 85720-97-4).[1][2] This document is designed for researchers, chemists, and drug development professionals to p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 5-[[4-(phenylazo)phenyl]azo]salicylaldehyde (CAS 85720-97-4).[1][2] This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yield and purity. Here, we address common challenges through a troubleshooting guide and a comprehensive FAQ section, grounded in established chemical principles.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format to help you navigate the complexities of the synthesis.

Question 1: My final product yield is significantly lower than expected. What are the most likely causes and how can I improve it?

Answer: Low yields in this synthesis typically trace back to two critical stages: the diazotization of 4-aminoazobenzene and the subsequent azo coupling with salicylaldehyde.

Core Issues & Solutions:

  • Decomposition of the Diazonium Salt: The diazonium salt of 4-aminoazobenzene is highly unstable at elevated temperatures.[3][4] If the temperature rises above 5-10°C, the diazonium group (-N₂⁺) can be hydrolyzed to a phenol, releasing nitrogen gas and consuming your key intermediate.[5]

    • Solution: Maintain a strict temperature of 0-5°C throughout the entire diazotization process and the subsequent addition to the coupling component. Use an ice-salt bath for more effective cooling. Crucially, the diazonium salt should be used immediately after its preparation and should not be stored.[5][6]

  • Incorrect pH during Coupling: The azo coupling reaction is a classic electrophilic aromatic substitution. The electrophile (the diazonium ion) is relatively weak. Therefore, the coupling partner (salicylaldehyde) must be sufficiently activated.

    • Solution: For phenolic coupling partners like salicylaldehyde, the reaction requires a mildly alkaline medium (pH 9-10).[7] In these conditions, salicylaldehyde is deprotonated to the phenoxide ion, which is a much more powerful electron-donating group and is highly activated towards electrophilic attack.[8][9] Using a solution of sodium hydroxide and sodium carbonate is a common and effective method to achieve and buffer the required pH.[7][10]

  • Slow or Inefficient Coupling: Even with correct pH, localized concentration gradients can promote side reactions.

    • Solution: Add the cold diazonium salt solution slowly and dropwise to the vigorously stirred, cold solution of activated salicylaldehyde.[3][5] This ensures that the diazonium salt reacts immediately with the phenoxide, preventing it from decomposing or engaging in self-coupling reactions.

Question 2: I'm observing a dark brown, tar-like substance in my reaction flask. What is it and how can it be prevented?

Answer: The formation of brown, insoluble "tar" is a common sign of decomposition and polymerization side reactions.

Primary Causes & Prevention:

  • High Reaction Temperature: This is the most frequent cause. As mentioned, allowing the temperature to rise accelerates the decomposition of the diazonium salt, leading to complex and often colored byproducts.[3][4]

    • Prevention: Strict adherence to the 0-5°C temperature range is non-negotiable. Ensure your cooling bath is efficient and monitor the internal reaction temperature closely, especially during the addition of sodium nitrite (which is exothermic) and the diazonium salt solution.

  • Oxidation of the Coupling Component: Phenols like salicylaldehyde are susceptible to oxidation, which can produce colored impurities.[4]

    • Prevention: While less common under these reaction conditions, ensuring high-purity starting materials and de-aerated solvents can help if this is a recurring issue.

  • Incorrect Stoichiometry: Using a large excess of the diazonium salt can sometimes lead to side reactions where the salt reacts with the newly formed azo product.

    • Prevention: Use a slight molar excess of the coupling component (salicylaldehyde) to ensure the complete consumption of the more unstable diazonium salt.

Question 3: The color of my final product is weak or seems incorrect. What could be the issue?

Answer: An unexpected color or low color intensity points to either a low concentration of the desired product or the presence of significant impurities.

Potential Causes:

  • Incomplete Diazotization: If the 4-aminoazobenzene was not fully converted to the diazonium salt, it will not couple with salicylaldehyde, leading to a weaker color.

    • Troubleshooting: Before coupling, you can test for the completion of diazotization. A drop of the reaction mixture should produce a blue-black color on starch-iodide paper, indicating a slight excess of nitrous acid.[7][11] If the test is negative, more sodium nitrite solution may be needed. After a positive test, any significant excess of nitrous acid should be quenched by adding a small amount of urea until the starch-iodide test is negative.[7]

  • Impure Starting Materials: The purity of both the 4-aminoazobenzene and salicylaldehyde is critical. Impurities can introduce competing side reactions that generate off-color byproducts.[4]

    • Troubleshooting: Verify the purity of your starting materials using appropriate analytical techniques (e.g., melting point, NMR) before starting the synthesis.

  • pH Drifting During Reaction: If the pH of the coupling mixture is not stable, the reaction efficiency can drop, leading to a lower concentration of the azo dye.

    • Troubleshooting: Use a buffered alkaline solution (e.g., NaOH/Na₂CO₃) to maintain a stable pH throughout the addition of the acidic diazonium salt solution.[7]

Synthesis Workflow & Mechanism

The synthesis of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde is a two-step process. First is the diazotization of 4-aminoazobenzene, followed by the azo coupling with salicylaldehyde.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A 4-Aminoazobenzene C Diazonium Salt Intermediate A->C 0-5 °C B NaNO2 + HCl (aq) B->C G Final Product: 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde C->G 0-5 °C Slow Addition D Salicylaldehyde F Activated Salicylaldehyde (Phenoxide) D->F E NaOH + Na2CO3 (aq) E->F pH 9-10 F->G

Caption: Overall workflow for the synthesis.

Caption: Mechanism of electrophilic aromatic substitution.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction performed in an aqueous medium? A1: The diazotization reaction is typically performed in water because the reactants (amine hydrochloride and sodium nitrite) are soluble in it.[12] Furthermore, the subsequent coupling reaction with the sodium salt of salicylaldehyde is also conveniently carried out in an aqueous alkaline solution.[7]

Q2: Can other acids be used instead of hydrochloric acid for diazotization? A2: Yes, other strong mineral acids like sulfuric acid can be used.[12] The choice of acid determines the counter-ion of the diazonium salt. For most in-situ applications like this, hydrochloric acid is sufficient and cost-effective.

Q3: What are the best practices for purifying the final product? A3: The crude product is typically isolated by vacuum filtration and washed thoroughly with cold water to remove inorganic salts and unreacted starting materials.[11] Further purification is often achieved by recrystallization from a suitable organic solvent, such as ethanol or glacial acetic acid.[13][14]

Q4: How can I be sure my final product is the correct molecule? A4: The identity and purity of the synthesized 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde should be confirmed using standard analytical techniques. These include:

  • FTIR Spectroscopy: To identify characteristic functional groups like -OH (broad), C=O (aldehyde), and N=N (azo).[10]

  • ¹H NMR Spectroscopy: To confirm the aromatic proton signals and the aldehyde proton.[15]

  • UV-Vis Spectroscopy: Azo compounds are highly colored and will show characteristic absorption maxima in the visible region.[16]

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Experimental Protocols

Protocol 1: Diazotization of 4-Aminoazobenzene

Materials:

  • 4-Aminoazobenzene (1 molar equivalent)

  • Concentrated Hydrochloric Acid (approx. 3 molar equivalents)

  • Sodium Nitrite (NaNO₂) (approx. 1.05 molar equivalents)

  • Urea

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, create a fine suspension of 4-aminoazobenzene in a mixture of concentrated HCl and water.[11]

  • Cool the suspension to 0-5°C in an ice-salt bath with vigorous and continuous stirring.

  • In a separate flask, dissolve sodium nitrite in cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature does not rise above 5°C.[6]

  • After complete addition, continue stirring for 15-20 minutes.

  • Check for a slight excess of nitrous acid using starch-iodide paper (should turn blue-black).[7]

  • If the test is positive, add a small amount of urea to quench the excess nitrous acid until the test is negative.

  • Keep the resulting cold diazonium salt solution in the ice bath for immediate use in the next step.

Protocol 2: Azo Coupling with Salicylaldehyde

Materials:

  • Salicylaldehyde (1.05-1.1 molar equivalents)

  • Sodium Hydroxide (NaOH)

  • Sodium Carbonate (Na₂CO₃)

  • Distilled Water

  • Ice

Procedure:

  • In a large beaker, dissolve sodium hydroxide and sodium carbonate in distilled water to create a buffered alkaline solution.[7]

  • Add salicylaldehyde to this solution and stir until it fully dissolves to form sodium 2-formylphenolate.[13]

  • Cool this solution to 0-5°C in an ice-salt bath with vigorous stirring.

  • Slowly and dropwise, add the freshly prepared, cold diazonium salt solution from Protocol 1 to the cold salicylaldehyde solution.[5] A colored precipitate should form immediately.

  • Maintain the temperature below 5°C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.[17]

  • Isolate the solid product by vacuum filtration.

  • Wash the precipitate thoroughly with cold water until the filtrate is neutral.

  • Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50°C).

Quantitative Data Summary
ParameterRecommended Value/RangeRationale
Reaction Temperature 0-5 °CPrevents decomposition of the unstable diazonium salt intermediate.[3][4]
Diazotization Acidity Strong Acid (e.g., HCl)Required to generate nitrous acid in situ and form the amine salt.[12]
Coupling pH 9 - 10Deprotonates salicylaldehyde to the more reactive phenoxide ion.[8][9]
Reagent Stoichiometry Slight excess of SalicylaldehydeEnsures complete consumption of the unstable diazonium salt.
Addition Rate Slow, dropwisePrevents localized high concentrations and minimizes side reactions.[3]

References

[3] Technical Support Center: Troubleshooting Byproduct Formation in Azo Coupling Reactions - Benchchem. (n.d.). Retrieved from vertexaisearch.cloud.google.com [18] Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines - PMC. (n.d.). Retrieved from vertexaisearch.cloud.google.com [4] Preventing byproduct formation in azo coupling reactions - Benchchem. (n.d.). Retrieved from vertexaisearch.cloud.google.com [19] US2812321A - Process for diazotization and coupling - Google Patents. (n.d.). Retrieved from patents.google.com [5] Technical Support Center: Optimizing Diazotization and Coupling Reactions for Azo Pigments - Benchchem. (n.d.). Retrieved from vertexaisearch.cloud.google.com [20] 4-AMINOAZOBENZENE synthesis - ChemicalBook. (n.d.). Retrieved from [21] (a) Synthesis of the 4-aminobenzene diazonium tetrafluoroborate (4ABDT)... - ResearchGate. (n.d.). Retrieved from [10] Synthesis, Characterization and Antioxidant Activity Studies of New Azo-Compounds - Journal of Biochemical Technology. (2019, March 24). Retrieved from [22] Azobenzene-Containing Schiff-Bases—Syntheses and Dyes Applications - MDPI. (2024, February 9). Retrieved from [8] 3. Most diazo coupling reactions do not work well in acidic solutions. Why? Explain. - Quora. (2020, June 4). Retrieved from [23] Diazo Compounds and N-Tosylhydrazones: Novel Cross-Coupling Partners in Transition-Metal-Catalyzed Reactions | Accounts of Chemical Research - ACS Publications. (2012, September 26). Retrieved from pubs.acs.org DIAZONIUM SALTS - eGyanKosh. (n.d.). Retrieved from [24] The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors - PMC. (n.d.). Retrieved from [25] DIAZONIUM SALTS. (2020, March 29). Retrieved from [9] Problem 17 What is azo coupling reaction?... [FREE SOLUTION] - Vaia. (n.d.). Retrieved from [7] Study on Azo-aldehyde Part-X: Synthesis, Characterization, Liquid Chromatography and Biological screening of Azo-salicylaldehyde from Nitro and Methyl-anilines. (2023, April 24). Retrieved from [1] 5-[[4-(phenylazo)phenyl]azo]salicylaldehyde - ChemicalBook. (n.d.). Retrieved from [26] Finding reactants in a azo-coupling reaction whose product is given [closed] - Chemistry Stack Exchange. (2020, September 21). Retrieved from chemistry.stackexchange.com [15] Development of imine-azo-dyes derived from vanillin and salicylaldehyde for pH-sensing in smart packaging | Pigment & Resin Technology | Emerald Publishing. (2023, September 27). Retrieved from [13] Structure–Performance Relationship of Novel Azo-Salicylaldehyde Disperse Dyes: Dyeing Optimization and Theoretical Insights - PMC. (n.d.). Retrieved from [27] Synthesis of azo compounds containing salicylic acid and its derivatives - Chemical Review and Letters. (n.d.). Retrieved from [14] Synthesis of Some New Azo Compounds of Salicylic Acid Derivatives and Determine Their In Vitro Anti-Inflammatory Activity - Oriental Journal of Chemistry. (2019, April 25). Retrieved from orientaljchem.org [17] Preparation of 5-(phenylazo)salicylic acid - PrepChem.com. (n.d.). Retrieved from [6] Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis - Benchchem. (n.d.). Retrieved from vertexaisearch.cloud.google.com [12] Diazotisation - Organic Chemistry Portal. (n.d.). Retrieved from [2] 5-[[4-(phenylazo)phenyl]azo]salicylaldehyde - weifang yangxu group co.,ltd. (n.d.). Retrieved from [28] Synthesis and characterization of a new heterocyclic azo pigment - Semantic Scholar. (2011, July 1). Retrieved from [29] US2891090A - Purification of salicylic acid derivatives - Google Patents. (n.d.). Retrieved from patents.google.com [11] Application Notes and Protocols for the Laboratory Synthesis of p-((p-(Phenylazo)phenyl)azo)phenol - Benchchem. (n.d.). Retrieved from vertexaisearch.cloud.google.com [30] A Comprehensive Technical Guide to the Synthesis and Characterization of p-((p-(Phenylazo)phenyl)azo)phenol - Benchchem. (n.d.). Retrieved from vertexaisearch.cloud.google.com [16] SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES - ijorar. (n.d.). Retrieved from

Sources

Optimization

overcoming solubility issues with 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde

Technical Support & Troubleshooting Center Topic: Overcoming Solubility Issues with 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I fr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Center Topic: Overcoming Solubility Issues with 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently see researchers hit a wall when working with extended bis-azo compounds. 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde (Molecular Weight: 330.34 g/mol ) is a notorious example[1]. While its rigid, highly conjugated


-system makes it an excellent candidate for dyes, liquid crystal dopants, and biologically active Schiff bases, these exact structural features severely penalize its solubility in standard laboratory solvents.

This guide is designed to move beyond basic "trial and error" solvent screening. We will dissect the thermodynamic mechanisms causing the insolubility and provide field-proven, self-validating workflows to bypass these barriers during analysis and synthesis.

Part 1: Mechanistic Causes of Insolubility

Before attempting to dissolve or react this precursor, you must understand why it resists solvation. The resistance is driven by competing thermodynamic forces: strong intermolecular attractions (lattice energy) and internally satisfied polar groups.

Insolubility A Extended Bis-Azo Conjugation (Ph-N=N-Ph-N=N-Sal) B Strong Intermolecular π-π Stacking A->B Drives C Ortho-OH / CHO Intramolecular H-Bond A->C Enables D Extremely High Lattice Energy B->D Causes E Low Interaction with External Solvents C->E Shields polarity F Refractory Insolubility in Standard Media D->F E->F

Mechanistic causes of bis-azo salicylaldehyde insolubility.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which solvent system is optimal if I strictly need complete dissolution for analytical characterization (e.g., UV-Vis, NMR)? A: To break the massive lattice energy, you must utilize highly polar aprotic solvents capable of intercalating between the planar aromatic rings.

  • For

    
     NMR:  Dimethyl sulfoxide-
    
    
    
    (DMSO-
    
    
    ) is the standard[2]. It provides a sufficient dipole moment to disrupt
    
    
    -stacking and break the intramolecular hydrogen bond. Slight heating/sonication is often required before the sample fully clears.
  • For UV-Vis Spectroscopy: A 50:50 mixture of water and methanol is highly effective for highly dilute analytical states, though pure Dimethylformamide (DMF) or absolute ethanol mixed with chloroform ensures complete dissociation of dye aggregates[2][3]. Bis-azo dyes often exhibit concentration-dependent stacking; ensure high dilution to prevent spectral shifting.

Q2: I am attempting a Schiff base condensation with a primary amine, but the bis-azo salicylaldehyde remains a stubborn suspension. How can I drive the reaction? A: You do not need complete baseline dissolution to initiate the reaction. Schiff base condensation can proceed efficiently in a heterogeneous suspension if driven by Le Chatelier's principle and appropriate catalysis[4]. By using a co-solvent like 1,4-dioxane or an absolute ethanol/chloroform mix and adding a catalytic amount of glacial acetic acid, you protonate the transiently dissolved aldehyde. As the dissolved fraction reacts to form the slightly more soluble imine, the equilibrium shifts, continuously drawing more solid precursor into solution under reflux[2][4].

Q3: The final synthesized Schiff base or metal complex is also insoluble. How can I modify my synthetic design to improve downstream solubility? A: The extended conjugation is preserved in your product, which often worsens solubility. To counteract this, engineer steric disruption into your target molecule:

  • Aliphatic Tail Integration: Condense the aldehyde with an amine bearing long, flexible alkyl chains (e.g., 4-n-alkoxyanilines like decyloxy or hexadecyloxy groups). These flexible chains act as physical bumpers, preventing the tight

    
    -stacking of the planar azomethine products[4].
    
  • Sulfonation: Utilize amines containing sulfonamide (

    
    ) or sulfonic acid groups. The introduction of these highly polar auxochromic groups drastically increases solubility in polar media and introduces anchoring points for interactions[2].
    
  • Structural Asymmetry: Introduce bulky, asymmetric groups that disrupt the highly ordered crystalline packing typical of bis-azo frameworks[5].

Part 3: Quantitative Solvent Selection Matrix

Use the following table to rapidly select the correct solvent based on the specific thermodynamic barrier you are trying to overcome.

Solvent SystemDielectric Constant (

)
Solubilization EfficacyIdeal ApplicationCausality / Chemical Mechanism
Water 80.1Very LowNoneHigh polarity cannot overcome the expansive hydrophobic

-system.
Absolute Ethanol 24.5LowControlled PrecipitationPoor primary solvent; used to forcefully crash out products[4].
Chloroform (

)
4.8Moderate to HighSynthesis Co-solventChlorinated solvents efficiently intercalate

-systems, disrupting stacking[4].
1,4-Dioxane 2.2Moderate (under reflux)Schiff Base CondensationHigh boiling point allows thermal disruption of the crystal lattice[2].
DMF / DMSO 36.7 / 46.7Very HighNMR, UV-Vis, Stock SolnsStrong dipole interrupts both

-stacking and the internal

hydrogen bonding[2][3].

Part 4: Proven Methodology — Heterogeneous Schiff Base Condensation

This self-validating protocol is engineered to achieve high yields (80%+) despite the initial insolubility of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde.

Workflow S1 Step 1: Suspend Precursor in Dioxane or EtOH/CHCl3 S2 Step 2: Add Catalytic Glacial AcOH (Protonates Carbonyl to Break Internal H-Bond) S1->S2 S3 Step 3: Add Primary Amine (e.g., Alkoxyaniline or Sulfonamide) S2->S3 S4 Step 4: Reflux (70-80°C) for 4-5h (Equilibrium actively shifts as product forms) S3->S4 S5 Step 5: Cool & Evaporate Solvent Recrystallize from DMF/MeOH S4->S5

Heterogeneous Schiff base condensation workflow.

Step-by-Step Protocol
  • Pre-Dispersion : Weigh 0.1 mmol of the 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde precursor and suspend it in 20 mL of anhydrous 1,4-dioxane or a 1:1 mixture of absolute ethanol and chloroform[2][4].

    • Expert Insight: Do not attempt to force total dissolution here. A fine, stirring dispersion is sufficient as it maximizes the solid-liquid interfacial surface area.

  • Reagent Addition : Add 1.0 mmol of your target primary amine (e.g., an alkoxyaniline or diarylmethanone hydrazone)[2][4].

  • Catalytic Activation (Crucial) : Add exactly 3 drops of glacial acetic acid (99.5%)[2].

    • Expert Insight: The bis-azo aldehyde is heavily stabilized by an internal hydrogen bond. The acid protonates the carbonyl group, bypassing this stabilization and drastically increasing its electrophilicity[2][4].

  • Thermal Kinetic Shift : Apply orbital stirring and reflux the mixture (70–80 °C) for 4 to 5 hours[2].

    • Self-Validation: The reaction provides its own visual cue. As the small fraction of dissolved aldehyde is consumed, Le Chatelier’s principle forces more solid into the solvent. You will observe the turbid suspension slowly transition into a clearer, deeply colored (often red/brown) homogenous solution.

  • Isolation : Upon completion (verified by TLC using an n-hexane:EtOAc 8:2 eluent), remove the solvent under vacuum[2].

  • Recrystallization : Purify the crude material by dissolving it in minimal hot Dimethylformamide (DMF) and precipitating with Methanol (1:2 DMF/MeOH ratio)[2][4].

Part 5: References

1.[1] PubChem. "5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde - Computed Properties & Synonyms." National Center for Biotechnology Information. URL:[Link] 2.[2] Al-Etaibi, A. M., et al. "Structure–Performance Relationship of Novel Azo-Salicylaldehyde Disperse Dyes: Dyeing Optimization and Theoretical Insights." ACS Omega (via PMC, NIH). URL:[Link] 3.[4] Padmini, V. "Synthesis and characterization of new schiff′s bases containing an azo group." Scholars Research Library, Archives of Applied Science Research, 2010, 2 (2): 356-363. URL:[Link] 4.[3] Harimkar, et al. "Synthesis, Characterization, and Biological Evaluation of Azo Salicylaldehyde Derivatives." World Journal of Pharmaceutical Research, Vol 11, Issue 12, 2022. URL: [Link] 5.[5] "Biological Activity of Azo Compounds: A Comprehensive Review." International Journal of Health and Medical Research (IJHMR). URL: [Link] 6.[6] "Classifications, properties, recent synthesis and applications of azo dyes." Heliyon (via PMC, NIH). URL:[Link]

Sources

Troubleshooting

preventing side reactions in the diazotization of 4-(phenylazo)aniline

Welcome to the dedicated technical support guide for the diazotization of 4-(phenylazo)aniline. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the diazotization of 4-(phenylazo)aniline. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this reaction and prevent common side reactions. The unique structure of 4-(phenylazo)aniline, possessing both a primary amine for diazotization and an activated aromatic system, presents specific challenges that require careful control of reaction parameters.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions to get your reaction back on track.

Problem 1: My reaction mixture turns dark brown or black, and I'm observing tar-like substances and low yield.

Probable Causes:

  • Decomposition of the Diazonium Salt: This is the most common cause. Aryl diazonium salts are thermally unstable. If the temperature rises above the optimal 0-5 °C range, the diazonium salt will decompose, reacting with water to form phenolic byproducts and releasing nitrogen gas.[1][2][3] These phenols can further react to form complex, colored polymeric materials.

  • Uncontrolled Side Reactions: Localized "hot spots" due to rapid addition of sodium nitrite can accelerate decomposition and other unwanted side reactions.[2]

Solutions:

  • Strict Temperature Control:

    • Utilize an ice-salt bath to maintain an internal reaction temperature of 0-5 °C throughout the entire procedure.[1][4]

    • Pre-cool all solutions, including the amine-acid mixture and the sodium nitrite solution, before mixing.[1]

  • Slow, Controlled Reagent Addition:

    • Add the pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution.[3] This prevents localized increases in temperature and concentration.

  • Ensure Efficient Stirring:

    • Vigorous and constant stirring is essential to dissipate heat and ensure homogeneous mixing of the reagents.

Problem 2: The yield of my desired product is low, and I suspect a significant amount of a colored byproduct has formed.

Probable Cause:

  • Self-Coupling Reaction: The diazonium salt formed is an electrophile. The starting material, 4-(phenylazo)aniline, is an activated aromatic ring and can act as a nucleophile, leading to an electrophilic aromatic substitution where the diazonium salt couples with unreacted starting material. This "self-coupling" forms a larger, highly colored triazo compound.[2][3]

Solutions:

  • Use Sufficient Excess of Strong Acid:

    • Employ a strong mineral acid like hydrochloric acid (HCl) in sufficient excess (typically 2.5-3 equivalents).[3]

    • Causality: The excess acid protonates the amino group of any unreacted 4-(phenylazo)aniline. The resulting anilinium ion (-NH3+) is a strongly deactivating group, which "switches off" the nucleophilicity of the aromatic ring and prevents it from reacting with the electrophilic diazonium salt.[3][5]

  • Maintain Proper Acidity:

    • The reaction should be kept strongly acidic throughout the diazotization process to suppress the concentration of the free, reactive amine.[2][5]

Problem 3: My reaction seems incomplete, and testing indicates the presence of unreacted primary amine.

Probable Causes:

  • Insufficient Nitrous Acid: The stoichiometry of sodium nitrite to the primary amine may be incorrect, or the sodium nitrite may have degraded.

  • Poor Amine Solubility: If the 4-(phenylazo)aniline salt is not fully dissolved in the acidic medium, it will not be available to react with the nitrous acid.[3]

Solutions:

  • Stoichiometric Control and Reagent Quality:

    • Use a slight excess (e.g., 1.05-1.1 equivalents) of high-purity sodium nitrite to ensure the reaction goes to completion.[6]

    • Always use a freshly prepared solution of sodium nitrite.

  • Confirm Presence of Excess Nitrous Acid:

    • After the addition of sodium nitrite is complete, stir for an additional 15-30 minutes in the cold.[4]

    • Test the reaction mixture for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates that sufficient nitrous acid is present to have reacted with all the primary amine.[7][8]

  • Ensure Complete Dissolution:

    • Make sure the 4-(phenylazo)aniline is fully dissolved in the aqueous acid to form its salt before cooling the mixture to 0 °C. Gentle warming may be necessary initially, but the solution must be thoroughly cooled before adding nitrite.[3]

Frequently Asked Questions (FAQs)

Q1: Why is maintaining a temperature between 0-5 °C so critical for this reaction?

Aryl diazonium salts are kinetically stable at low temperatures but thermodynamically unstable.[1][3] The C-N bond is relatively weak, and the potential leaving group, dinitrogen (N₂), is an extremely stable molecule. As the temperature rises, the diazonium salt gains enough energy to overcome the activation barrier for decomposition, leading to the irreversible loss of N₂ and the formation of an aryl cation. This cation then rapidly reacts with water to form undesired phenols.[1][9]

Q2: What is the specific role of using excess strong acid, like HCl?

Excess strong acid serves two critical functions in diazotization:

  • Generation of the Electrophile: It reacts with sodium nitrite (NaNO₂) to generate nitrous acid (HNO₂) in situ, which is then protonated to form the active electrophile, the nitrosonium ion (NO⁺).[10][]

  • Prevention of Self-Coupling: As detailed in Troubleshooting Problem 2, excess acid protonates the unreacted starting amine, deactivating its aromatic ring towards electrophilic attack by the newly formed diazonium salt.[3][5] This is arguably the most important factor in preventing this specific side reaction.

Q3: How should I handle and store the diazonium salt solution?

The diazonium salt of 4-(phenylazo)aniline should not be isolated as a solid, as solid diazonium salts can be explosive.[9] It should be used immediately in solution after its preparation.[4] Keep the solution cold (in an ice bath) until it is ready to be used in the subsequent coupling reaction.

Q4: Can I use a different acid instead of hydrochloric acid?

Yes, other strong mineral acids like sulfuric acid (H₂SO₄) can be used.[12] The choice of acid can influence the stability and solubility of the resulting diazonium salt. The counter-ion (e.g., Cl⁻, HSO₄⁻) can affect the salt's properties. For most standard applications, hydrochloric acid is effective and commonly used.

Data and Parameter Summary

For successful diazotization of 4-(phenylazo)aniline, adhere to the following optimized parameters:

ParameterRecommended ValueRationale & Impact on Side Reactions
Temperature 0–5 °CPrevents thermal decomposition of the diazonium salt into phenols and tar.[1][4]
Acid 2.5–3.0 equivalents (HCl)Ensures complete amine salt formation and prevents self-coupling by deactivating unreacted amine.[3]
Sodium Nitrite 1.05–1.1 equivalentsDrives the reaction to completion, minimizing residual starting material.
Addition Rate Slow, dropwisePrevents localized heating and high concentrations, reducing decomposition and side reactions.[1]

Recommended Experimental Protocol

This protocol incorporates best practices to minimize side reactions during the diazotization of 4-(phenylazo)aniline.

Materials:

  • 4-(phenylazo)aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Salt (e.g., NaCl or CaCl₂)

  • Starch-iodide paper

Procedure:

  • Preparation of Amine Solution: In a beaker of appropriate size equipped with a magnetic stirrer, add 1.0 equivalent of 4-(phenylazo)aniline.

  • Slowly add a mixture of 2.5-3.0 equivalents of concentrated HCl and distilled water. Stir until the amine is completely dissolved, forming the hydrochloride salt. Gentle warming may be required.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. Ensure the internal temperature is monitored with a low-temperature thermometer.

  • Preparation of Nitrite Solution: In a separate small beaker, dissolve 1.05 equivalents of sodium nitrite in a minimal amount of cold distilled water. Place this solution in the ice bath to cool.

  • Diazotization: Using a dropping funnel or pipette, add the cold sodium nitrite solution dropwise to the cold, vigorously stirred amine salt solution. Maintain the internal reaction temperature below 5 °C at all times.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 15-30 minutes.

  • Confirmation: Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. An immediate blue-black color confirms the diazotization is complete.

  • Immediate Use: The resulting cold solution of the diazonium salt is now ready for the subsequent coupling reaction and should be used without delay.

Visual Workflow and Mechanistic Overview

Troubleshooting Decision Tree

This diagram outlines a logical workflow for diagnosing and solving common issues encountered during the diazotization process.

TroubleshootingWorkflow Start Problem Encountered During Diazotization Color Dark Color / Tar Formation? Start->Color Yield Low Yield / Colored Byproduct? Color->Yield No Sol_Temp Solution: 1. Check/Improve Cooling (Ice-Salt Bath) 2. Slow Nitrite Addition 3. Ensure Vigorous Stirring Color->Sol_Temp Yes Incomplete Incomplete Reaction? Yield->Incomplete No Sol_Acid Solution: 1. Use 2.5-3 eq. of Strong Acid 2. Ensure Full Amine Dissolution Before Cooling Yield->Sol_Acid Yes Sol_Nitrite Solution: 1. Use Slight Excess of NaNO2 2. Test with Starch-Iodide Paper 3. Use Fresh Reagents Incomplete->Sol_Nitrite Yes Success Reaction Optimized Incomplete->Success No Sol_Temp->Success Sol_Acid->Success Sol_Nitrite->Success

Caption: A decision tree for troubleshooting common issues.

Key Reaction Pathways

This diagram illustrates the desired diazotization reaction versus the major side reactions of self-coupling and phenol formation.

ReactionPathways cluster_main Desired Pathway cluster_side1 Side Reaction 1: Self-Coupling cluster_side2 Side Reaction 2: Decomposition Start 4-(Phenylazo)aniline (Ar-NH2) Diazonium Aryl Diazonium Salt (Ar-N2+) Start->Diazonium NaNO2, HCl 0-5 °C SelfCouple Triazo Byproduct Start->SelfCouple Reacts with Ar-N2+ (Insufficient Acid) Phenol Phenol Byproduct (Ar-OH) Diazonium->Phenol H2O (Temp > 5 °C)

Caption: Desired reaction vs. major side reactions.

References

  • BYJU'S. (2019, February 18). Diazotization Reaction Mechanism. Retrieved March 7, 2026, from [Link]

  • Pharmaacademias. (n.d.). Diazotization Titration or Nitrite Titration. Retrieved March 7, 2026, from [Link]

  • Pharmaacademias. (2023, October 20). Basic Principles, methods, and application of diazotization titration. Retrieved March 7, 2026, from [Link]

  • Luz, D., Szalda, D. J., & E. Olabe, J. A. (2004). Stabilization of Aliphatic and Aromatic Diazonium Ions by Coordination: An Experimental and Theoretical Study. Inorganic Chemistry, 43(19), 5894–5903. [Link]

  • Scribd. (n.d.). Mechanism of Diazo Coupling Reactions. Retrieved March 7, 2026, from [Link]

  • LibreTexts Chemistry. (n.d.). Reactions of Aryl Diazonium Salts. Retrieved March 7, 2026, from [Link]

  • Google Patents. (1979). US4141892A - Process for preparing p-[[p-(phenylazo)phenyl]azo]phenol.
  • ChemEd X. (2001). Diazotization of Aniline Derivatives: Nitrous Acid Test. Retrieved March 7, 2026, from [Link]

  • Rzepa, H. S. (2014, March 8). The mechanism of diazo coupling: more hidden mechanistic intermediates. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Diazonium compound. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved March 7, 2026, from [Link]

  • LibreTexts Chemistry. (2019, June 5). Coupling Reactions of Aryl Diazonium Salts. Retrieved March 7, 2026, from [Link]

  • Google Patents. (1983). WO1983003254A1 - Stabilization of diazonium salt solutions.
  • Chemistry Steps. (2021, July 16). The Reaction of Amines with Nitrous Acid. Retrieved March 7, 2026, from [Link]

  • University of Calcutta. (n.d.). Organic Chemistry-4. Retrieved March 7, 2026, from [Link]

  • Chemistry Stack Exchange. (2015, April 24). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? Retrieved March 7, 2026, from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved March 7, 2026, from [Link]

  • LibreTexts Chemistry. (2019, June 5). Diazotization of Amines. Retrieved March 7, 2026, from [Link]

  • MDPI. (2016, July 14). Exploring Flow Procedures for Diazonium Formation. Retrieved March 7, 2026, from [Link]

  • Baghdad Science Journal. (n.d.). Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination. Retrieved March 7, 2026, from [Link]

  • K. K. Wagh College of Pharmacy, Nashik. (n.d.). DIAZOTIZATION TITRATION. Retrieved March 7, 2026, from [Link]

  • Vedantu. (2024, July 2). In diazotization reaction of aniline with rmNaNrmO2 class 12 chemistry CBSE. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Diazotization-Coupling Reaction. Retrieved March 7, 2026, from [Link]

  • Chemguide. (n.d.). Making diazonium salts from phenylamine (aniline). Retrieved March 7, 2026, from [Link]

Sources

Optimization

optimizing reaction conditions for Schiff base formation with 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide and FAQ protocol to address the distinct challenges of synthesizing Schiff bases (imines)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide and FAQ protocol to address the distinct challenges of synthesizing Schiff bases (imines) from 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde .

Due to the highly conjugated bis-azo backbone and immense structural planarity, this precursor exhibits formidable steric hindrance and an exceptionally high lipophilicity (XLogP3 ~ 5.1)[1]. Conventional amine condensation methodologies often fail or stall at low yields. This guide provides self-validating workflows to optimize your reaction conditions, focusing on precise solvent dynamics, kinetic control, and thermodynamic equilibrium.

Mechanism & Reaction Dynamics

To troubleshoot effectively, we must first establish the causality of the reaction. Schiff base formation is a reversible, two-step nucleophilic addition-elimination reaction.

  • Nucleophilic Attack: The primary amine attacks the sterically hindered carbonyl carbon of the salicylaldehyde, forming a hemiaminal intermediate. The extensive

    
    -conjugation of the bis-azo system delocalizes electron density, which critically reduces the natural electrophilicity of the carbonyl.
    
  • Dehydration (Rate-Limiting Step): The hydroxyl group of the hemiaminal is protonated and eliminated as water to form the final azomethine (imine) linkage (

    
    ). Removing water shifts the equilibrium toward the product.
    

ReactionMechanism A 5-[[4-(Phenylazo)phenyl]azo] salicylaldehyde C Hemiaminal Intermediate A->C Nucleophilic Attack B Primary Amine (R-NH2) B->C D Bis-Azo Schiff Base + H2O C->D Dehydration (Acid Catalyzed)

Fig 1. Mechanistic pathway of Schiff base formation highlighting the rate-limiting dehydration step.

Troubleshooting Diagnostics

Issue A: Poor Solubility of the Salicylaldehyde Precursor

Symptom: The reaction mixture remains a heterogeneous suspension upon the addition of standard alcoholic solvents (ethanol/methanol), leading to unreacted starting material. Causality: The bis-azo system is highly hydrophobic. Standard polar protic solvents lack the solvating power to break the intermolecular


 stacking of the precursor.
Resolution:  Transition to a co-solvent system. Utilizing a 5:1 ratio of Methanol to N,N-Dimethylformamide (DMF) guarantees the complete solvation of the starting materials without suppressing the subsequent dehydration step[2].
Issue B: Reaction Stalling at < 50% Conversion

Symptom: Thin-Layer Chromatography (TLC) shows a persistent starting material spot, and FTIR analysis reveals a strong residual


 stretch at ~1660 cm⁻¹.
Causality:  The dehydration equilibrium has halted. Water accumulation in the closed system is driving the reverse reaction (hydrolysis of the imine).
Resolution: 
  • Physical Water Removal: Employ a Soxhlet extractor equipped with molecular sieves (4Å) or a Dean-Stark apparatus if utilizing azeotropic solvents like toluene.

  • Chemical Activation: Ensure sufficient catalytic protonation to accelerate dehydration. Add 2–3 drops of glacial acetic acid (AcOH) per 10 mmol of reactant. Do not over-acidify, as

    
     will protonate the nucleophilic primary amine, rendering it inert.
    

TroubleshootingTree Start Issue: Low Product Yield Sol Is precursor fully dissolved at operating temp? Start->Sol SolNo Action: Switch to MeOH:DMF (5:1) solvent Sol->SolNo No SolYes Check intermediate conversion via FTIR (C=O vs C=N) Sol->SolYes Yes SolNo->SolYes Re-evaluate Conv Is C=O stretch persistent? SolYes->Conv ConvYes Action: Remove H2O physically or increase acid catalyst Conv->ConvYes Yes ConvNo Action: Cool rapidly to 0°C to induce crystallization Conv->ConvNo No

Fig 2. Diagnostic decision tree for optimizing hindered bis-azo Schiff base condensations.

Frequently Asked Questions (FAQs)

Q: Can I run this synthesis at room temperature to prevent thermal degradation of the azo bonds? A: Yes. While classical methods require refluxing, recent green chemistry advancements allow for room-temperature synthesis by utilizing Lewis acid catalysts. Ceric Ammonium Nitrate (CAN) at a 5–10 mol% loading effectively coordinates the carbonyl oxygen, drastically lowering the activation energy for the nucleophilic attack and eliminating the need for thermal activation[2][3].

Q: How do I spectrally confirm the formation of the product and the absence of the starting material? A: Use FTIR and ¹H-NMR. In FTIR, look for the complete disappearance of the salicylaldehyde carbonyl (


) peak at ~1660 cm⁻¹ and the emergence of a sharp azomethine (

) band between 1610–1628 cm⁻¹[4]. In ¹H-NMR, the aldehyde proton singlet (~9.8 ppm) will vanish, replaced by the distinct azomethine proton singlet (~8.5–9.1 ppm)[4].

Q: My isolated product is extremely sticky/gummy rather than crystalline. How can I fix this? A: Gummy precipitates usually result from residual DMF or unreacted lipophilic primary amines trapped in the matrix. Wash the crude precipitate sequentially with hot water (to remove traces of DMF/acid) and cold diethyl ether (to extract unreacted amines) before recrystallization from hot ethanol.

Validated Experimental Protocols

Depending on your laboratory capabilities, choose between the classical thermodynamic approach or the catalyzed kinetic approach.

Protocol A: Classical Thermodynamic Method (Solvent Co-Reflux)

Best for scaling up robust, highly stable primary amines.

  • Dissolution: In a 100 mL round-bottom flask, suspend 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde (10 mmol, ~3.30 g) in 40 mL of a hot Methanol/DMF mixture (5:1 v/v)[2]. Stir until absolute homogeneity is achieved.

  • Reagent Addition: Add the primary amine (10 mmol) dropwise over 5 minutes.

  • Catalysis: Introduce 3 drops of glacial acetic acid to act as a weak Bronsted acid catalyst.

  • Reflux: Attach a reflux condenser and heat the mixture to 70–80 °C for 4 to 6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: Upon completion, pour the hot mixture over crushed ice. Filter the resulting dark precipitate under a vacuum, wash with cold ethanol, and dry in a desiccator.

Protocol B: Eco-Friendly Lewis Acid Method (CAN-Catalyzed)

Best for thermally sensitive amines or when energy conservation is required.

  • Suspension: Suspend the primary amine (10 mmol) in 20 mL of Acetonitrile (

    
    ).
    
  • Reagent Addition: Add the 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde (10 mmol) sequentially.

  • Catalysis: Add Ceric Ammonium Nitrate (CAN) at 5–10 mol% (0.5–1.0 mmol) to the suspension[2][3].

  • Reaction: Stir the mixture at room temperature (20–25 °C). The Lewis acid activity of

    
     will drive the condensation, typically completing within 1–2 hours.
    
  • Isolation: Pour the mixture into ice-cold water to precipitate the dye. Filter and wash extensively with distilled water to remove CAN residues.

Comparative Data: Optimization Parameters

The following table synthesizes the expected performance metrics when altering the foundational reaction conditions based on current literature optimizations[2][3].

Reaction ParameterCatalystSolvent SystemTemperatureAvg. TimeEst. YieldMechanistic Benefit
Standard Reflux Glacial AcOH (cat)Ethanol78 °C6–8 hrs45–55%Baseline protocol; often suffers from poor precursor solubility.
Co-Solvent Reflux Glacial AcOH (cat)MeOH : DMF (5:1)75 °C4 hrs70–80%DMF forces full precursor solvation, eliminating heterogeneous stalling.
Lewis Acid (Green) CAN (10 mol%)Acetonitrile25 °C (RT)1–2 hrs85–92%

hyper-activates the carbonyl; room temp preserves structural integrity.

References

  • 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde - PubChem . National Center for Biotechnology Information. Retrieved March 9, 2026, from [Link]

  • Structure–Performance Relationship of Novel Azo-Salicylaldehyde Disperse Dyes: Dyeing Optimization and Theoretical Insights . National Institutes of Health (PMC). Retrieved March 9, 2026, from [Link]

  • Design, characterization, theoretical studies, and dyeing properties of new novel diazo salicylaldehyde Schiff base catalyzed with ceric (IV) ammonium nitrate (CAN) as an eco-friendly catalyst . ResearchGate. Retrieved March 9, 2026, from [Link]

  • Design, characterization, theoretical studies, and dyeing properties of new novel diazo salicylaldehyde Schiff base catalyzed with ceric (IV) ammonium nitrate (CAN) as an eco-friendly catalyst . Pigment & Resin Technology (Emerald Publishing). Retrieved March 9, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde Solution Stability

Welcome to the Advanced Technical Support Center for 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde (CAS: 85720-97-4). This hub is designed for researchers, analytical chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde (CAS: 85720-97-4). This hub is designed for researchers, analytical chemists, and drug development professionals. Here, we address the complex physicochemical behaviors of this compound, providing mechanistic insights and validated methodologies to ensure data integrity in your assays.

I. Molecular Vulnerability Profile

5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde is a bis-azo dye derivative featuring two photo-responsive


 linkages and a highly reactive salicylaldehyde moiety[1]. While this architecture makes it an excellent candidate for metal chelation, photo-pharmacology, and chemosensing, it introduces three critical stability vulnerabilities in solution:
  • Photoisomerization: The planar, thermodynamically stable trans-azo bonds undergo a rapid transition to the metastable, bent cis-isomer upon exposure to ambient or UV light[2].

  • Colloidal Aggregation: The highly hydrophobic, extended

    
    -conjugated system drives severe 
    
    
    
    stacking in aqueous media, spontaneously forming light-scattering colloids[3].
  • Tautomerization & ESIPT: The salicylaldehyde group undergoes Excited-State Intramolecular Proton Transfer (ESIPT), converting from an enol to a keto form. This process is exquisitely sensitive to solvent polarity and hydrogen-bonding[4].

II. Troubleshooting Guide (Q&A)

Q1: Why does the UV-Vis absorbance of my solution continuously decrease during benchtop handling, accompanied by a blue shift?

The Mechanism (Causality): You are observing trans-cis photoisomerization . The molecule naturally rests in the completely conjugated, planar trans-state. Ambient laboratory lighting (especially wavelengths between 350–450 nm) provides enough energy to overcome the rotational barrier of the azo double bonds[2]. The resulting cis-isomer is non-planar due to steric clash between the phenyl rings, which disrupts electron delocalization. This disruption causes a hypsochromic (blue) shift in the absorption maximum (


) and a hypochromic effect (drop in molar absorptivity).
The Solution:  All stock handling must be performed under low-actinic (amber) lighting or wrapped in aluminum foil. To recover a bleached solution, apply thermal relaxation (see Protocol 2).
Q2: My concentration curves are non-linear, and the UV-Vis baseline is abnormally elevated across all wavelengths. Is the compound degrading?

The Mechanism (Causality): The compound is not chemically degrading; it is undergoing colloidal aggregation . Bis-azo compounds are highly hydrophobic. In aqueous buffers containing less than 5% organic co-solvent, the molecules self-assemble via


 stacking into nanoparticles or micro-colloids[3]. These particles cause Rayleigh light scattering, which falsely inflates your absorbance readings (particularly in the lower UV range, as scattering scales with 

). The Solution: Formulate your initial stocks in 100% anhydrous DMSO. Ensure your final assay buffer contains a minimum of 5% DMSO or a non-ionic surfactant (e.g., 0.01% Tween-20) to disrupt hydrophobic stacking.
Q3: When I switch my assay from DMSO to Methanol or Water, the fluorescence emission shifts drastically and loses intensity. Why?

The Mechanism (Causality): This is a failure of Excited-State Intramolecular Proton Transfer (ESIPT) . In aprotic solvents like DMSO, the salicylaldehyde moiety maintains a strict intramolecular hydrogen bond between the phenolic


 and the adjacent aldehyde oxygen. Upon photo-excitation, the proton transfers seamlessly, generating a highly fluorescent keto tautomer[4]. However, protic solvents (like Methanol or Water) act as competitive hydrogen-bond donors/acceptors, disrupting the intramolecular bridge and entirely quenching the ESIPT pathway.
The Solution:  Standardize your solvent's proticity. If ESIPT-driven fluorescence is required for your readout, restrict your assay to aprotic solvents (DMSO, DMF, Acetonitrile).
Q4: I added DTT to my biological assay, and the compound immediately lost all color.

The Mechanism (Causality): The compound has undergone reductive azo cleavage . Azo linkages are highly electrophilic and are readily attacked by strong biological reducing agents like Dithiothreitol (DTT) or


-mercaptoethanol. The thiolate anions reduce the 

bond, irreversibly cleaving the molecule into colorless, substituted aniline and sulfanilamide derivatives[5]. The Solution: Omit DTT from your buffers. If a reducing environment is mandatory for protein stability, substitute with Tris(2-carboxyethyl)phosphine (TCEP), which is significantly less reactive toward diazo bonds due to steric hindrance.

III. Quantitative Data & Solvent Effects

The table below summarizes how environmental factors dictate the dominant molecular state and stability of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde.

Solvent / EnvironmentDominant State

Effect
Stability Half-lifeActionable Insight
Anhydrous DMSO (Dark) Trans-Enol (Monomer)Reference maximum> 6 MonthsIdeal for master stock storage at -20°C.
Aqueous Buffer (pH 7.4) Colloidal AggregateBroadened / Flattened< 2 Days (Precipitates)Require >5% DMSO or surfactant to solubilize.
Aqueous + 5mM DTT Cleaved AminesComplete signal loss< 1 HourDo not use thiol-based reducing agents.
Methanol (Ambient Light) Cis-Enol (Mixed State)Hypsochromic (Blue) shiftMinutes to HoursShield from light; avoid protic solvents for ESIPT.

IV. System Architecture & Workflows

Stability_Pathways Trans_Enol Trans-Enol State (Thermodynamically Stable) Cis_Enol Cis-Enol State (Metastable / Blue Shifted) Trans_Enol->Cis_Enol Visible/UV Light (Photoisomerization) Trans_Keto Trans-Keto Tautomer (Fluorescent via ESIPT) Trans_Enol->Trans_Keto Aprotic Solvents (Excitation) Aggregates Colloidal Aggregates (Baseline Elevation) Trans_Enol->Aggregates Aqueous Media (Pi-Pi Stacking) Degradation Azo Cleavage Products (Irreversible Loss of Color) Trans_Enol->Degradation Reducing Agents (e.g., DTT/Thiols) Cis_Enol->Trans_Enol Thermal Relaxation (Dark / Heat) Trans_Keto->Trans_Enol Non-Radiative Decay

Photochemical and physical degradation pathways of the bis-azo salicylaldehyde in solution.

Troubleshooting_Tree Issue Solution Instability Detected Abs_Loss Absorbance Decrease & Hypsochromic Shift Issue->Abs_Loss Turbidity Turbidity & Scattering Baseline Issue->Turbidity Bleaching Complete Decolorization During Assay Issue->Bleaching Isomerization Trans-Cis Photoisomerization Abs_Loss->Isomerization Check Light Exposure Aggregation Colloidal Aggregation Turbidity->Aggregation Check Solvent Composition Reduction Reductive Azo Cleavage Bleaching->Reduction Check Buffer Additives Resolution1 Use Amber Vials & Apply Thermal Relaxation Isomerization->Resolution1 Resolution2 Add >5% DMSO & Validate via UV-Vis Baseline Aggregation->Resolution2 Resolution3 Remove Thiols (DTT) Substitute with TCEP Reduction->Resolution3

Troubleshooting logic tree for spectral and physical stability issues in solution.

V. Self-Validating Experimental Protocols

Protocol 1: Preparation of Monodisperse, Stable Stock Solutions

Purpose: To prevent concentration-dependent colloidal aggregation and secure a reliable monomeric baseline.

  • Weighing: Accurately weigh the powder in a low-static, humidity-controlled environment (the compound is highly electrostatic).

  • Solubilization: Dissolve the solid in 100% anhydrous DMSO to achieve a 10 mM concentration. Vortex vigorously, then sonicate for 5 minutes in a water bath (<30°C) to break up microscopic aggregates.

  • Self-Validation (Critical): Blank a spectrophotometer with DMSO. Dilute an aliquot of your stock to 10 µM in DMSO and scan from 250 nm to 800 nm. Validation Check: The absorbance at 800 nm MUST be

    
     AU. If 
    
    
    
    , Rayleigh scattering from undisrupted colloids is occurring. Filter the stock through a 0.22 µm PTFE syringe filter and remeasure.
  • Storage: Aliquot the validated solution into amber glass vials under an inert gas blanket (Argon/Nitrogen) to prevent ambient oxidation. Store at -20°C.

Protocol 2: Spectral Recovery via Thermal Relaxation

Purpose: To reverse unwanted cis-isomerization caused by accidental light exposure, pushing the equilibrium back to >95% trans-isomer[2].

  • Shielding: Transfer the photo-bleached solution into a tightly sealed amber glass vial. Alternatively, wrap a clear vial securely in aluminum foil.

  • Thermal Incubation: Place the shielded vial in a temperature-controlled water bath set to 50°C for 60 minutes. The thermal energy overcomes the activation barrier required for the cis-to-trans geometric inversion.

  • Equilibration: Remove the vial from the bath and allow it to cool to room temperature (25°C) strictly in the dark for 30 minutes.

  • Self-Validation (Critical): Measure the UV-Vis spectrum of the relaxed solution. Validation Check: Calculate the ratio of the trans-peak absorbance (

    
     ~380-400 nm) to the cis-peak absorbance (UV region, ~320 nm). A ratio of 
    
    
    
    verifies that the solution has successfully recovered to an analytically pure trans-state.

VI. Frequently Asked Questions (FAQs)

Q: Can I use this compound in assays containing transition metals like Cu(II) or Zn(II)? A: Proceed with extreme caution. The salicylaldehyde moiety is a classic bi-dentate (O,O or O,N) chelator. Introduction of transition metals will immediately cause metallo-complexation, which dramatically shifts the absorption spectrum, quenches fluorescence, and often triggers precipitation[6]. Use EDTA to mask trace metals if chelation is unintended.

Q: Is the Schiff base formation a concern in biological buffers containing primary amines (like Tris)? A: Yes. Salicylaldehydes are prone to nucleophilic attack by primary amines to form Schiff bases (imines)[6]. Prolonged incubation in Tris buffer or in the presence of free amino acids will alter the compound's structure and spectral signature. Phosphate (PBS) or HEPES buffers are strictly recommended.

VII. References

1.[1] 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde - PubChem. Source: National Institutes of Health (nih.gov). URL: [Link] 2.[5] Degradation of Azo Dyes by Laccase and Ultrasound Treatment - PMC. Source: National Institutes of Health (nih.gov). URL: [Link] 3.[3] Stable Colloidal Drug Aggregates Catch and Release Active Enzymes - PMC. Source: National Institutes of Health (nih.gov). URL: [Link] 4.[4] Long-living structures of photochromic salicylaldehyde azine: polarity and viscosity effects from nanoseconds to hours - Photochemical & Photobiological Sciences. Source: Royal Society of Chemistry (rsc.org). URL: [Link] 5.[2] Reversible, Red-Shifted Photoisomerization in Protonated Azobenzenes. Source: University of Groningen (rug.nl). URL: [Link] 6.[6] Structure–Performance Relationship of Novel Azo-Salicylaldehyde Disperse Dyes: Dyeing Optimization and Theoretical Insights - PMC. Source: National Institutes of Health (nih.gov). URL: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Color Stability of Azo Dyes Derived from Salicylaldehyde

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the color stability of azo dyes derived from sa...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the color stability of azo dyes derived from salicylaldehyde. The inherent reactivity of the azo group (-N=N-) and the presence of the hydroxyl and aldehyde functionalities in the salicylaldehyde moiety can lead to complex stability challenges. This guide offers in-depth technical insights and practical solutions to common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of color instability in salicylaldehyde-derived azo dyes?

A1: The color instability, often observed as fading, of salicylaldehyde-derived azo dyes is primarily attributed to two key mechanisms: photodegradation and thermal degradation.

  • Photodegradation: This process is initiated by the absorption of light, particularly UV radiation, which excites the dye molecule to a higher energy state. This excited state is more susceptible to reactions that can break down the chromophore, the part of the molecule responsible for its color. In the presence of oxygen, this often involves the formation of highly reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, which attack the azo bond and aromatic rings.[1][2] The photodegradation can proceed through either photooxidation or photoreduction pathways.[1] For azo dyes existing in the hydrazone tautomeric form, hydroxyl radicals are often the dominant species responsible for photodegradation.

  • Thermal Degradation: Elevated temperatures can provide sufficient energy to break the chemical bonds within the dye molecule, particularly the azo bond. This process typically results in the loss of nitrogen gas and the formation of aromatic free radicals.[3] The presence of certain functional groups can either enhance or inhibit the dissociation of the phenyl-nitrogen bond.[3]

Q2: My salicylaldehyde azo dye is rapidly fading under ambient light. What is the likely cause and how can I mitigate it?

A2: Rapid fading under ambient light is a classic sign of photodegradation. The salicylaldehyde moiety, with its electron-donating hydroxyl group, can influence the electron density of the azo chromophore, affecting its susceptibility to photo-induced reactions.

Troubleshooting & Solutions:

  • Inherent Photosensitivity: The fundamental structure of your dye may have low photostability.

    • Solution: Incorporate UV absorbers into your formulation. Compounds like benzotriazoles or benzophenones can preferentially absorb harmful UV radiation and dissipate it as heat, thus protecting the dye molecules.[2] See Experimental Protocol 1 for a detailed method.

  • Presence of Reactive Oxygen Species (ROS): Oxygen in the solvent or surrounding environment can lead to the formation of ROS upon light exposure.[1]

    • Solution: Deoxygenate your solvents by sparging with an inert gas like nitrogen or argon. Alternatively, add antioxidants or radical scavengers such as Ascorbic Acid (Vitamin C) or Butylated Hydroxytoluene (BHT) to your system to quench these reactive species.[2][4]

  • Unsuitable Solvent or Matrix: The solvent or polymer matrix can influence the rate of photodegradation.[1]

    • Solution: If feasible, switch to a less reactive, non-aqueous solvent. For thin films, ensure the polymer matrix provides a good barrier to oxygen and moisture.[1]

Q3: I've synthesized a series of salicylaldehyde azo dyes, but their thermal stability varies significantly. Why is this, and how can I improve it?

A3: The thermal stability of azo dyes is highly dependent on their molecular structure.[3] The nature and position of substituent groups on the aromatic rings can significantly influence the strength of the azo bond and the overall stability of the molecule.

Troubleshooting & Solutions:

  • Structural Effects: Electron-withdrawing groups can enhance the dissociation of the phenyl-nitrogen bond, leading to lower thermal stability, while electron-donating groups can have the opposite effect.[3]

    • Solution: During the design and synthesis phase, consider incorporating electron-donating groups or structures that promote thermal stability. Creating a more rigid molecular structure by incorporating the azo bond into a macrocycle can also modify the thermal stability.[5]

  • Metal Complexation: The formation of metal complexes with the azo dye can significantly enhance thermal stability.

    • Solution: Introduce metal salts (e.g., iron, chromium, cobalt, nickel) to form metal-complex dyes.[6][7][8] The coordination of the metal ion with the dye ligand can stabilize the molecule and protect the azo bond. See Experimental Protocol 2 for a general procedure.

Q4: How does pH affect the color and stability of my salicylaldehyde azo dye?

A4: The pH of the medium can have a profound effect on both the color and stability of salicylaldehyde-derived azo dyes. This is due to the presence of the phenolic hydroxyl group and the potential for azo-hydrazone tautomerism.

Troubleshooting & Solutions:

  • Color Shifts (Halochromism): Changes in pH can alter the protonation state of the hydroxyl group and the nitrogen atoms of the azo bridge, leading to significant color changes.[9]

    • Insight: This property can be exploited for applications such as pH sensors. However, for applications requiring stable color, it is a significant issue.

    • Solution: Use buffered solutions to maintain a constant pH throughout your experiments.[10] The optimal pH for stability will be specific to your dye and should be determined experimentally.

  • Degradation at Extreme pH: Highly acidic or alkaline conditions can catalyze the degradation of the azo dye structure.[10]

    • Solution: Conduct a pH stability study to identify the pH range where your dye exhibits maximum stability. Avoid exposure to extreme pH values unless required for a specific application.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Rapid color fading under light exposure Photodegradation due to UV/visible light.[1]1. Incorporate a UV absorber into the formulation.[2]2. Deoxygenate the solvent or add an antioxidant.[2][4]3. Store samples in the dark or use amber vials.
Color change or degradation upon heating Thermal degradation of the azo bond.[3]1. Modify the dye structure to include stabilizing groups.[3]2. Form a metal complex of the dye.[6][7]
Inconsistent color between batches Variations in pH during synthesis or purification.[9][11]1. Strictly control and monitor the pH at all stages.2. Use buffered systems for purification and formulation.
Precipitation of the dye from solution Poor solubility or aggregation.1. Optimize the solvent system.2. Introduce solubilizing groups (e.g., sulfonic acid groups) into the dye structure.
Color changes with pH variation Halochromic effect due to protonation/deprotonation.[9]1. Determine the pKa of the dye.2. Operate within a pH range where the desired color is stable, using appropriate buffers.[10]

Experimental Protocols

Experimental Protocol 1: Enhancing Photostability with a UV Absorber

This protocol outlines a general procedure for incorporating a UV absorber into a polymer thin film containing a salicylaldehyde-derived azo dye.

Materials:

  • Salicylaldehyde-derived azo dye

  • Polymer (e.g., Polymethyl methacrylate - PMMA)

  • Solvent (e.g., Toluene, Dichloromethane)

  • UV Absorber (e.g., 2-hydroxy-4-methoxybenzophenone)

  • Substrates (e.g., glass slides)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the azo dye in the chosen solvent (e.g., 1 mg/mL).

    • Prepare a stock solution of the polymer in the same solvent (e.g., 100 mg/mL).

    • Prepare a stock solution of the UV absorber in the same solvent (e.g., 10 mg/mL).

  • Formulation:

    • In a clean vial, mix the polymer solution with the dye solution to achieve the desired dye loading (e.g., 1% wt. dye in polymer).

    • To this mixture, add the UV absorber solution to reach the desired concentration (e.g., 5% wt. UV absorber in polymer).[1]

    • Prepare a control solution without the UV absorber.

    • Stir both solutions thoroughly to ensure homogeneity.

  • Film Deposition:

    • Clean the substrates thoroughly.

    • Deposit the solutions onto the substrates using a suitable technique (e.g., spin-coating, drop-casting).

  • Drying:

    • Dry the coated substrates in a vacuum oven at a temperature below the boiling point of the solvent to remove any residual solvent.[1]

  • Characterization & Testing:

    • Measure the initial UV-Vis absorption spectrum of the thin films.

    • Expose the films to a controlled light source (e.g., a UV lamp or a solar simulator).

    • Periodically measure the UV-Vis absorption spectrum to monitor the photodegradation of the dye.[12][13][14]

    • Compare the degradation rate of the film with the UV absorber to the control film.

Experimental Protocol 2: Improving Stability through Metal Complexation

This protocol provides a general method for the synthesis of a metal-complex azo dye.

Materials:

  • Salicylaldehyde-derived azo dye

  • Metal salt (e.g., Iron(II) sulfate, Nickel(II) chloride, Cobalt(II) acetate)

  • Solvent (e.g., Ethanol, Water)

  • Base (e.g., Sodium hydroxide)

Procedure:

  • Dye Solution Preparation:

    • Dissolve the salicylaldehyde-derived azo dye in a suitable solvent.

  • Metallization:

    • Prepare a solution of the metal salt in a separate container.

    • Slowly add the metal salt solution to the dye solution with constant stirring. The molar ratio of dye to metal will depend on the desired complex (e.g., 1:1 or 2:1 dye to metal).[15]

    • Adjust the pH of the reaction mixture to slightly alkaline conditions using a dilute base solution to facilitate complex formation.[6]

    • The reaction is often carried out at an elevated temperature (e.g., 50-80 °C) for a specific duration (e.g., 1-4 hours).

  • Isolation and Purification:

    • The metal-complex dye may precipitate out of the solution upon cooling.

    • Isolate the product by filtration.

    • Wash the product with the solvent to remove any unreacted starting materials.

    • Dry the final product under vacuum.

  • Characterization & Stability Testing:

    • Confirm the formation of the metal complex using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.

    • Evaluate the thermal and photostability of the metal-complex dye and compare it to the unmetallized dye.

Visualizing Key Concepts

Photodegradation Pathway of Azo Dyes

Figure 1: Simplified Photodegradation Pathway of Azo Dyes Dye Ground State Azo Dye ExcitedDye Excited State Azo Dye Dye->ExcitedDye Light (hν) Degradation Degradation Products (Colorless) ExcitedDye->Dye Relaxation ExcitedDye->Degradation Direct Photolysis ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, •OH) ROS->Dye Oxidative Attack Oxygen Oxygen (O₂) Oxygen->ROS Energy Transfer from Excited Dye

Caption: A diagram illustrating the key steps in the photodegradation of azo dyes.

Troubleshooting Workflow for Color Instability

Figure 2: Troubleshooting Flowchart for Azo Dye Instability Start Color Instability Observed Identify Identify Conditions of Instability (Light, Heat, pH) Start->Identify Light Is it Light-Induced? Identify->Light Heat Is it Heat-Induced? Light->Heat No Light_Sol Implement Photostability Measures: - UV Absorbers - Antioxidants - Inert Atmosphere Light->Light_Sol Yes pH_issue Is it pH-Dependent? Heat->pH_issue No Heat_Sol Implement Thermal Stability Measures: - Structural Modification - Metal Complexation Heat->Heat_Sol Yes pH_Sol Implement pH Control: - Use Buffers - Determine Stable pH Range pH_issue->pH_Sol Yes End Stability Enhanced pH_issue->End No (Re-evaluate) Light_Sol->End Heat_Sol->End pH_Sol->End

Caption: A logical workflow for diagnosing and addressing color instability in azo dyes.

References

  • Photofading mechanisms of azo dye in its azo and hydrazone forms under UV irradiation - JOCPR. Available at: [Link]

  • Photocatalytic Degradation of Commercial Azo Dyes - ResearchGate. Available at: [Link]

  • Catalysis Research | Photocatalytic Degradation of Azo Dyes Using Microreactors: Mechanistic Study of its Effects on H2O2 Addition - lidsen. Available at: [Link]

  • Study of degradation products and degradation pathways of sulfonated azo dyes under ultraviolet irradiation - ResearchGate. Available at: [Link]

  • TiO2/UV Photodegradation of Azo Dyes in Aqueous Solutions - Taylor & Francis. Available at: [Link]

  • Iron complexes of reactive azo dyes. Available at: [Link]

  • Tuning the Thermal Stability and Photoisomerization of Azoheteroarenes through Macrocycle Strain - PMC. Available at: [Link]

  • Metal-complexed dyes. Available at: [Link]

  • Structure–Performance Relationship of Novel Azo-Salicylaldehyde Disperse Dyes: Dyeing Optimization and Theoretical Insights - PMC. Available at: [Link]

  • Synthesis and characterization of metal complexes of azo dye based on 5-nitro-8-hydroxyquinoline and their applications in dyeing polyester fabrics | Request PDF - ResearchGate. Available at: [Link]

  • Development of imine-azo-dyes derived from vanillin and salicylaldehyde for pH-sensing in smart packaging | Pigment & Resin Technology | Emerald Publishing. Available at: [Link]

  • Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Available at: [Link]

  • (PDF) Preparation, Characterization and Study of Color Stability with the Biological activity of Azo Dye Precursors and Schiff Bases Derived from Salicylaldehyde - ResearchGate. Available at: [Link]

  • Structure–Performance Relationship of Novel Azo-Salicylaldehyde Disperse Dyes: Dyeing Optimization and Theoretical Insights | ACS Omega - ACS Publications. Available at: [Link]

  • A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring - PMC. Available at: [Link]

  • US3203948A - Metal complex azo dyes - Google Patents.
  • View of Preparation, Characterization and Study of Color Stability with the Biological activity of Azo Dye Precursors and Schiff Bases Derived from Salicylaldehyde - University of Kufa. Available at: [Link]

  • Preparation, Characterization and Study of Color Stability with the Biological activity of Azo Dye Precursors and Schiff Bases Derived from Salicylaldehyde | Journal of Kufa for Chemical Sciences. Available at: [Link]

  • Measuring the Colourant Strength of Dyes in Fabric and Garments - YouTube. Available at: [Link]

  • Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators - MDPI. Available at: [Link]

  • Color Stability and Pigment Quality Analysis - Umbrex. Available at: [Link]

  • (PDF) Structure–Performance Relationship of Novel Azo-Salicylaldehyde Disperse Dyes: Dyeing Optimization and Theoretical Insights - ResearchGate. Available at: [Link]

  • Analysis of Dyes in Cosmetics: Challenges and Recent Developments - MDPI. Available at: [Link]

  • (PDF) Differential Expression of Antioxidant Enzymes During Degradation of Azo Dye Reactive black 8 in Hairy roots of Physalis minima L - ResearchGate. Available at: [Link]

  • Synthesis and properties of azo dye aligning layers for liquid crystal cells - Taylor & Francis. Available at: [Link]

  • Molecular Modeling Studies on the Photochemical Stability of Azo Dyes - ACS Publications. Available at: [Link]

  • Structure–Performance Relationship of Novel Azo-Salicylaldehyde Disperse Dyes: Dyeing Optimization and Theoretical Insights - ACS Omega - Figshare. Available at: [Link]

  • The Role of Ascorbic Acid in the Process of Azo Dye Degradation in Aqueous Solution. Available at: [Link]

  • Differential Expression of Antioxidant Enzymes During Degradation of Azo Dye Reactive black 8 in Hairy roots of Physalis minima L - PubMed. Available at: [Link]

  • Effect of the PH on the Stability Constants of a Number of Azo Dyes Formed from the Reaction of (Diazotized 4-Aminobenzophenone) with a Some of Schiff Bases - ResearchGate. Available at: [Link]

  • Classifications, properties, recent synthesis and applications of azo dyes - PMC. Available at: [Link]

  • Thermal degradation of azobenzene dyes - Digital Scholarship@Texas Southern University. Available at: [Link]

  • Effect of Azo Dyes on the Thermal Degradation of Post-consumer Polyester Fabrics. Available at: [Link]

  • Effect of Azo Dyes on the Thermal Degradation of Post-consumer Polyester Fabrics. Available at: [Link]

  • Structures of the azo dyes used in this work:... - ResearchGate. Available at: [Link]

  • Determination of dyes in candies in an analytical chemistry laboratory subject | Carrera. Available at: [Link]

  • Chemistry and Applications of Azo Dyes: A Comprehensive Review. Available at: [Link]

  • Synthesis and application of urethane-containing azo disperse dyes on polyamide fabrics. Available at: [Link]

  • Effect of Azo Dyes on the Thermal Degradation of Post-consumer Polyester Fabrics - Semantic Scholar. Available at: [Link]

  • Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide - MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

cross-validation of spectral data for 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde

Cross-Validation of Spectral Data: 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde vs. Mono-Azo Analogs Executive Summary In the development of advanced chemosensors, dye-sensitized solar cells, and responsive biological pro...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Spectral Data: 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde vs. Mono-Azo Analogs

Executive Summary

In the development of advanced chemosensors, dye-sensitized solar cells, and responsive biological probes, bis-azo dyes represent a significant leap in structural complexity over their mono-azo counterparts. The molecule 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde [1] features a salicylaldehyde moiety linked to a highly conjugated bis-azo aromatic framework. This extended π-system makes it an exceptionally sensitive chromophore and metal-chelator [2].

However, this complexity introduces significant analytical challenges. The high degree of electronic delocalization, coupled with the potential for Enol-Imine to Keto-Amine tautomerism, leads to convoluted spectral data. For researchers evaluating this compound against simpler alternatives like 5-(phenylazo)salicylaldehyde [3], distinguishing between structural artifacts, synthetic impurities, and genuine photophysical phenomena requires a rigorous, self-validating analytical framework.

As a Senior Application Scientist, I approach spectral characterization not as a series of isolated tests, but as an integrated, cross-validating system. By pairing empirical spectroscopic data (UV-Vis, FTIR, NMR) with high-level Density Functional Theory (DFT) [4], we establish an authoritative baseline for this high-performance precursor.

Comparative Spectral Performance

When evaluating the bis-azo product against a mono-azo alternative, the experimental data is dictated directly by the extension of the chromophoric system. The table below summarizes the quantitative spectral shifts observed when integrating the secondary diazenyl bridge.

Spectral Parameter5-(phenylazo)salicylaldehyde (Mono-Azo)5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde (Bis-Azo)Mechanistic Rationale
UV-Vis Max (

)
~380 nm (

)
~420–460 nm (

/

)
Extended

-conjugation from the bis-azo framework dramatically lowers the HOMO-LUMO gap, resulting in a bathochromic (red) shift.
FTIR (

C=O)
~1662 cm

~1645–1655 cm

Extensive electron delocalization into the bis-azo system slightly weakens the aldehydic carbonyl double bond, shifting it to lower frequencies.
FTIR (

N=N)
~1401 cm

~1438–1461 cm

The asymmetric nature of the dual diazo linkages causes distinct, split stretching vibrations.

H NMR (Aldehyde)
~10.1 ppm~10.3 ppmThe electron-withdrawing nature of the extended bis-azo system causes greater deshielding of the aldehydic proton.

H NMR (-OH)
~11.2 ppm~11.5–12.5 ppmThe phenolic proton exhibits stronger deshielding due to enhanced intramolecular hydrogen bonding (OH···O=C) stabilized by the highly conjugated backbone.

Workflow for Spectral Cross-Validation

To ensure absolute trustworthiness in analytical chemistry, empirical data cannot stand alone—it must be cross-validated against computed quantum mechanical models.

G A Bis-Azo Salicylaldehyde Synthesis & Purification B1 Empirical Acquisition A->B1 B2 DFT Computational Modeling (B3LYP/6-311G**) A->B2 C1 UV-Vis Spectrophotometry (Solvatochromism) B1->C1 C2 ATR-FTIR Spectroscopy B1->C2 C3 1H & 13C NMR (DMSO-d6) B1->C3 D1 TD-DFT (Vertical Excitations) B2->D1 D2 Harmonic Frequencies (Scaled) B2->D2 D3 GIAO Magnetic Shielding Tensors B2->D3 E Cross-Validation & Spectral Assignment C1->E C2->E C3->E D1->E D2->E D3->E

Experimental and DFT computational cross-validation workflow for azo dye spectral assignments.

Self-Validating Experimental Protocols (E-E-A-T)

A self-validating system means that the experiment is designed to simultaneously provide the target data and mathematically or chemically rule out false positives. Below are the execution parameters for characterizing 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde.

Protocol 1: Solvatochromic UV-Vis & TD-DFT Correlation

The Challenge: Azo dyes often show broad, overlapping absorption bands that can easily conceal impurities or aggregation phenomena. The Solution: Correlating empirical solvatochromism with Time-Dependent DFT (TD-DFT).

  • Empirical Data Collection: Prepare

    
     M solutions of the product in varying polarity solvents (e.g., Toluene, Chloroform, and DMSO). Measure from 250–700 nm.
    
  • Causality in Solvents: Using highly polar DMSO vs. non-polar Toluene identifies Intramolecular Charge Transfer (ICT) bands. If a band undergoes a strong bathochromic shift in DMSO, it indicates a highly polarized excited state, characteristic of the bis-azo structure [4].

  • Computational Validation: Run TD-DFT calculations utilizing the CAM-B3LYP functional with the 6-311G(d,p) basis set using the Polarizable Continuum Model (PCM) [4].

  • Validation Check: If the empirical DMSO spectrum shows a

    
     of 450 nm, and the computed vertical excitation predicts a dominant HOMO 
    
    
    
    LUMO transition at 446 nm (oscillator strength
    
    
    ), the spectral peak is validated as intrinsic, effectively ruling out aggregation artifacts.
Protocol 2: ATR-FTIR & Harmonic Scaling

The Challenge: In extended conjugated systems,


, 

, and

stretching frequencies overlap heavily between 1400 cm

and 1700 cm

. The Solution: Combining Attenuated Total Reflectance (ATR) with DFT frequency scaling.
  • Sample Prep: Use a monolithic diamond ATR-FTIR setup to analyze the dry crystalline powder. Why ATR over KBr pellets? KBr is hygroscopic; absorbed water produces a broad O-H stretch (~3400 cm

    
    ) that will entirely mask the crucial, diagnostic intramolecular hydrogen-bonded phenolic -OH stretch of the salicylaldehyde moiety.
    
  • Theoretical Correlation: Calculate the harmonic vibrational frequencies via B3LYP/6-311G(d,p). Because DFT models assume harmonic potentials, raw calculated frequencies over-predict experimental values.

  • Validation Check: Apply a standard empirical scaling factor of ~0.96 to the calculated DFT frequencies. The overlay between the scaled theoretical IR and the experimental ATR-FTIR precisely resolves which peak in the ~1650 cm

    
     cluster is the Aldehyde 
    
    
    
    versus the Aromatic
    
    
    .
Protocol 3: NMR & GIAO Mapping
  • Solvent Selection: Dissolve the compound exclusively in DMSO-

    
    .
    
    • Causality: Non-polar solvents like CDCl

      
       often lead to severe line broadening due to intermolecular 
      
      
      
      stacking of the planar bis-azo rings. The highly polar nature of DMSO disrupts these aggregates, yielding sharp resonances.
  • Validating Complex Multiplets: Generate theoretical NMR shielding tensors via the Gauge-Independent Atomic Orbital (GIAO) method.

  • Validation Check: The bis-azo linkage creates a highly anisotropic magnetic field. GIAO accurately maps the exact deshielding fields over the dual azo bridges, verifying if the downfield multiplet (~7.8–8.2 ppm) correlates correctly to the central phenyl ring trapped between the two

    
     groups.
    

Structural Dynamics & Photophysics

The performance of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde as a precursor for biological probes [2] relies heavily on its excited-state dynamics. The presence of the phenolic -OH adjacent to the aldehydic C=O allows for Excited State Intramolecular Proton Transfer (ESIPT), which competes with the standard cis-trans photoisomerization of the azo bonds.

G S0 Ground State (S0) Enol-Imine Form Intramolecular H-Bond S1 Excited State (S1) π-π* / n-π* Transition Charge Transfer S0->S1 hν (Visible Light) S1->S0 Fluorescence/Radiative Tautomer Keto-Amine Tautomer Excited State Intramolecular Proton Transfer (ESIPT) S1->Tautomer ESIPT Mechanism Relax Non-Radiative Decay Cis-Trans Isomerization Thermal Relaxation Tautomer->Relax Vibrational Cooling Relax->S0 Ground State Recovery

Photophysical pathways including ESIPT and photoisomerization of bis-azo salicylaldehyde.

References

  • PubChem. "5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde" National Center for Biotechnology Information. Available at:[Link]

  • Das, A. K., et al. "A dual-functional rhodamine B and azo-salicylaldehyde derivative for the simultaneous detection of copper and hypochlorite: synthesis, biological applications and theoretical insights." Analytical Methods, 2020. Available at:[Link]

  • F. E. S., et al. "Highly Efficient Synthesis of New 2H-Chromene Dyes using Cu-SBA-15." Orient J Chem, 2016. Available at:[Link]

  • Kim, M., et al. "Acid Yellow 9 Azo Dye Gets the Blues: An Optical Spectroscopy and DFT Study of Unusual Photochemistry in Multilayer Films with PAH and Chitosan." Molecules, 2025. Available at:[Link]

Comparative

A Comprehensive Guide to Assessing the Purity of Synthesized 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde Against a Reference Standard

For researchers, scientists, and professionals in drug development, the meticulous verification of a synthesized compound's purity is a cornerstone of scientific rigor and preclinical success. This guide provides an in-d...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the meticulous verification of a synthesized compound's purity is a cornerstone of scientific rigor and preclinical success. This guide provides an in-depth, objective comparison of analytical techniques to assess the purity of synthesized 5-[[4-(phenylazo)phenyl]azo]salicylaldehyde against a certified reference standard. The methodologies detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

The synthesis of azo compounds like 5-[[4-(phenylazo)phenyl]azo]salicylaldehyde, often achieved through diazotization and coupling reactions, can yield impurities from unreacted starting materials or side products.[1] Therefore, a multi-faceted analytical approach is imperative to confirm the identity and purity of the final product.

Foundational Purity Assessment: Physical and Chromatographic Techniques

A preliminary yet crucial step in purity assessment involves the determination of physical constants and the application of chromatographic separations. These methods provide a rapid and cost-effective initial evaluation.

Melting Point Analysis: A Time-Honored Indicator of Purity

The melting point of a crystalline solid is a sensitive indicator of its purity.[2] Pure crystalline compounds exhibit a sharp, well-defined melting point, whereas the presence of impurities typically leads to a depression and broadening of the melting range.[3] This phenomenon is a direct consequence of the disruption of the crystal lattice by foreign molecules.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small quantity of the dried, synthesized 5-[[4-(phenylazo)phenyl]azo]salicylaldehyde and the reference standard are separately crushed into a fine powder. Each sample is then packed into a capillary tube to a depth of 2-3 mm.

  • Apparatus Setup: The capillary tubes are placed in a calibrated melting point apparatus.

  • Measurement: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[4]

  • Observation: The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range.[5]

Data Presentation: Melting Point Comparison

SampleMelting Range (°C)Observations
Synthesized Compound152-156 °C (example)Broader melting range may indicate impurities.
Reference Standard158-159 °C (example)Sharp melting range characteristic of a pure substance.
Thin-Layer Chromatography (TLC): Visualizing Purity

Thin-Layer Chromatography (TLC) is a simple and rapid chromatographic technique used to separate components of a mixture based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[6][7] A pure compound should ideally appear as a single spot.[8]

Experimental Protocol: TLC Analysis

  • Plate Preparation: A pencil line is drawn approximately 1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Dilute solutions of the synthesized compound and the reference standard are spotted on the baseline.[9]

  • Development: The plate is placed in a developing chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexane). The chamber should be saturated with the solvent vapor.

  • Visualization: After the solvent front has moved a sufficient distance, the plate is removed, and the solvent front is marked. The spots are visualized under UV light (254 nm and/or 365 nm).

  • Rf Value Calculation: The Retardation factor (Rf) for each spot is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[6]

Data Presentation: TLC Results

SampleNumber of SpotsRf Value
Synthesized Compound1 (ideally)Should match the reference standard.
Reference Standard1Provides the benchmark Rf value.

Advanced Purity Confirmation: Spectroscopic and Chromatographic Techniques

For a more definitive and quantitative assessment of purity, advanced analytical techniques are employed. These methods provide detailed structural information and can detect even trace impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[10] For azo dyes, reversed-phase HPLC with UV-Vis detection is a common and effective method.[11] The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.[8]

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: An HPLC system equipped with a C18 column, a pump, an autosampler, and a UV-Vis or Diode Array Detector (DAD) is used.[10][12]

  • Mobile Phase: A suitable mobile phase, often a gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol, is prepared.[13]

  • Sample Preparation: Accurately weighed samples of the synthesized compound and the reference standard are dissolved in a suitable solvent (e.g., methanol), filtered, and transferred to HPLC vials.[10]

  • Analysis: The samples are injected into the HPLC system, and the chromatogram is recorded.

  • Data Analysis: The retention time and peak area of the main component in the synthesized sample are compared to the reference standard. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Data Presentation: HPLC Purity Analysis

SampleRetention Time (min)Peak Area (%)Purity (%)
Synthesized CompoundMatches Reference>99% (example)Calculated from peak areas.
Reference StandardEstablishes benchmark100% (by definition)100%
Spectroscopic Characterization: Confirming Molecular Identity

Spectroscopic techniques such as UV-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for confirming the chemical structure of the synthesized compound and identifying any impurities with different spectroscopic signatures.[14][15]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like azo dyes.[16][17] The wavelength of maximum absorbance (λmax) is a characteristic property of the compound.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Dilute solutions of the synthesized compound and the reference standard are prepared in a suitable solvent (e.g., ethanol).[18]

  • Measurement: The absorbance spectra are recorded over a specific wavelength range (e.g., 200-700 nm) using a spectrophotometer.[19]

  • Data Analysis: The λmax of the synthesized compound is compared to that of the reference standard.

Data Presentation: UV-Vis Spectral Data

Sampleλmax (nm)Absorbance
Synthesized CompoundShould match referenceProportional to concentration
Reference StandardEstablishes benchmarkUsed for calibration

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The presence of characteristic peaks for the azo group (-N=N-), the aldehyde group (-CHO), and the hydroxyl group (-OH) can confirm the structure of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde.[20] The disappearance of the C=O stretch from salicylaldehyde starting material is a key indicator of reaction completion.[21][22]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: A small amount of the sample is mixed with KBr powder and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Measurement: The IR spectrum is recorded over the range of 4000-400 cm-1.

  • Data Analysis: The positions and intensities of the absorption bands in the spectrum of the synthesized compound are compared with those of the reference standard.

Data Presentation: Key FTIR Absorption Bands

Functional GroupCharacteristic Wavenumber (cm⁻¹)Synthesized CompoundReference Standard
O-H (hydroxyl)~3400 (broad)PresentPresent
C-H (aromatic)~3100-3000PresentPresent
C=O (aldehyde)~1680PresentPresent
N=N (azo)~1450-1400PresentPresent

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.[8][23] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The spectra of the synthesized compound should be identical to those of the reference standard.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[24]

  • Measurement: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.

  • Data Analysis: The chemical shifts, integration values, and coupling patterns of the signals in the spectra of the synthesized compound are compared with those of the reference standard.

Data Presentation: Expected ¹H NMR Signals

Proton EnvironmentChemical Shift (ppm) (approximate)MultiplicityIntegration
Aldehyde (-CHO)9.5-10.5Singlet1H
Aromatic (C₆H₅)7.0-8.5Multiplets9H
Salicylaldehyde Ring7.0-8.0Multiplets3H
Hydroxyl (-OH)VariableSinglet (broad)1H

Workflow and Logic Diagrams

Purity Assessment Workflow

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_preliminary Preliminary Purity Assessment cluster_advanced Advanced Purity Confirmation cluster_comparison Comparison cluster_conclusion Conclusion Synthesized_Product Synthesized 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde Melting_Point Melting Point Analysis Synthesized_Product->Melting_Point Initial Screening TLC Thin-Layer Chromatography Synthesized_Product->TLC Initial Screening HPLC HPLC Analysis Synthesized_Product->HPLC Detailed Analysis UV_Vis UV-Vis Spectroscopy Synthesized_Product->UV_Vis Detailed Analysis FTIR FTIR Spectroscopy Synthesized_Product->FTIR Detailed Analysis NMR NMR Spectroscopy Synthesized_Product->NMR Detailed Analysis Comparison_Node Compare Data Melting_Point->Comparison_Node TLC->Comparison_Node HPLC->Comparison_Node UV_Vis->Comparison_Node FTIR->Comparison_Node NMR->Comparison_Node Reference_Standard Reference Standard Reference_Standard->Comparison_Node Purity_Confirmed Purity Confirmed Comparison_Node->Purity_Confirmed Data Matches Further_Purification Further Purification Required Comparison_Node->Further_Purification Discrepancies Found

A flowchart of the comprehensive purity assessment process.

Logical Relationship of Analytical Techniques

Analytical_Techniques_Logic Purity Purity Assessment Physical Properties Separation Structural Elucidation Melting_Point Melting Point Purity:f0->Melting_Point TLC TLC Purity:f1->TLC HPLC HPLC Purity:f1->HPLC UV_Vis UV-Vis Purity:f2->UV_Vis FTIR FTIR Purity:f2->FTIR NMR NMR Purity:f2->NMR Melting_Point->TLC TLC->HPLC HPLC->NMR Quantitative UV_Vis->FTIR FTIR->NMR

Interrelation of analytical methods for purity determination.

Conclusion

A rigorous and multi-pronged approach is essential for the comprehensive purity assessment of synthesized 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde. By systematically employing a combination of physical, chromatographic, and spectroscopic techniques and comparing the results against a certified reference standard, researchers can confidently establish the identity and purity of their compound. This meticulous validation is a prerequisite for reliable downstream applications in research and development.

References

  • SSERC. (n.d.). Melting point determination.
  • Westlab. (2023, May 8). Measuring the Melting Point.
  • thinkSRS.com. (n.d.). Melting Point Determination.
  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination.
  • University of Calgary. (n.d.). Melting point determination.
  • Thermo Fisher Scientific. (n.d.). UV-Vis chemometric analysis of azo dyes using NanoDrop QC Software.
  • AZoM. (2020, April 1). Using NanoDrop QC Software for UV-Vis Chemometric Analysis of Azo Dyes.
  • BenchChem. (n.d.). High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Pyrazole Azo Dyes.
  • BenchChem. (n.d.). Unveiling Photochromism: An NMR-Based Comparative Guide to Azo Dye Isomerization.
  • International Journal of Original Recent Advanced Research. (2024, July 15). SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES.
  • ResearchGate. (n.d.). ¹H NMR spectrum of azo compound.
  • Agilent Technologies. (2011, June 1). High Sensitivity UHPLC-DAD Analysis of Azo Dyes using the Agilent 1290 Infinity LC System and the 60 mm Max.
  • ResearchGate. (n.d.). FT-IR spectra of salicylaldehyde (1a), o-vanilin (1b), the chiral half unit of 3b and salen complexes of A, E and G.
  • Scribd. (n.d.). Determination Azo Dyes by Hplcms.
  • PubMed. (2024, September 15). Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L.
  • ResearchGate. (n.d.). HPLC methods for the determination of inedible azo dyes in food samples.
  • PubMed. (2020, November 1). Development of standardized method for the quantification of azo dyes by UV-Vis in binary mixtures.
  • BenchChem. (n.d.). Spectroscopic Analysis of Acid Yellow 232: A Technical Guide to UV-Vis and Fluorescence Characterization.
  • ResearchGate. (n.d.). Theoretical modeling of infrared spectra of salicylaldehyde and its deuterated derivatives.
  • Applied Technical Services. (n.d.). Azo Dyes.
  • Journal of Chemical Reviews. (2022, August 4). Original Article: Chemistry and Applications of Azo Dyes: A Comprehensive Review.
  • Royal Society of Chemistry. (2025, February 12). Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films.
  • ResearchGate. (n.d.). Comparisons of ATR-FTIR spectra of salicylaldehyde, 1,3-dibenzylethane-2-hydroxyphenyl imidazolidine, and N,N.
  • Diva-Portal.org. (n.d.). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes.
  • PMC. (2021, December 3). Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach.
  • ChemRxiv. (2025, March 26). Enhancing NMR chemical exchange signal of azo compound via chemical-shift scaling.
  • ResearchGate. (2021, September 23). (PDF) Preparation and characterization azo dyes derived from 4- hydroxycoumarin and studying their analytical Applications.
  • ACS Publications. (n.d.). Enhanced analysis of sulfonated azo dyes using liquid chromatography/thermospray mass spectrometry | Analytical Chemistry.
  • University of Technology. (n.d.). (7): Separation of a mixture of dyes by thin layer chromatography (TLC).
  • BenchChem. (n.d.). Application Notes and Protocols for Purity Assessment of Synthesized Azosulfamide.
  • SciSpace. (n.d.). Detection of azo dyes and aromatic amines in women undergarment.
  • ChemicalBook. (n.d.). 5-[[4-(phenylazo)phenyl]azo]salicylaldehyde.
  • Worldwidejournals.com. (2014, April 15). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries.
  • DOI Srpska. (n.d.). View of APPLICATION OF THIN LAYER CHROMATOGRAPHY IN EXAMINATION OF THE BIOLOGICAL ACTIVITY PARAMETERS OF AZO DYES.
  • weifang yangxu group co.,ltd. (n.d.). 5-[[4-(phenylazo)phenyl]azo]salicylaldehyde.
  • ACS Omega. (2021, December 3). Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach.
  • AZoLifeSciences. (2021, February 25). Thin Layer Chromatography (TLC): An Overview.
  • Journal of Biochemical Technology. (2019, March 24). Synthesis, Characterization and Antioxidant Activity Studies of New Azo-Compounds.
  • PMC. (n.d.). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with.
  • Applied Technical Services. (n.d.). Azo Dye Testing.
  • PubChem. (n.d.). 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde.
  • WJPLS. (2025, May 5). SYNTHESIS, CHARACTERIZATION AND IN SILICO EVALUATION OF NOVEL AZO DERIVATIVE FROM THYMOL AND SULPHANILIC ACID.
  • King's College London. (n.d.). Laboratory Protocol.
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  • Chemical Review and Letters. (n.d.). Synthesis of azo compounds containing salicylic acid and its derivatives.
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Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Phenylazo-Salicylaldehyde Derivatives

This guide offers an in-depth analysis of the structure-activity relationships (SAR) of 5-phenylazo-salicylaldehyde derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this docu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth analysis of the structure-activity relationships (SAR) of 5-phenylazo-salicylaldehyde derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental findings to illuminate the connections between molecular structure and biological efficacy across various therapeutic areas, including antimicrobial, anticancer, and antioxidant applications. We will explore the causal relationships behind experimental designs and present self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Versatile Scaffold of Salicylaldehyde

Salicylaldehyde and its derivatives represent a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The inherent reactivity of the aldehyde and the chelating potential of the ortho-hydroxyl group make it a versatile starting material for synthesizing more complex molecules, such as Schiff bases and hydrazones.[1][2][3][4] The introduction of a phenylazo group at the 5-position of the salicylaldehyde ring creates the 5-phenylazo-salicylaldehyde core, a structure that has garnered significant interest for its diverse pharmacological potential. The azo linkage (-N=N-) and the extended conjugation it provides are key features that contribute to the chromophoric properties and, more importantly, the biological activities of these compounds.[5][6]

This guide provides a comparative analysis of various derivatives, focusing on how specific structural modifications influence their therapeutic potential. By understanding these SAR trends, researchers can more rationally design and synthesize novel compounds with enhanced potency and selectivity.

The 5-Phenylazo-Salicylaldehyde Core: Rationale for Derivatization

The foundational structure of 5-phenylazo-salicylaldehyde offers several key sites for chemical modification to modulate its biological activity. Understanding these sites is fundamental to interpreting SAR data.

  • The Aldehyde Group (C1): This is the most common site for modification. It readily reacts with primary amines to form Schiff bases (imines) or with hydrazines to form hydrazones.[4][7] This transformation is critical as the resulting C=N bond is often essential for biological activity, and the substituent introduced via the amine or hydrazine provides a vast space for structural diversity.[2][3]

  • The Hydroxyl Group (C2): The phenolic hydroxyl group is crucial for the chelating ability of these molecules, allowing them to form stable complexes with metal ions, which can enhance their biological effects.[5] Its acidity and hydrogen-bonding capacity also influence receptor interactions.

  • The Phenylazo Moiety (C5): Substituents on the terminal phenyl ring of the azo group significantly impact the electronic properties of the entire molecule. Introducing electron-donating groups (e.g., -CH₃, -OCH₃) or electron-withdrawing groups (e.g., -NO₂, -Cl, -F) can alter the compound's lipophilicity, redox potential, and interaction with biological targets.[6][8]

The logical workflow for investigating these derivatives typically involves synthesis, characterization, and subsequent biological screening, as illustrated below.

G cluster_synthesis Synthesis & Derivatization cluster_evaluation Biological Evaluation cluster_analysis Analysis S1 Diazonium Salt Preparation (from substituted anilines) S2 Diazo Coupling (with Salicylaldehyde) S1->S2 S3 Core Scaffold (5-Phenylazo-salicylaldehyde) S2->S3 S4 Condensation Reaction (with amines/hydrazines) S3->S4 S5 Final Derivatives (Schiff Bases / Hydrazones) S4->S5 E1 Antimicrobial Screening (Bacteria & Fungi) S5->E1 Test Compounds E2 Anticancer Assay (Cell Line Cytotoxicity) S5->E2 Test Compounds E3 Antioxidant Assay (e.g., DPPH, ABTS) S5->E3 Test Compounds A1 Data Collection (IC50, MIC, Zone of Inhibition) E1->A1 E2->A1 E3->A1 A2 SAR Analysis A1->A2

Caption: General workflow for synthesis and evaluation of 5-phenylazo-salicylaldehyde derivatives.

Comparative Analysis of Biological Activities

Anticancer and Cytotoxic Activity

Derivatives of salicylaldehyde, particularly hydrazones, have shown significant potential as anticancer agents.[4] Studies indicate that substitutions on both the salicylaldehyde and the phenylazo rings are critical for cytotoxicity. For instance, the presence of a methoxy group on the salicylaldehyde ring has been found to result in derivatives with high antiproliferative activity, especially against leukemia and breast cancer cell lines.[4][8] Specifically, a methoxy group at the 5th position in salicylaldehyde hydrazones leads to remarkable activity against the MCF-7 breast cancer cell line.[4]

Furthermore, substitutions like a bromo or nitro group at the 5-position of the salicylaldehyde moiety in derived hydrazones have demonstrated high activity against various leukemic cell lines.[4][8] Metal complexes of these ligands have also been investigated, with some showing selective cytotoxicity against cancer cells while sparing normal cells. For example, a Cd(II) complex of a 5-(3-fluorophenylazo)salicylaldehyde derivative showed significant in vitro anticancer activity against MCF-7 and HepG-2 cell lines, with IC50 values of 17.8 ± 0.6 μM and 12.0 ± 0.3 μM, respectively.[9]

Table 1: Comparative Cytotoxic Activity of Salicylaldehyde Derivatives

Compound ClassDerivative/ModificationCancer Cell Line(s)Reported Activity (IC50)Reference
Salicylaldehyde Hydrazones5-Methoxy substitutionMCF-7 (Breast)0.91–3.54 µmol/L[4]
Salicylaldehyde Hydrazones3-Methoxy substitutionHL-60 (Leukemia)Strong cytotoxic effects[4][8]
Salicylaldehyde Hydrazones5-Bromo substitutionSKW-3, HL-60 (Leukemia)3.02–3.14 µmol/L[4][8]
Salicylaldehyde Hydrazones5-Nitro substitutionHL-60, BV-173 (Leukemia)High activity in µM range[4][8]
Metal ComplexCd(II) complex of 5-(3-F-phenylazo)salicylaldehydeMCF-7, HepG-217.8 µM, 12.0 µM[9]
Azo Imidazole LigandCu(II) complexPC3 (Prostate)Selective cytotoxicity
Antimicrobial Activity

The 5-phenylazo-salicylaldehyde scaffold and its derivatives, especially Schiff bases, are known to possess appreciable antibacterial and antifungal properties.[1][10] The lipophilicity of these compounds, which can be tuned by substituents, allows them to permeate microbial cell membranes. The imine group (-N=CH-) in Schiff bases and the azo group (-N=N-) are often implicated in their mechanism of action, which may involve inhibiting enzyme function or disrupting cell membrane integrity.

Studies have shown that these compounds are active against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, as well as fungi like C. albicans.[1] For instance, Schiff bases derived from 5-chloro-salicylaldehyde exhibited potent antimicrobial activity, with one derivative showing a minimum inhibitory concentration (MIC) as low as 1.6 µg/mL against E. coli.[10] Similarly, a new salicylaldoxime derivative containing an azo group and its metal complexes were evaluated against a panel of bacteria and fungi, demonstrating their potential as antimicrobial agents.[5]

Table 2: Comparative Antimicrobial Activity of Salicylaldehyde Derivatives

Compound ClassDerivative/ModificationTarget Organism(s)Reported ActivityReference
Mannich BasesSalicylaldehyde + MorpholineS. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicansAppreciable zone of inhibition[1]
Schiff Bases5-Chloro-salicylaldehyde + 4-FluorobenzylamineE. coli, P. fluorescence, S. aureusMICs: 1.6, 2.8, 3.4 µg/mL[10]
Salicylaldoxime2,4-dihydroxy-5-phenylazoE. coli, S. aureus, K. pneumoniaeActive[5]
5-Aminosalicylic Acid DerivativesVarious heterocyclesS. aureus, MRSA, E. coliPotent bactericidal activity[11]

The following diagram illustrates the key structural features influencing bioactivity.

SAR_Diagram Core R1 R1: Aldehyde Modification (Schiff Bases/Hydrazones) - Often essential for activity - Site for introducing diverse groups R2 R2: Phenyl Ring Substituents (-NO2, -Cl, -OCH3) - Modulate electronics & lipophilicity - Impact potency (e.g., EWGs enhance anticancer activity) R3 R3: Salicyl Ring Substituents (-Br, -NO2, -OCH3) - Directly influences activity - 5-position is critical for cytotoxicity

Caption: Key modification sites on the core scaffold affecting biological activity.

Antioxidant Activity

The phenolic hydroxyl group is a key structural feature responsible for the antioxidant properties of salicylaldehyde derivatives.[12][13] These compounds can act as radical scavengers, donating a hydrogen atom to neutralize free radicals like DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[2] The presence of other functional groups can significantly modulate this activity.

For example, a series of p-nitrophenylhydrazone derivatives of substituted salicylaldehydes were synthesized and showed significant antioxidant activity.[2][3] Compound 3a in the study, which had the shortest substituent chain, exhibited the highest activity across all tests, including free radical-scavenging, reducing power, and metal chelating assays.[2][3] The -NH-N= group in hydrazones contributes to their antioxidant capacity.[2] The position and nature of substituents play a crucial role; for instance, 5-aminosalicylate is a more potent radical scavenger than salicylate itself, an effect attributed to the p-amino group which stabilizes the resulting phenoxyl radical.[12]

Table 3: Comparative Antioxidant Activity of Salicylaldehyde Derivatives

Compound ClassDerivative/ModificationAssay(s)Key FindingReference
Phenylhydrazonesp-nitro, 4-substituted salicylaldehydesDPPH, ABTS, Reducing Power, Metal ChelatingAll compounds showed significant activity; shortest chain was most potent.[2][3]
Salicylate Derivatives5-Aminosalicylate (5-ASA)DPPH, Peroxyl Radical Scavenging5-ASA is a potent, chain-breaking antioxidant, superior to salicylate.[12]
Salicylate DerivativesGentisic acid (2,5-dihydroxybenzoic acid)DPPH ScavengingPossesses more radical scavenging capacity than salicylic acid.[13]

Experimental Protocols: A Guide to Synthesis and Evaluation

The following protocols are generalized, self-validating methodologies based on common practices reported in the literature.

Protocol 1: General Synthesis of 5-(Substituted-phenylazo)salicylaldehyde

Causality: This procedure utilizes a classic diazo coupling reaction. The aniline is first converted to a highly reactive diazonium salt at low temperatures to prevent decomposition. This electrophilic salt then attacks the electron-rich phenol ring of salicylaldehyde, typically at the para position to the hydroxyl group, to form the stable azo compound.

  • Diazonium Salt Formation:

    • Dissolve the substituted aniline (10 mmol) in a mixture of concentrated HCl (6 mL) and water (6 mL).

    • Cool the solution to 0-5°C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (10.5 mmol in 5 mL water) dropwise, ensuring the temperature remains below 5°C.

    • Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete diazotization. The resulting clear solution of the diazonium salt is used immediately in the next step.[6]

  • Azo Coupling:

    • In a separate beaker, dissolve salicylaldehyde (10 mmol) in an aqueous solution of sodium hydroxide (12 mmol in 50 mL water).

    • Cool this alkaline solution to 0-5°C in an ice-salt bath.

    • Add the cold diazonium salt solution from step 1 slowly and dropwise to the salicylaldehyde solution with vigorous stirring.

    • Maintain the temperature below 5°C and the pH in the alkaline range throughout the addition.

    • Continue stirring the reaction mixture in the ice bath for 2-3 hours.

    • The resulting colored precipitate (the azo-salicylaldehyde derivative) is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure compound.[6]

Protocol 2: Synthesis of Schiff Base/Hydrazone Derivatives

Causality: This is a condensation reaction. The nucleophilic nitrogen of the primary amine or hydrazine attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration (loss of a water molecule) under reflux conditions drives the reaction to completion, forming the stable C=N double bond of the imine or hydrazone.

  • Reaction Setup:

    • Dissolve the synthesized 5-phenylazo-salicylaldehyde derivative (5 mmol) in a suitable solvent like ethanol or methanol (20 mL) in a round-bottom flask.

    • To this solution, add an equimolar amount (5 mmol) of the desired primary amine or hydrazine derivative (e.g., p-nitrophenylhydrazine).[2][3]

    • Add a few drops of a catalytic amount of glacial acetic acid to protonate the aldehyde's carbonyl oxygen, making the carbon more electrophilic.

  • Reaction & Work-up:

    • Reflux the reaction mixture for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature. The solid product that crystallizes out is collected by filtration.

    • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the purified Schiff base or hydrazone derivative. Further purification can be achieved by recrystallization.[7]

Protocol 3: Evaluation of Antimicrobial Activity (Disc Diffusion Method)

Causality: This method relies on the diffusion of an antimicrobial agent from a paper disc into an agar medium seeded with a test microorganism. The agent creates a concentration gradient, and if the microorganism is susceptible, a clear zone of no growth (zone of inhibition) will form around the disc. The diameter of this zone is proportional to the agent's potency.

  • Preparation:

    • Prepare sterile Mueller-Hinton agar plates for bacteria or Sabouraud Dextrose agar plates for fungi.

    • Prepare a microbial inoculum by suspending fresh colonies in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

    • Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Assay:

    • Prepare solutions of the test compounds at a specific concentration (e.g., 10 µg/mL) in a suitable solvent like DMSO.[1]

    • Impregnate sterile paper discs (6 mm diameter) with a known volume (e.g., 10 µL) of the test compound solutions. Allow the solvent to evaporate completely.

    • Place the impregnated discs onto the surface of the seeded agar plates.

    • Include a positive control disc (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi) and a negative control disc (solvent only).[1]

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

    • Measure the diameter of the zone of inhibition (including the disc) in millimeters (mm).

Protocol 4: Evaluation of Antioxidant Activity (DPPH Radical Scavenging Assay)

Causality: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration, measured spectrophotometrically, is indicative of the compound's scavenging capacity.

  • Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store it in the dark.

    • Prepare a series of dilutions of the test compounds in methanol at various concentrations (e.g., 10-100 µg/mL).

  • Assay:

    • In a set of test tubes, add 2 mL of the DPPH solution to 2 mL of each test compound dilution.

    • Prepare a blank sample containing 2 mL of methanol and 2 mL of the test compound solution.

    • Prepare a control sample containing 2 mL of methanol and 2 mL of the DPPH solution.

    • Use a known antioxidant like ascorbic acid or α-tocopherol as a positive control.[2]

  • Measurement:

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solutions at ~517 nm using a UV-Vis spectrophotometer.

    • Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

Conclusion and Future Outlook

The 5-phenylazo-salicylaldehyde scaffold is a highly promising platform for the development of new therapeutic agents. Structure-activity relationship studies consistently demonstrate that targeted modifications can significantly enhance biological activities.

  • For Anticancer Activity: The introduction of electron-withdrawing groups (e.g., -NO₂, -Br) at the 5-position of the salicylaldehyde ring and methoxy groups are key strategies for increasing cytotoxicity against leukemia and breast cancer cell lines.[4][8]

  • For Antimicrobial Activity: Conversion to Schiff bases is a proven method to boost potency. Halogen substitution, such as at the 5-position of the salicylaldehyde ring, can further improve efficacy against a broad spectrum of microbes.[10]

  • For Antioxidant Activity: The inherent phenolic hydroxyl group provides a baseline of activity, which can be amplified by forming hydrazones and by introducing electron-donating groups, such as an amino group, on the salicyl ring.[2][12]

Future research should focus on synthesizing libraries of these derivatives with greater structural diversity and employing computational studies, such as molecular docking, to elucidate their mechanisms of action at specific biological targets. This integrated approach will accelerate the journey from a promising scaffold to a clinically viable therapeutic agent.

References

  • Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. (Source: vertexaisearch.cloud.google.com)
  • Synthesis of 5‐(3‐fluorophenylazo)salicylaldehyde (3‐FAS).
  • New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities. (Source: PMC)
  • A new salen base 5-(phenylazo)-N-(2-amino pyridine) salicyliden Schiff base ligand: synthesis, experimental and density functional studies on its crystal structure, FTIR, 1H NMR and 13C NMR spectra. (Source: PubMed)
  • New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities. (Source: MDPI)
  • Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. (Source: MDPI)
  • Action of phenolic derivatives (acetaminophen, salicylate, and 5-aminosalicylate) as inhibitors of membrane lipid peroxidation and as peroxyl radical scavengers. (Source: PubMed)
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (Source: Frontiers)
  • Synthesis, complexation, spectral, antibacterial and antifungal activity of 2,4-dihydroxy-5-[(E)- phenyldiazenyl]benzaldehyde oxime.
  • Study on Azo-aldehyde Part-X: Synthesis, Characterization, Liquid Chromatography and Biological screening of Azo-salicylaldehyde from Nitro and Methyl-anilines.
  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evalu
  • Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. (Source: PubMed)
  • Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Deriv
  • Salicylaldehyde-Derived Hydrazones: Synthesis, Characterization, Antibacterial Activity, Antioxidant and Anti-Inflammatory Effects on LPS-Induced RAW264.7 Macrophage Cells, Drug-Likeness Properties, and Molecular Docking Analysis.
  • Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes.
  • The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflamm

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Safety & Regulatory Compliance

Safety

5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde proper disposal procedures

As a Senior Application Scientist, I frequently see laboratories underestimate the logistical and safety complexities associated with complex diazo compounds. The molecule 5-[[4-(phenylazo)phenyl]azo]salicylaldehyde (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently see laboratories underestimate the logistical and safety complexities associated with complex diazo compounds. The molecule 5-[[4-(phenylazo)phenyl]azo]salicylaldehyde (CAS: 85720-97-4) is a highly specialized bis-azo dye derivative incorporating a reactive salicylaldehyde moiety. While structurally elegant for coordination chemistry and metal-ligand frameworks[1], its disposal demands rigorous oversight.

The fundamental rule of azo dye management is preventing the reductive cleavage of the nitrogen double bonds (-N=N-). If improperly disposed of in municipal wastewater, anaerobic environmental bacteria will reductively cleave these bonds, generating heavily toxic, sensitizing, and potentially carcinogenic aromatic amines (such as phenylenediamine derivatives).

This guide provides a self-validating, step-by-step operational protocol for the safe handling, decontamination, and EPA-compliant disposal of 5-[[4-(phenylazo)phenyl]azo]salicylaldehyde.

Physicochemical Hazard Profile

Understanding the physical properties of this bis-azo compound is the first step in engineering a proper disposal strategy. The molecular volume and high nitrogen content dictate our choice of containment and final destruction methods.

PropertyValueOperational & Disposal Implication
Chemical Name 5-[[4-(Phenylazo)phenyl]azo]salicylaldehydeMulti-site cleavage risk; strict isolation from reducing agents required.
CAS Number 85720-97-4Mandatory identifier for EPA/RCRA hazardous waste labeling[1].
Molecular Weight 330.34 g/mol High molecular volume; dictates low volatility but high persistent particulate risk[1].
Molecular Formula C19H14N4O2High nitrogen content requires high-temperature incineration with NO_x scrubbing.
Solvent Compatibility Soluble in DMSO, DMF, DCMLiquid waste is primarily handled as Non-Halogenated Organic (unless mixed with DCM/Chloroform).

Causality-Driven Disposal Logic

Why do we avoid standard neutralization or drain disposal?

In chemical waste management, we must anticipate the downstream lifecycle of the molecule. Standard drain disposal relies on dilution and basic microbial degradation. However, environmental regulations explicitly prohibit the drain disposal of toxic organic dyes[2]. In an anaerobic sewer environment, the bis-azo core of 5-[[4-(phenylazo)phenyl]azo]salicylaldehyde acts as an electron acceptor, breaking down into constituent aromatic amines.

By strategically isolating this waste and routing it exclusively to high-temperature incineration , we force the thermal oxidation of the molecule into harmless CO₂, H₂O, and N₂ gas, completely bypassing the toxic amine metabolic pathway[3].

Step-by-Step Laboratory Disposal Protocol

This methodology ensures zero environmental discharge and protects laboratory personnel from latent exposure.

Phase 1: Environmental Controls and Segregation
  • Initiate Engineering Controls: Perform all waste consolidation inside a certified chemical fume hood to prevent the aerosolization of the dry dye powder[4].

  • PPE Protocol: Don a dedicated lab coat, tightly fitting safety goggles, and nitrile gloves[4]. Expert Tip: Double-glove if the dye is dissolved in penetrative carrier solvents like DMSO, which can rapidly shuttle organic compounds through the dermal barrier.

  • Assess Chemical Compatibility: Before pouring liquid waste, verify that the receiving drum contains zero reducing agents (e.g., sodium borohydride, DTT, zinc dust). Mixing bis-azo dyes with reductants will generate toxic amines in situ[3].

Phase 2: Containment and Labeling
  • Solid Waste: Place heavily contaminated weighing papers, filter cakes, and spent PPE into high-density polyethylene (HDPE) containers. HDPE is chosen for its superior chemical resistance and shatter-proof properties[2].

  • Liquid Waste: Funnel solvent waste into properly segregated "Halogenated" or "Non-Halogenated" drums[5].

  • Headspace Rule: Never fill liquid waste containers beyond the neck; leave at least one inch of headspace to allow for solvent vapor expansion[2].

  • RCRA Labeling: Immediately affix a "Hazardous Waste" label denoting "Toxic/Irritant: Contains 5-[[4-(phenylazo)phenyl]azo]salicylaldehyde (CAS 85720-97-4)"[5].

Phase 3: Glassware Decontamination via Advanced Oxidation (AOP)

Rinsing dye-stained glassware directly into the sink is a common regulatory violation. For research environments, implement an in-lab Advanced Oxidation Process (AOP)[4].

  • Submerge stained glassware in a dilute oxidizing bath (e.g., Fenton's reagent or 3% H₂O₂ with ambient UV exposure).

  • Mechanism: The oxidative radical attack destroys the conjugated azo chromophore, physically mineralizing the dye into harmless aliphatic byproducts before the glassware is subjected to standard aqueous washing.

Phase 4: Final EPA-Compliant Destruction
  • Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed RCRA vendor[5].

  • Ensure the manifest explicitly requests High-Temperature Incineration rather than landfill deposition[3].

Operational Workflow Visualization

G Start 5-[[4-(phenylazo)phenyl]azo]salicylaldehyde Waste Stream Check Check Waste Matrix Are Reducing Agents Present? Start->Check YesRed High Risk: Amine Generation Quarantine & Label as Toxic Check->YesRed Yes NoRed Standard Processing Categorize by Phase Check->NoRed No Incineration EPA-Licensed High-Temperature Incineration YesRed->Incineration Solid Solid Waste (Powders/Filters in HDPE) NoRed->Solid Liquid Liquid Waste (Segregate Halogenated vs Non-Halogenated) NoRed->Liquid Solid->Incineration Liquid->Incineration

Workflow for bis-azo dye waste segregation, emphasizing reductive hazard mitigation.

Spill Response Management

If an accidental release occurs, standard sweeping will aerosolize the dye particles.

  • For Dry Powders: Never use compressed air or dry brooms. Utilize spark-proof tools or gently drape the spill with solvent-dampened wipes (e.g., isopropanol) to suppress aerosolization, then carefully scoop into an HDPE waste bin[4].

  • For Liquid Spills: Neutralize the spread using inert chemical absorbents (vermiculite or specialized spill pads). Transfer the saturated absorbents to a sealable waste container. Ensure the area is thoroughly ventilated during the cleanup process[4].

References

  • "5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde | C19H14N4O2 - PubChem", National Institutes of Health (NIH). Available at:[Link]

  • "Chemical Waste Disposal Guidelines for Educational Facilities", MLI Environmental. Available at:[Link]

  • "Laboratory Hazardous Waste Disposal Guidelines", Central Washington University. Available at: [Link]

  • "OSHA Compliance For Laboratories", US Bio-Clean. Available at:[Link]

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